Product packaging for Guanosine-13C5(Cat. No.:CAS No. 159496-14-7)

Guanosine-13C5

Cat. No.: B8819210
CAS No.: 159496-14-7
M. Wt: 288.20 g/mol
InChI Key: NYHBQMYGNKIUIF-JGIZTUKCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Guanosine-13C5 is a useful research compound. Its molecular formula is C10H13N5O5 and its molecular weight is 288.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159496-14-7

Molecular Formula

C10H13N5O5

Molecular Weight

288.20 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i1+1,3+1,5+1,6+1,9+1

InChI Key

NYHBQMYGNKIUIF-JGIZTUKCSA-N

Isomeric SMILES

C1=NC2=C(N1[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

Foundational & Exploratory

What is Guanosine-13C5 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guanosine-13C5 is a stable isotope-labeled form of the purine nucleoside, guanosine. In this variant, the five carbon atoms of the ribose sugar moiety are replaced with the carbon-13 (¹³C) isotope. This isotopic labeling makes this compound a powerful tool in various research applications, particularly in metabolic studies, drug development, and the elucidation of biochemical pathways. Its non-radioactive nature and the distinct mass shift it introduces allow for precise tracking and quantification in complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Core Chemical Properties

This compound shares the fundamental chemical structure and reactivity of its unlabeled counterpart, guanosine. It is a crystalline powder, typically white, and is slightly soluble in water. The key difference lies in its molecular weight, which is increased by five atomic mass units due to the incorporation of five ¹³C atoms. This isotopic enrichment is the basis of its utility in tracer experiments.

Data Presentation: Quantitative Properties

PropertyValueSource
Molecular Formula ¹³C₅C₅H₁₃N₅O₅[1][2]
Molecular Weight Approximately 288.21 g/mol (unlabeled: ~283.24 g/mol )[3]
Isotopic Purity Typically >95%[2]
Physical Form White crystalline powder[4]
Solubility Slightly soluble in water; very soluble in acetic acid; insoluble in ethanol, diethyl ether, benzene, and chloroform.
Storage Conditions Store in a freezer at -20°C, desiccated, and protected from light.

Applications in Research and Drug Development

The primary application of this compound lies in its use as a tracer in metabolic flux analysis. By introducing this labeled compound into cells or organisms, researchers can track the metabolic fate of the ribose moiety of guanosine as it is incorporated into various biomolecules, including nucleic acids (RNA and DNA). This allows for the detailed mapping and quantification of metabolic pathways.

In drug development, this compound can be used as an internal standard for quantitative analysis of guanosine and its metabolites in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS). This is crucial for pharmacokinetic and pharmacodynamic studies.

Experimental Protocols: A Generalized Workflow

While specific experimental protocols will vary depending on the research question, a general workflow for a metabolic tracing experiment using this compound is outlined below.

Experimental Workflow: Metabolic Tracing with this compound

experimental_workflow Generalized Experimental Workflow for this compound Metabolic Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture or Organism Model labeling_medium Prepare Medium with This compound cell_culture->labeling_medium 1. Prepare System incubation Incubation/ Administration labeling_medium->incubation 2. Introduce Tracer quenching Metabolic Quenching incubation->quenching 3. Stop Metabolism extraction Metabolite Extraction quenching->extraction 4. Isolate Metabolites lc_ms LC-MS/MS or NMR Analysis extraction->lc_ms 5. Detect Labeled Species data_analysis Data Analysis and Pathway Mapping lc_ms->data_analysis 6. Interpret Results signaling_pathway Key Signaling Pathways Modulated by Guanosine cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Guanosine Guanosine Receptor Putative G-protein Coupled Receptors Guanosine->Receptor Binds A1R_A2AR Adenosine A1/A2A Receptor Heteromers Guanosine->A1R_A2AR Modulates PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK cAMP cAMP Pathway A1R_A2AR->cAMP Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Anti_inflammation Anti-inflammation MAPK->Anti_inflammation Cell_proliferation Cell Proliferation cAMP->Cell_proliferation

References

Physical and chemical characteristics of Guanosine-13C5

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical and chemical characteristics of Guanosine-13C5. This isotopically labeled nucleoside is a powerful tool in metabolic research, allowing for the precise tracking of guanosine metabolism and its role in various cellular processes.

Physical and Chemical Characteristics

This compound is a stable, non-radioactive isotopologue of guanosine, where five carbon atoms in the ribose sugar moiety are replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, enabling its differentiation from endogenous guanosine in mass spectrometry-based analyses and providing a unique signal in 13C NMR spectroscopy.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its related compounds. Data for unlabeled guanosine is provided for comparison.

PropertyThis compound MonohydrateGuanosine (unlabeled)This compound 5'-Monophosphate
Molecular Formula C5¹³C5H13N5O5·H₂OC₁₀H₁₃N₅O₅C5¹³C5H14N5O8P
Molecular Weight 306.22 g/mol [1]283.2 g/mol [2]368.18 g/mol [3][4]
Appearance White to off-white solid[5]White, crystalline powderNot specified
Purity ≥98%≥98%Not specified
Isotopic Enrichment ≥99% ¹³CNot applicableNot specified
Melting Point Not specified250 °C (decomposes)Not specified
Solubility Refer to Certificate of AnalysisSparingly soluble in water; soluble in DMSO (~30 mg/ml)Not specified
Storage -20°C-20°CNot specified
Stability ≥ 1 year≥ 4 yearsNot specified
PropertyGuanosine-13C10 (fully labeled ribose and base)Guanosine 3',5'-Cyclic-13C,15N2 Monophosphate
Molecular Formula ¹³C₁₀H₁₃N₅O₅C₉¹³CH₁₂N₃¹⁵N₂O₇P
Molecular Weight 293.17 g/mol 348.18 g/mol
Appearance White to off-white solidWhite solid
Purity (HPLC) 99.8%Chemical: 97%; Isotopic: 99.5%
Isotopic Enrichment 98.8%99.5%
Melting Point Not specified>211°C (decomposes)
Specific Rotation Not specified-35.7°
Solubility Not specifiedSlightly soluble in water and aqueous base
Storage 4°C, protect from light4°C for long term

Experimental Protocols

The primary application of this compound is in metabolic flux analysis (MFA) to trace the fate of guanosine in cellular pathways. Below are detailed methodologies for key experiments.

Cell Culture and Isotopic Labeling

Objective: To label cellular metabolites by culturing cells in a medium containing this compound.

Methodology:

  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and resume proliferation.

  • Medium Preparation: Prepare the experimental medium by supplementing a base medium (e.g., DMEM, RPMI-1640) with this compound at a known concentration. The concentration should be optimized based on the specific cell line and experimental goals. Ensure all other essential nutrients are present.

  • Isotopic Labeling: Once cells reach the desired confluency (typically 50-60%), replace the standard medium with the this compound-containing medium.

  • Incubation: Culture the cells in the labeling medium for a predetermined period. The incubation time is critical and should be sufficient to achieve a steady-state labeling of the metabolites of interest. This can be determined empirically by performing a time-course experiment.

  • Cell Harvesting: After incubation, rapidly quench metabolism and harvest the cells. This is typically done by aspirating the medium, washing the cells with ice-cold phosphate-buffered saline (PBS), and then adding a cold extraction solvent.

Metabolite Extraction

Objective: To extract intracellular metabolites for subsequent analysis by mass spectrometry or NMR.

Methodology:

  • Quenching: After removing the labeling medium, immediately add a quenching solution, such as ice-cold saline or methanol, to halt enzymatic activity.

  • Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet or plate. Scrape the cells and collect the cell lysate.

  • Phase Separation: For a comprehensive analysis of both polar and nonpolar metabolites, a two-phase extraction using a methanol/water/chloroform mixture can be employed.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extract, typically using a vacuum concentrator, before storage or derivatization for analysis.

Mass Spectrometry (MS) Analysis for Metabolomics

Objective: To identify and quantify this compound and its downstream metabolites.

Methodology:

  • Sample Preparation: Reconstitute the dried metabolite extract in a solvent compatible with the chromatography system (e.g., 50% acetonitrile in water).

  • Chromatographic Separation: Separate the metabolites using liquid chromatography (LC), often with a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Mass Spectrometry Analysis: Operate the mass spectrometer in a mode that allows for the detection of the specific mass-to-charge ratios (m/z) of the expected labeled metabolites. The +5 Da mass shift of this compound and its fragments will be indicative of its incorporation.

  • Data Analysis: Analyze the resulting data to determine the isotopic enrichment and the mass isotopomer distribution of the targeted metabolites. This information can then be used to calculate metabolic fluxes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To determine the position of the 13C label within metabolites and to quantify their concentrations.

Methodology:

  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra such as ¹H-¹³C HSQC, on a high-field NMR spectrometer. The ¹³C spectra will directly show signals from the labeled carbons, while the ¹H-¹³C correlation spectra can identify the protons attached to the labeled carbons.

  • Data Analysis: Process the NMR spectra to identify the labeled metabolites based on their chemical shifts and coupling patterns. The signal integrals can be used for quantification relative to the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to guanosine metabolism and the experimental workflow for its analysis using this compound.

Guanosine_Metabolism Guanosine Guanosine GMP Guanosine Monophosphate (GMP) Guanosine->GMP Guanosine Kinase Guanine Guanine Guanosine->Guanine PNP GDP Guanosine Diphosphate (GDP) GMP->GDP GMP Kinase GTP Guanosine Triphosphate (GTP) GDP->GTP NDP Kinase RNA RNA Synthesis GTP->RNA Guanine->GMP HGPRT Xanthine Xanthine Guanine->Xanthine Guanine Deaminase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Salvage Salvage Pathway Salvage->Guanine DeNovo De Novo Synthesis DeNovo->GMP

Caption: Metabolic fate of guanosine via salvage and degradation pathways.

Guanosine_Signaling Guanosine Extracellular Guanosine GPCR G-protein Coupled Receptor Guanosine->GPCR AC Adenylyl Cyclase GPCR->AC Gs PLC Phospholipase C GPCR->PLC Gq cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (Neuroprotection, Growth) CREB->Gene IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: Simplified overview of guanosine-mediated signaling pathways.

Experimental_Workflow Start Start: Cell Culture Labeling Isotopic Labeling with This compound Start->Labeling Quench Metabolic Quenching Labeling->Quench Extract Metabolite Extraction Quench->Extract Analysis Analysis Extract->Analysis LCMS LC-MS/MS Analysis->LCMS NMR NMR Spectroscopy Analysis->NMR Data Data Processing and Flux Analysis LCMS->Data NMR->Data End End: Biological Interpretation Data->End

Caption: General experimental workflow for a this compound tracer study.

References

The Synthesis and Biosynthesis of Guanosine-¹³C₅: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for obtaining Guanosine-¹³C₅, a crucial isotopically labeled nucleoside for a range of research applications, including NMR-based structural biology, metabolic flux analysis, and as a tracer in drug development. We will delve into both the biosynthetic and chemo-enzymatic synthesis pathways, presenting detailed experimental protocols, quantitative data, and visual representations of the core processes.

Biosynthesis of Guanosine-¹³C₅

The biosynthesis of Guanosine-¹³C₅ is achieved by cultivating microorganisms, typically Escherichia coli, in a defined medium where the sole carbon source is uniformly labeled D-glucose-¹³C₆. The bacteria utilize this labeled glucose to synthesize the ribose sugar and the purine base of guanosine, resulting in the incorporation of ¹³C atoms into the final product.

The De Novo Purine Biosynthesis Pathway

The core of Guanosine-¹³C₅ biosynthesis lies in the de novo purine synthesis pathway. This intricate metabolic route constructs the purine ring from various small molecule precursors, which themselves are derived from the central carbon metabolism, including the pentose phosphate pathway that produces the ribose-5-phosphate backbone from glucose. When ¹³C-glucose is the primary carbon source, the resulting ribose-5-phosphate is fully labeled with ¹³C at all five carbon positions.

The subsequent enzymatic steps build the purine ring onto this ¹³C₅-ribose scaffold. The atoms of the guanine base are sourced from glycine, formate (via tetrahydrofolate), glutamine, aspartate, and CO₂, all of which are ultimately derived from the metabolism of ¹³C-glucose in the cell. This ensures a high level of isotopic enrichment in the final Guanosine-¹³C₅ product.

de_novo_purine_biosynthesis cluster_pentose_phosphate Pentose Phosphate Pathway cluster_purine_synthesis De Novo Purine Synthesis Glucose-13C6 Glucose-13C6 Ribose-5-phosphate-13C5 Ribose-5-phosphate-13C5 Glucose-13C6->Ribose-5-phosphate-13C5 PRPP PRPP-13C5 Ribose-5-phosphate-13C5->PRPP PRPP Synthetase IMP IMP-13C5 PRPP->IMP Multiple Steps (Gly, Gln, Asp, Formate, CO2 from 13C-Glucose) XMP XMP-13C5 IMP->XMP IMP Dehydrogenase GMP GMP-13C5 XMP->GMP GMP Synthetase Guanosine Guanosine-13C5 GMP->Guanosine

Biosynthesis of Guanosine-¹³C₅ from ¹³C-Glucose.
Experimental Protocol: Biosynthetic Production and Purification

This protocol outlines a general procedure for the production and purification of Guanosine-¹³C₅ from E. coli.

1. Culture Preparation:

  • Prepare a minimal medium (e.g., M9 minimal medium) with D-glucose-¹³C₆ as the sole carbon source. The concentration of glucose can be optimized, but a typical starting point is 2 g/L.

  • Inoculate the medium with a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow the culture at 37°C with shaking until it reaches the late logarithmic or early stationary phase to maximize biomass and nucleotide production.

2. Cell Lysis and Nucleic Acid Extraction:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl with lysozyme and EDTA).

  • Perform cell lysis using methods such as sonication or French press.

  • Remove cell debris by centrifugation.

  • Precipitate total nucleic acids from the supernatant using cold ethanol or isopropanol.

3. RNA Digestion and Nucleoside Separation:

  • Resuspend the nucleic acid pellet in a suitable buffer.

  • Digest the RNA to ribonucleosides using a combination of nucleases and phosphatases (e.g., Nuclease P1 followed by bacterial alkaline phosphatase).

  • Monitor the digestion to completion by HPLC.

  • Separate the resulting ribonucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a gradient of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

4. Guanosine-¹³C₅ Purification and Quantification:

  • Collect the fractions corresponding to the guanosine peak.

  • Lyophilize the pooled fractions to obtain purified Guanosine-¹³C₅.

  • Confirm the identity and isotopic enrichment of the product using mass spectrometry and NMR spectroscopy.

  • Quantify the yield using UV-Vis spectrophotometry at 253 nm.

Quantitative Data

The yields and isotopic enrichment of biosynthetically produced Guanosine-¹³C₅ can vary depending on the E. coli strain, culture conditions, and purification efficiency.

ParameterTypical RangeReference
Yield of total RNA 10 - 20 mg/L of cultureGeneral knowledge
Guanosine content in RNA ~25% (molar ratio)General knowledge
Isotopic Enrichment >98%[1][2]
Final Yield of Guanosine-¹³C₅ 1 - 3 mg/L of cultureEstimated

Chemo-Enzymatic Synthesis of Guanosine-¹³C₅

Chemo-enzymatic synthesis offers a more controlled and often higher-yielding alternative to purely biosynthetic methods. This approach typically involves the chemical synthesis of a ¹³C₅-labeled ribose precursor, followed by enzymatic coupling to a guanine base.

General Strategy

A common chemo-enzymatic route involves the following key steps:

  • Chemical Synthesis of ¹³C₅-Ribose-1-phosphate: Starting from commercially available ¹³C₅-D-ribose, a multi-step chemical synthesis is employed to produce ¹³C₅-α-D-ribose-1-phosphate.

  • Enzymatic Glycosylation: The synthesized ¹³C₅-ribose-1-phosphate is then coupled to guanine using a purine nucleoside phosphorylase (PNPase) enzyme. This enzymatic step ensures the correct stereospecific formation of the β-N⁹-glycosidic bond.

chemo_enzymatic_synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Coupling Ribose-13C5 Ribose-13C5 Ribose-1-phosphate-13C5 Ribose-1-phosphate-13C5 Ribose-13C5->Ribose-1-phosphate-13C5 Multi-step chemical conversion Guanosine This compound Purine Nucleoside Phosphorylase (PNPase) Ribose-1-phosphate-13C5->Guanosine Guanine Guanine Guanine->Guanosine

Chemo-enzymatic synthesis of Guanosine-¹³C₅.
Experimental Protocol: Chemo-Enzymatic Synthesis

This protocol provides a generalized procedure for the chemo-enzymatic synthesis of Guanosine-¹³C₅.

1. Synthesis of ¹³C₅-α-D-Ribose-1-phosphate:

  • This is a specialized chemical synthesis that typically involves protection of hydroxyl groups, phosphorylation, and subsequent deprotection. Detailed protocols can be found in specialized organic chemistry literature.

2. Enzymatic Coupling Reaction:

  • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Dissolve ¹³C₅-α-D-ribose-1-phosphate and guanine in the buffer.

  • Add purine nucleoside phosphorylase (PNPase) to initiate the reaction.

  • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the progress of the reaction by HPLC until equilibrium is reached or the starting material is consumed.

3. Purification of Guanosine-¹³C₅:

  • Stop the reaction, for example, by heat inactivation of the enzyme followed by centrifugation.

  • Purify the Guanosine-¹³C₅ from the reaction mixture using RP-HPLC as described in the biosynthetic protocol.

  • Lyophilize the purified fractions to obtain the final product.

Quantitative Data

The yields for chemo-enzymatic synthesis are generally higher and more predictable than for biosynthetic methods.

ParameterTypical ValueReference
Yield of ¹³C₅-Ribose-1-phosphate 50 - 70% (over several steps)Estimated from literature
Enzymatic Coupling Efficiency >90%[3]
Overall Yield 45 - 60%Estimated
Isotopic Enrichment >99%Dependent on starting material

Conclusion

Both biosynthetic and chemo-enzymatic methods provide viable pathways for the production of Guanosine-¹³C₅. The choice of method depends on the specific requirements of the research, including the desired quantity, purity, and the available resources and expertise. Biosynthesis is a cost-effective approach for producing highly enriched material, although yields can be lower and purification more complex. Chemo-enzymatic synthesis offers higher yields and greater control over the process, but it requires expertise in chemical synthesis and access to specialized enzymes and precursors. This guide provides the foundational knowledge and protocols to enable researchers to embark on the synthesis of this invaluable isotopic tracer for their advanced research needs.

References

Unlocking Cellular Fates: A Technical Guide to Guanosine-13C5 and Unlabeled Guanosine in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the key differences between Guanosine-13C5 and its unlabeled counterpart. Directed at researchers, scientists, and professionals in drug development, this document outlines the fundamental properties, experimental applications, and underlying signaling pathways involving guanosine. The strategic incorporation of the stable isotope carbon-13 in this compound offers a powerful tool for tracing metabolic fates and elucidating complex biological processes.

Core Physicochemical Properties: A Comparative Analysis

The primary distinction between this compound and unlabeled guanosine lies in the isotopic composition of the ribose sugar moiety. In this compound, the five carbon atoms of the ribose ring are replaced with the heavier, non-radioactive carbon-13 isotope. This isotopic substitution results in a discernible mass difference, which is fundamental to its application in sensitive analytical techniques.

PropertyUnlabeled GuanosineThis compound
Molecular Formula C10H13N5O5C5¹³C5H13N5O5
Molecular Weight ~283.24 g/mol [1][2]~306.22 g/mol (hydrate)[3]
Appearance White to off-white crystalline solid or powder[4][5]White to off-white solid
Solubility Slightly soluble in cold water; soluble in boiling water, dilute acids, and bases. Insoluble in ethanol, ether, chloroform, and benzene.Expected to have similar solubility to unlabeled guanosine.
Isotopic Purity Natural abundance of ¹³C (~1.1%)Typically >98% ¹³C enrichment

Guanosine Signaling Pathways

Guanosine, a purine nucleoside, plays a significant role in various intracellular signaling cascades, demonstrating neuroprotective and trophic effects. It can be phosphorylated to form key signaling molecules like guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP). These molecules are integral to processes such as nucleic acid synthesis, protein synthesis, and intracellular signal transduction. The diagram below illustrates a simplified overview of major signaling pathways influenced by guanosine.

Guanosine Signaling Pathways Guanosine Signaling Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Guanosine_ext Guanosine Guanosine_int Guanosine Guanosine_ext->Guanosine_int Transport GMP GMP Guanosine_int->GMP Phosphorylation cGMP cGMP GMP->cGMP Guanylate Cyclase GDP GDP GMP->GDP Phosphorylation Signal_Transduction Signal Transduction cGMP->Signal_Transduction GTP GTP GDP->GTP Phosphorylation GTP->Signal_Transduction Nucleic_Acid_Synthesis Nucleic Acid Synthesis GTP->Nucleic_Acid_Synthesis Protein_Synthesis Protein Synthesis GTP->Protein_Synthesis

Caption: Overview of Guanosine Metabolism and Signaling.

Experimental Protocols and Applications

The primary utility of this compound lies in its application as a tracer in metabolic studies, particularly in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the precise tracking and quantification of guanosine and its metabolites within a biological system.

Metabolic Flux Analysis using Mass Spectrometry

Metabolic flux analysis (MFA) with 13C-labeled substrates is a powerful technique to quantify the rates of metabolic reactions within a cell. By introducing this compound into a cell culture, researchers can trace the incorporation of the 13C atoms into various downstream metabolites.

Experimental Workflow:

Metabolic Flux Analysis Workflow Metabolic Flux Analysis (MFA) Workflow Cell_Culture 1. Cell Culture (Introduction of this compound) Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis 3. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 4. Data Analysis (Isotopologue Distribution) LC_MS_Analysis->Data_Analysis Flux_Calculation 5. Flux Calculation Data_Analysis->Flux_Calculation

Caption: Workflow for 13C-Metabolic Flux Analysis.

Detailed Methodology:

  • Cell Culture and Labeling:

    • Culture cells of interest to the desired confluency.

    • Replace the standard medium with a medium containing a known concentration of this compound. Unlabeled guanosine is used in parallel as a control.

    • Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled guanosine.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer is set to detect the mass-to-charge ratio (m/z) of guanosine and its expected metabolites. The +5 Da mass shift of this compound and its downstream products allows for their clear differentiation from their unlabeled counterparts.

  • Data Analysis:

    • Process the raw MS data to determine the isotopologue distribution for each metabolite. This reveals the extent of 13C incorporation.

    • Compare the labeling patterns between different experimental conditions.

  • Flux Calculation:

    • Utilize computational models to calculate the metabolic flux rates based on the isotopologue distribution data.

Structural and Dynamic Studies using NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. The incorporation of 13C can significantly enhance the resolution and information content of NMR spectra.

Experimental Workflow:

NMR Spectroscopy Workflow NMR Spectroscopy Workflow for Labeled Compounds Sample_Prep 1. Sample Preparation (Labeled Biomolecule) NMR_Acquisition 2. NMR Data Acquisition (1D/2D/3D NMR) Sample_Prep->NMR_Acquisition Data_Processing 3. Data Processing (Fourier Transform, Phasing) NMR_Acquisition->Data_Processing Spectral_Analysis 4. Spectral Analysis (Resonance Assignment, Structural Restraints) Data_Processing->Spectral_Analysis Structure_Calculation 5. Structure & Dynamics Calculation Spectral_Analysis->Structure_Calculation

Caption: Workflow for NMR-based Structural Analysis.

Detailed Methodology:

  • Preparation of Labeled Biomolecules:

    • This compound can be incorporated into RNA through in vitro transcription using T7 RNA polymerase. This produces RNA molecules where the guanosine residues are isotopically labeled.

  • NMR Data Acquisition:

    • Dissolve the purified labeled RNA in a suitable NMR buffer.

    • Acquire a series of one-dimensional (1D), two-dimensional (2D), and potentially three-dimensional (3D) NMR experiments. The presence of ¹³C allows for heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC), which are crucial for resolving spectral overlap and assigning resonances.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software.

    • The ¹³C chemical shifts provide valuable information for resonance assignment and structural characterization.

  • Structure and Dynamics Calculation:

    • Use the assigned chemical shifts and other NMR-derived parameters (e.g., nuclear Overhauser effects, coupling constants) to calculate the three-dimensional structure and probe the dynamics of the biomolecule.

Conclusion

This compound is an indispensable tool for modern biochemical and pharmaceutical research. Its key difference from unlabeled guanosine—the presence of five carbon-13 atoms—enables its use as a tracer in sophisticated analytical techniques like mass spectrometry and NMR spectroscopy. These methods provide unparalleled insights into metabolic pathways, reaction kinetics, and the structure and dynamics of biomolecules. The detailed experimental workflows provided in this guide serve as a foundational resource for researchers aiming to leverage the power of stable isotope labeling in their studies.

References

The Pivotal Role of Isotopically Labeled Guanosine in Unraveling Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism, a complex network of biochemical reactions essential for life, has been revolutionized by the use of stable isotope tracers. Among these, isotopically labeled guanosine, such as Guanosine-¹³C₅, is emerging as a powerful tool for dissecting the intricate pathways of nucleotide metabolism. This technical guide provides a comprehensive overview of the applications of ¹³C-labeled guanosine in metabolic research, with a focus on its utility in tracing the purine salvage pathway, a critical route for nucleotide synthesis in both normal physiology and disease states, particularly cancer.

Core Concepts: Metabolic Labeling with Guanosine-¹³C₅

Metabolic labeling with Guanosine-¹³C₅ involves introducing this non-radioactive, stable isotope-labeled nucleoside to cells or organisms. The five carbon atoms in the ribose sugar moiety of guanosine are replaced with their heavier ¹³C counterparts. As cells take up and metabolize this labeled guanosine, the ¹³C atoms are incorporated into downstream metabolites, including guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP), as well as into RNA and DNA. By using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can trace the fate of these labeled carbons, thereby quantifying the activity of specific metabolic pathways.

The primary application of Guanosine-¹³C₅ lies in the investigation of the purine salvage pathway . This pathway recycles purine bases and nucleosides, such as guanosine, to synthesize nucleotides. In contrast to the de novo synthesis pathway, which builds purines from simpler precursors, the salvage pathway is a more energy-efficient route. Many cell types, and particularly certain cancer cells, exhibit a heightened reliance on the purine salvage pathway to sustain their high rates of proliferation. Therefore, tracing the flux through this pathway with Guanosine-¹³C₅ can provide critical insights into the metabolic phenotype of cancer cells and identify potential therapeutic targets.

Data Presentation: Quantifying Purine Salvage Pathway Activity

The quantitative data obtained from metabolic labeling experiments with isotopically labeled guanosine are crucial for understanding the contribution of the salvage pathway to the total nucleotide pool. The following table summarizes representative data from a study that utilized ¹⁵N₅-guanosine to trace purine salvage in tumors. While the isotopic label is different, the principles of measurement and the type of data generated are directly analogous to what would be obtained using Guanosine-¹³C₅. The data is presented as fractional abundance, which represents the percentage of a particular metabolite pool that has incorporated the isotopic label from the tracer.

MetaboliteFractional Abundance (%) from Labeled Guanosine
Guanosine Monophosphate (GMP)35.2%
Guanosine Diphosphate (GDP)30.1%
Guanosine Triphosphate (GTP)25.8%
Adenosine Monophosphate (AMP)1.5%
Inosine Monophosphate (IMP)2.3%

Note: This data is adapted from a study using ¹⁵N₅-guanosine and is presented here to be representative of the quantitative insights gained from such tracer experiments.

These data clearly demonstrate significant incorporation of the labeled guanosine into the guanine nucleotide pool (GMP, GDP, GTP), indicating substantial activity of the purine salvage pathway. The minimal labeling of adenine and inosine nucleotides suggests limited conversion of guanosine to these purine species under the studied conditions.

Experimental Protocols: A Step-by-Step Guide for Metabolic Labeling with Isotopically Labeled Guanosine

The following protocol provides a detailed methodology for a typical in vitro metabolic labeling experiment using isotopically labeled guanosine to trace the purine salvage pathway in cultured cancer cells.

1. Cell Culture and Seeding:

  • Culture the cancer cell line of interest in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours.

2. Preparation of Labeling Medium:

  • Prepare a custom growth medium that is deficient in guanosine.

  • Supplement this medium with a known concentration of the isotopically labeled guanosine tracer (e.g., Guanosine-¹³C₅). The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.

3. Metabolic Labeling:

  • Aspirate the standard growth medium from the cells and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the prepared labeling medium to each well.

  • Incubate the cells for a specific duration to allow for the uptake and metabolism of the labeled guanosine. The incubation time is critical and should be optimized to achieve isotopic steady-state, where the fractional enrichment of the labeled metabolites no longer changes over time. This can range from a few hours to over 24 hours depending on the cell type and the metabolic pathway being studied.

4. Metabolite Extraction:

  • After the labeling period, rapidly quench the cellular metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and immediately adding a cold extraction solvent, such as 80% methanol, to the cells.

  • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge the lysate at a high speed to pellet the protein and cell debris.

  • Collect the supernatant, which contains the polar metabolites.

5. Sample Analysis by LC-MS/MS:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Develop a targeted LC-MS/MS method to detect and quantify the different isotopologues of guanosine and its downstream metabolites (GMP, GDP, GTP). This involves optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ion masses for multiple reaction monitoring - MRM).

6. Data Analysis:

  • Process the raw LC-MS/MS data to obtain the peak areas for each labeled and unlabeled metabolite.

  • Correct for the natural abundance of ¹³C.

  • Calculate the fractional enrichment for each metabolite to determine the extent of label incorporation.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and for outlining experimental procedures. The following diagrams were created using the DOT language to illustrate key aspects of Guanosine-¹³C₅ metabolic research.

Purine_Salvage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Guanosine-13C5 This compound Guanosine-13C5_in This compound This compound->Guanosine-13C5_in ENTs Guanine-13C5 Guanine-13C5 Guanosine-13C5_in->Guanine-13C5 PNP GMP-13C5 GMP-13C5 Guanine-13C5->GMP-13C5 HGPRT GDP-13C5 GDP-13C5 GMP-13C5->GDP-13C5 GMPK GTP-13C5 GTP-13C5 GDP-13C5->GTP-13C5 NDPK RNA-13C5 RNA-13C5 GTP-13C5->RNA-13C5 DNA-13C5 DNA-13C5 PRPP PRPP PRPP->GMP-13C5 PNP PNP HGPRT HGPRT

Caption: The Purine Salvage Pathway Traced by Guanosine-¹³C₅.

Experimental_Workflow A 1. Cell Culture (Exponential Growth) B 2. Metabolic Labeling with this compound A->B C 3. Quenching and Metabolite Extraction B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing and Fractional Enrichment Calculation D->E

Caption: A streamlined workflow for a Guanosine-¹³C₅ metabolic labeling experiment.

Conclusion and Future Directions

Isotopically labeled guanosine, exemplified by Guanosine-¹³C₅, provides a powerful and specific tool for interrogating the purine salvage pathway. The ability to quantitatively trace the flux of guanosine into the nucleotide pool offers invaluable insights into the metabolic reprogramming that occurs in various diseases, most notably cancer. The detailed experimental protocols and data analysis workflows presented in this guide provide a solid foundation for researchers to design and execute their own metabolic labeling studies.

Future applications of Guanosine-¹³C₅ and other labeled nucleosides will likely expand to include the investigation of drug resistance mechanisms, the identification of novel therapeutic targets within nucleotide metabolism, and the exploration of the interplay between the purine salvage pathway and other central metabolic routes. As analytical technologies continue to advance, the precision and scope of metabolic flux analysis using these powerful tracers will undoubtedly continue to grow, furthering our understanding of cellular metabolism in health and disease.

The Pivotal Role of Guanosine-13C5 in Advancing RNA and DNA Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Guanosine-13C5 in the study of RNA and DNA. This whitepaper details the core utility of this stable isotope-labeled nucleoside in elucidating the structure, dynamics, and metabolism of nucleic acids.

This compound, a non-radioactive, stable isotope-labeled form of the fundamental nucleic acid building block guanosine, has emerged as an indispensable tool in the field of molecular biology and drug discovery. Its incorporation into RNA and DNA enables researchers to overcome previous limitations in studying the intricate workings of these vital macromolecules. By replacing five naturally abundant carbon-12 atoms with carbon-13, this compound provides a distinct mass and nuclear magnetic resonance signature, allowing for precise tracking and characterization of nucleic acids without interfering with their biological function.

This guide provides an in-depth overview of the applications of this compound, detailed experimental protocols, and a summary of key quantitative data to facilitate its adoption in a variety of research settings.

Core Applications in Nucleic Acid Studies

The unique properties of this compound make it a versatile tool for a range of applications, primarily centered around two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. Elucidating Nucleic Acid Structure and Dynamics with NMR Spectroscopy:

The incorporation of 13C-labeled guanosine into RNA and DNA molecules significantly enhances the resolution and information content of NMR spectra. This allows for:

  • Resonance Assignment: Facilitating the unambiguous assignment of signals in complex NMR spectra of large RNA and DNA molecules.

  • Structural Determination: Providing crucial distance and dihedral angle restraints for the high-resolution structure determination of nucleic acid folds, including helices, loops, and G-quadruplexes.

  • Probing Dynamics: Enabling the study of conformational changes and molecular motions within nucleic acids on a wide range of timescales, which are often critical for their function.

2. Tracing Metabolism and Quantifying Modifications with Mass Spectrometry:

The mass shift introduced by the 13C isotopes allows for the sensitive and specific detection of labeled molecules by mass spectrometry. This is instrumental in:

  • Metabolic Labeling Studies: Tracking the synthesis, turnover, and degradation rates of RNA and DNA in living cells. This "pulse-chase" approach provides a dynamic view of nucleic acid metabolism.

  • Quantitative Analysis of Modifications: Serving as an internal standard for the accurate quantification of post-transcriptional RNA modifications and DNA adducts, which play crucial roles in gene regulation and disease.

  • Drug Development: Assessing the impact of therapeutic agents on nucleic acid metabolism and integrity.

Experimental Workflows and Methodologies

The successful application of this compound hinges on robust experimental protocols for its incorporation into nucleic acids and subsequent analysis.

Incorporation of this compound into Nucleic Acids

There are two primary methods for introducing this compound into RNA and DNA:

  • Solid-Phase Synthesis: For creating synthetic oligonucleotides with site-specific incorporation of the labeled guanosine. This is achieved by using a 13C-labeled guanosine phosphoramidite building block during automated DNA/RNA synthesis.

  • Metabolic Labeling: For studying nucleic acids in a cellular context. Cells are cultured in a medium containing this compound, which is then taken up by the cells and incorporated into newly synthesized RNA and DNA.

solid_phase_synthesis cluster_synthesis Solid-Phase Synthesis Workflow start 1. Solid Support (CPG) deprotection 2. Deprotection (DMT Removal) start->deprotection coupling 3. Coupling (Add 13C-Guanosine Phosphoramidite) deprotection->coupling capping 4. Capping coupling->capping oxidation 5. Oxidation capping->oxidation oxidation->deprotection Repeat for next nucleotide cleavage 6. Cleavage & Deprotection oxidation->cleavage purification 7. Purification (HPLC) cleavage->purification final_product 8. 13C-Labeled Oligonucleotide purification->final_product metabolic_labeling cluster_labeling Metabolic Labeling and Analysis Workflow cell_culture 1. Cell Culture add_label 2. Add this compound to medium ('Pulse') cell_culture->add_label incubation 3. Incubation (Incorporation into new RNA/DNA) add_label->incubation chase 4. Optional 'Chase' (Replace with unlabeled medium) incubation->chase harvest 5. Harvest Cells incubation->harvest For steady-state labeling chase->harvest extraction 6. Nucleic Acid Extraction harvest->extraction analysis 7. Analysis (MS or NMR) extraction->analysis guanosine_metabolism cluster_pathway This compound Incorporation and Detection extracellular Extracellular This compound uptake Nucleoside Transporter extracellular->uptake intracellular Intracellular This compound uptake->intracellular salvage Salvage Pathway intracellular->salvage gmp This compound Monophosphate (GMP) salvage->gmp gdp This compound Diphosphate (GDP) gmp->gdp gtp This compound Triphosphate (GTP) gdp->gtp incorporation RNA/DNA Polymerases gtp->incorporation labeled_nucleic_acid 13C-Labeled RNA/DNA incorporation->labeled_nucleic_acid detection Detection (NMR or MS) labeled_nucleic_acid->detection

Safety and Handling of Guanosine-¹³C₅: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental considerations for Guanosine-¹³C₅, a stable isotope-labeled nucleoside crucial for a variety of research applications, including metabolic flux analysis, quantitative proteomics, and nucleic acid structural studies. Due to its isotopic label, Guanosine-¹³C₅ serves as a valuable tracer in biological systems, allowing for the precise tracking and quantification of guanosine metabolism and incorporation. While Guanosine-¹³C₅ is not radioactive and shares nearly identical chemical properties with its unlabeled counterpart, adherence to proper laboratory safety protocols is essential.

Compound Identification and Properties

Guanosine-¹³C₅ is a form of guanosine where the five carbon atoms in the ribose sugar moiety have been replaced with the stable isotope carbon-13. This isotopic enrichment makes the molecule readily distinguishable by mass spectrometry and NMR spectroscopy.

Table 1: Physical and Chemical Properties of Guanosine

PropertyValue
Appearance White to off-white crystalline powder
Molecular Formula ¹³C₅C₅H₁₃N₅O₅
Molecular Weight Approximately 288.22 g/mol (varies slightly based on isotopic purity)
Solubility Slightly soluble in water, soluble in acetic acid and aqueous bases. Insoluble in ethanol, ether, and chloroform.[1]
Melting Point 250 °C (decomposes)[2]
Storage Store in a cool, dry place, protected from light. Hygroscopic in nature.[3]

Hazard Identification and Safety Precautions

Guanosine-¹³C₅ is not classified as a hazardous substance.[4] However, as with any chemical, it should be handled with care in a laboratory setting. The primary risks are associated with inhalation of the powder and direct contact with skin or eyes.

Table 2: Hazard Identification and GHS Classification

HazardClassificationPrecautionary Statement
Acute Oral Toxicity Not ClassifiedP264: Wash skin thoroughly after handling.[5]
Skin Corrosion/Irritation Not ClassifiedP302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation Not ClassifiedP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory or Skin Sensitization Not ClassifiedP261: Avoid breathing dust.

Logical Flow for Safe Handling of Guanosine-¹³C₅

G cluster_0 Risk Assessment cluster_1 Personal Protective Equipment (PPE) cluster_2 Handling Procedures cluster_3 Emergency Procedures Review SDS Review SDS Identify Potential Hazards Identify Potential Hazards Review SDS->Identify Potential Hazards Assess Exposure Routes Assess Exposure Routes Identify Potential Hazards->Assess Exposure Routes Work in Ventilated Area Work in Ventilated Area Identify Potential Hazards->Work in Ventilated Area Eye Contact Eye Contact Identify Potential Hazards->Eye Contact Skin Contact Skin Contact Identify Potential Hazards->Skin Contact Inhalation Inhalation Identify Potential Hazards->Inhalation Ingestion Ingestion Identify Potential Hazards->Ingestion Safety Glasses Safety Glasses Assess Exposure Routes->Safety Glasses Lab Coat Lab Coat Assess Exposure Routes->Lab Coat Gloves Gloves Assess Exposure Routes->Gloves Avoid Dust Generation Avoid Dust Generation Work in Ventilated Area->Avoid Dust Generation Weigh Carefully Weigh Carefully Avoid Dust Generation->Weigh Carefully

Caption: Logical workflow for ensuring the safe handling of Guanosine-¹³C₅.

First-Aid Measures

In the event of exposure, follow these first-aid guidelines.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols and Handling

The primary utility of Guanosine-¹³C₅ is in tracer experiments. Below are generalized protocols for its use in cell culture and subsequent analysis.

General Workflow for Using Guanosine-¹³C₅ in Cell Culture

G Start Start Prepare ¹³C-free Medium Prepare ¹³C-free Medium Start->Prepare ¹³C-free Medium Spike in Guanosine-¹³C₅ Spike in Guanosine-¹³C₅ Prepare ¹³C-free Medium->Spike in Guanosine-¹³C₅ Culture Cells Culture Cells Spike in Guanosine-¹³C₅->Culture Cells Harvest Cells Harvest Cells Culture Cells->Harvest Cells Quench Metabolism Quench Metabolism Harvest Cells->Quench Metabolism Extract Metabolites Extract Metabolites Quench Metabolism->Extract Metabolites Analysis Analysis Extract Metabolites->Analysis LC-MS LC-MS Analysis->LC-MS NMR NMR Analysis->NMR End End LC-MS->End NMR->End

Caption: A generalized experimental workflow for utilizing Guanosine-¹³C₅ in cell culture.

Detailed Methodologies

a) Preparation of ¹³C-Labeled Medium:

  • Start with a guanosine-free basal medium.

  • Prepare a sterile stock solution of Guanosine-¹³C₅ in a suitable solvent (e.g., sterile water or DMSO, depending on the final desired concentration and cell line tolerance).

  • Add the Guanosine-¹³C₅ stock solution to the basal medium to achieve the desired final concentration.

  • Sterile-filter the final medium if necessary.

b) Cell Culture and Labeling:

  • Plate cells and allow them to adhere and grow in standard, unlabeled medium.

  • Once cells reach the desired confluency, aspirate the unlabeled medium.

  • Wash the cells with sterile phosphate-buffered saline (PBS) to remove residual unlabeled guanosine.

  • Add the pre-warmed ¹³C-labeled medium to the cells.

  • Incubate for the desired labeling period, which can range from minutes to several cell cycles depending on the experimental goals.

c) Sample Preparation for Mass Spectrometry (LC-MS):

  • After the labeling period, rapidly aspirate the medium.

  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

  • Collect the cell lysate and centrifuge to pellet cellular debris.

  • The supernatant containing the metabolites can be dried and reconstituted in a suitable solvent for LC-MS analysis.

  • Guanosine-¹³C₅ can also be used as an internal standard for the accurate quantification of unlabeled guanosine. In this case, a known amount of the labeled compound is spiked into the sample before extraction.

d) Sample Preparation for NMR Spectroscopy:

  • For NMR analysis, a larger quantity of labeled material is typically required (in the range of 0.2 to 0.3 millimoles).

  • Follow the cell harvesting and metabolite extraction steps as for LC-MS.

  • The extracted and dried metabolites are reconstituted in a deuterated solvent (e.g., D₂O) suitable for NMR.

  • Filter the sample to remove any particulate matter before transferring it to an NMR tube.

Guanosine in Cellular Signaling

Guanosine is a precursor for guanosine triphosphate (GTP), which is essential for RNA synthesis and is a key molecule in cellular signaling pathways. One such pathway is the cGMP pathway, where guanosine plays an indirect but critical role.

cGMP Signaling Pathway

G Guanosine Guanosine GTP GTP Guanosine->GTP Phosphorylation Soluble Guanylate Cyclase Soluble Guanylate Cyclase GTP->Soluble Guanylate Cyclase cGMP cGMP Soluble Guanylate Cyclase->cGMP Converts Nitric Oxide Nitric Oxide Nitric Oxide->Soluble Guanylate Cyclase Activates Protein Kinase G Protein Kinase G cGMP->Protein Kinase G Activates Cellular Response Cellular Response Protein Kinase G->Cellular Response

Caption: The role of guanosine as a precursor to GTP in the cGMP signaling pathway.

Storage and Disposal

Storage: Guanosine-¹³C₅ is hygroscopic and should be stored in a tightly sealed container in a dry and cool place, protected from light. Long-term storage at -20°C is recommended.

Disposal: As Guanosine-¹³C₅ is a stable, non-radioactive isotope, it does not require special disposal procedures for radioactivity. However, it should be disposed of in accordance with local, state, and federal regulations for chemical waste. Generally, waste containing stable isotope-labeled compounds can be treated as standard chemical waste. Do not dispose of it in the regular trash or down the drain.

Conclusion

Guanosine-¹³C₅ is a powerful tool for researchers in various fields. While it is not a hazardous material, proper laboratory practices are essential for its safe handling and effective use. This guide provides a comprehensive overview of the necessary safety precautions, handling procedures, and experimental considerations to ensure the successful and safe implementation of Guanosine-¹³C₅ in your research endeavors.

References

The Silent Revolution: A Historical and Technical Guide to Stable Isotopes in Nucleic Acid Research

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the intricate dance of DNA and RNA, the very molecules of life, was largely a matter of inference. The precise mechanisms of their replication, transcription, and interaction remained shrouded in mystery. The advent of stable isotope labeling marked a turning point, a silent revolution that allowed scientists to tag, trace, and time these fundamental processes with unprecedented clarity. This in-depth technical guide explores the historical context, core methodologies, and profound impact of using stable isotopes in nucleic acid research, providing a vital resource for researchers, scientists, and drug development professionals.

The story of stable isotopes in nucleic acid research is fundamentally a story of making the invisible visible. Unlike their radioactive counterparts, stable isotopes do not decay, offering a safe and precise way to introduce a "heavy" label into biomolecules.[1] This subtle increase in mass, detectable by techniques such as mass spectrometry and density gradient centrifugation, allows for the differentiation of newly synthesized nucleic acids from pre-existing ones. The commonly employed stable isotopes in this field include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[1]

The Dawn of an Era: The Meselson-Stahl Experiment

The most iconic application of stable isotopes in nucleic acid research, and a cornerstone of modern molecular biology, is the 1958 experiment conducted by Matthew Meselson and Franklin Stahl.[2][3][4] Their elegant work provided definitive proof for the semi-conservative replication of DNA, a hypothesis put forward by Watson and Crick. The experiment involved growing Escherichia coli in a medium containing a heavy isotope of nitrogen (¹⁵N), effectively labeling the entire DNA of the bacteria.

The bacteria were then transferred to a medium with the lighter, more common isotope, ¹⁴N. By isolating DNA from the bacteria at different time points and separating it based on density using cesium chloride (CsCl) density gradient ultracentrifugation, Meselson and Stahl observed a distinct banding pattern. After one generation, a single band of hybrid DNA (containing one ¹⁵N strand and one ¹⁴N strand) was observed, followed by the appearance of a second, lighter band of ¹⁴N DNA in the subsequent generation. This unequivocally demonstrated that each new DNA molecule consists of one old and one new strand.

Quantitative Data from the Meselson-Stahl Experiment
DNA TypeIsotope CompositionApproximate Buoyant Density (g/cm³)
Heavy¹⁵N / ¹⁵N1.724
Hybrid¹⁵N / ¹⁴N1.717
Light¹⁴N / ¹⁴N1.710

Note: The exact buoyant densities can vary slightly based on experimental conditions and the G+C content of the DNA.

Detailed Experimental Protocol: The Meselson-Stahl Experiment

The following protocol is a detailed representation of the methodology employed by Meselson and Stahl, a testament to their experimental rigor.

1. Bacterial Growth and Isotope Labeling:

  • Escherichia coli was cultured for several generations in a minimal medium where the sole nitrogen source was ammonium chloride (NH₄Cl) containing the heavy isotope ¹⁵N. This ensured that all nitrogen-containing molecules in the bacteria, including their DNA, were labeled with ¹⁵N.

2. Shift to Light Isotope Medium:

  • A sample of the ¹⁵N-labeled bacteria was taken as a control. The remaining bacteria were then rapidly transferred to a fresh medium containing only the light isotope, ¹⁴N, in the form of ¹⁴NH₄Cl.

3. Time-Course Sampling:

  • Samples of the bacterial culture were collected at various time intervals corresponding to different generations of cell division after the transfer to the ¹⁴N medium.

4. DNA Extraction:

  • For each sample, the bacteria were lysed to release their cellular contents, including the DNA. The DNA was then purified to remove proteins and other cellular components.

5. Density Gradient Ultracentrifugation:

  • The purified DNA from each time point was mixed with a concentrated solution of cesium chloride (CsCl).

  • These mixtures were then subjected to ultracentrifugation at high speeds (e.g., 140,000 x g) for an extended period (e.g., 20 hours). This process establishes a density gradient of the CsCl solution within the centrifuge tube, with the highest density at the bottom.

  • During centrifugation, the DNA molecules migrate to the position in the gradient where their own buoyant density matches that of the surrounding CsCl solution, forming distinct bands.

6. Data Analysis:

  • The positions of the DNA bands within the centrifuge tube were detected and recorded, often using UV absorption photography, as DNA absorbs ultraviolet light. The density of each band was then calculated.

Diagram of the Meselson-Stahl Experimental Workflow

Meselson_Stahl_Workflow start Start: E. coli Culture culture_15N Grow E. coli in ¹⁵N medium for several generations start->culture_15N transfer Transfer to ¹⁴N medium culture_15N->transfer sample_g0 Sample at Generation 0 culture_15N->sample_g0 sample_g1 Sample after 1 Generation transfer->sample_g1 dna_extraction DNA Extraction and Purification sample_g0->dna_extraction sample_g2 Sample after 2 Generations sample_g1->sample_g2 sample_g1->dna_extraction sample_g2->dna_extraction centrifugation CsCl Density Gradient Ultracentrifugation dna_extraction->centrifugation analysis Analyze DNA Bands (UV Absorption) centrifugation->analysis result_g0 Result: Single 'Heavy' DNA Band analysis->result_g0 Gen 0 result_g1 Result: Single 'Hybrid' DNA Band analysis->result_g1 Gen 1 result_g2 Result: 'Hybrid' and 'Light' DNA Bands analysis->result_g2 Gen 2

Caption: Workflow of the Meselson-Stahl experiment.

Expanding the Toolkit: Stable Isotope Probing (SIP)

Building on the principles of the Meselson-Stahl experiment, Stable Isotope Probing (SIP) has emerged as a powerful technique, particularly in microbial ecology, to link metabolic function with phylogenetic identity. The core idea of SIP is to provide a microbial community with a substrate (e.g., glucose, methane, or a pollutant) that is labeled with a heavy stable isotope, such as ¹³C. Microorganisms that actively metabolize this substrate will incorporate the heavy isotope into their biomass, including their DNA and RNA.

This "heavy" nucleic acid can then be separated from the "light" nucleic acid of inactive organisms using density gradient centrifugation. Subsequent sequencing of the heavy DNA or RNA allows for the identification of the organisms responsible for the specific metabolic process under investigation. More advanced techniques like quantitative SIP (qSIP) allow for the measurement of isotope incorporation, providing insights into the growth rates of different microbial taxa.

Quantitative Data in DNA-SIP

The quantitative output of a DNA-SIP experiment is crucial for determining the extent of isotope assimilation. This data is often presented as the distribution of DNA across different buoyant density fractions.

Buoyant Density (g/mL)Unlabeled Control (¹²C) DNA Abundance (%)Labeled (¹³C) DNA Abundance (%)
1.69552
1.700208
1.7054515
1.7102525
1.715530
1.720015
1.72505

This is an example data set illustrating the shift in DNA distribution towards higher buoyant densities upon ¹³C-labeling.

Detailed Experimental Protocol: A General DNA-SIP Workflow

The following protocol outlines the key steps in a typical DNA-SIP experiment.

1. Incubation with Labeled Substrate:

  • An environmental sample (e.g., soil, water, sediment) is incubated with a substrate enriched with a stable isotope (e.g., ¹³C-glucose). A parallel control incubation with the corresponding unlabeled (¹²C) substrate is essential.

  • Incubation time and substrate concentration must be optimized to allow for sufficient incorporation of the isotope without altering the microbial community structure.

2. DNA Extraction:

  • Total DNA is extracted from both the labeled and unlabeled control samples using a robust and efficient method to ensure high yields and purity.

3. Isopycnic Centrifugation:

  • The extracted DNA is mixed with a cesium chloride (CsCl) solution and a gradient buffer.

  • The mixture is ultracentrifuged at high speed (e.g., 177,000 x g) for a prolonged period (e.g., 48-60 hours) at a controlled temperature (e.g., 20°C). This separates the DNA based on its buoyant density.

4. Gradient Fractionation:

  • After centrifugation, the density gradient is carefully fractionated into multiple small-volume samples. This can be done by piercing the bottom of the centrifuge tube and collecting drops, or by using a syringe to aspirate fractions from the top.

5. DNA Recovery and Quantification:

  • The DNA from each fraction is precipitated (e.g., with ethanol) and purified to remove the CsCl.

  • The amount of DNA in each fraction is quantified, often using a fluorescent dye-based assay.

6. Analysis of Labeled Fractions:

  • The "heavy" DNA fractions from the labeled sample (identified by a shift in buoyant density compared to the control) are subjected to further molecular analysis, such as 16S rRNA gene sequencing or metagenomics, to identify the active microorganisms.

Diagram of a General DNA-SIP Workflow

DNA_SIP_Workflow start Start: Environmental Sample incubation Incubation with ¹³C-labeled Substrate (and ¹²C Control) start->incubation extraction Total DNA Extraction incubation->extraction centrifugation CsCl Isopycnic Centrifugation extraction->centrifugation fractionation Gradient Fractionation centrifugation->fractionation quantification DNA Quantification in Fractions fractionation->quantification analysis Identify 'Heavy' Fractions and Sequence DNA quantification->analysis result Result: Identification of Active Microorganisms analysis->result

Caption: A generalized workflow for a DNA-SIP experiment.

Early Innovations: The Role of Heavy Water (Deuterium)

While ¹³C and ¹⁵N are central to many SIP studies, deuterium (²H), often in the form of heavy water (D₂O), has also played a significant role in tracing biological processes. The use of deuterium as a tracer in biological systems predates the Meselson-Stahl experiment. Early studies in the 1930s by researchers like Rudolf Schoenheimer demonstrated the dynamic state of body constituents by tracing deuterium-labeled molecules. Although not initially focused on nucleic acids, this work laid the conceptual foundation for using stable isotopes to study metabolic pathways.

In the context of nucleic acid research, D₂O can be used to label newly synthesized DNA and RNA because the hydrogen atoms from water are incorporated into the deoxyribose or ribose sugars during their synthesis. This labeling can be detected by techniques like Raman microspectroscopy, allowing for the identification of actively growing cells.

Elucidating Metabolic Pathways

Stable isotope labeling of nucleic acids and their precursors is a powerful tool for dissecting metabolic pathways. By feeding cells ¹³C-labeled glucose, for example, researchers can trace the flow of carbon atoms through glycolysis, the pentose phosphate pathway, and into the building blocks of nucleotides. This approach, known as metabolic flux analysis, provides a quantitative understanding of how cells allocate resources to nucleic acid synthesis under different conditions.

Simplified Nucleotide Biosynthesis Pathway

The following diagram illustrates a simplified view of how a labeled substrate can be incorporated into nucleic acids, a process that can be traced using stable isotopes.

Diagram of Isotope Incorporation into Nucleotides

Nucleotide_Biosynthesis substrate ¹³C-Labeled Substrate (e.g., Glucose) central_metabolism Central Carbon Metabolism substrate->central_metabolism ppp Pentose Phosphate Pathway central_metabolism->ppp amino_acids Amino Acid Biosynthesis central_metabolism->amino_acids ribose ¹³C-Ribose-5-Phosphate ppp->ribose purine_precursors ¹³C/¹⁵N-Labeled Purine Precursors (Glycine, Aspartate, etc.) amino_acids->purine_precursors pyrimidine_precursors ¹³C/¹⁵N-Labeled Pyrimidine Precursors (Aspartate, etc.) amino_acids->pyrimidine_precursors purines ¹³C/¹⁵N-Purine Nucleotides (ATP, GTP) ribose->purines pyrimidines ¹³C/¹⁵N-Pyrimidine Nucleotides (CTP, UTP) ribose->pyrimidines purine_precursors->purines pyrimidine_precursors->pyrimidines dna ¹³C/¹⁵N-Labeled DNA purines->dna rna ¹³C/¹⁵N-Labeled RNA purines->rna pyrimidines->dna pyrimidines->rna

Caption: Isotope flow from a labeled substrate into nucleic acids.

The Future is Quantitative and Multi-Omic

The field of stable isotope labeling in nucleic acid research continues to evolve. The integration of SIP with other 'omics' technologies, such as proteomics (protein-SIP) and metabolomics, is providing a more holistic view of microbial community function. Furthermore, advances in mass spectrometry and data analysis are enabling more sensitive and high-throughput quantitative measurements. These developments are not only refining our understanding of fundamental biological processes but are also being applied in areas such as drug discovery, bioremediation, and personalized medicine. The silent revolution that began with a simple yet elegant experiment continues to resonate, providing ever more powerful ways to decipher the language of life written in DNA and RNA.

References

Methodological & Application

Application Notes and Protocols for Guanosine-13C5 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine-13C5 is a stable isotope-labeled nucleoside that serves as a powerful tool for tracing the metabolism and incorporation of guanosine into various cellular components. By replacing the naturally abundant carbon-12 (¹²C) with the heavier carbon-13 (¹³C) isotope at all five positions of the ribose sugar, researchers can track the fate of guanosine through metabolic pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These application notes provide a detailed protocol for the use of this compound in cell culture to investigate purine metabolism, particularly the guanine nucleotide salvage pathway.

Guanosine, a purine nucleoside, plays a critical role in numerous cellular processes. It is a precursor for the synthesis of guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP), which are essential for RNA synthesis, signal transduction, and as an energy source.[1] The salvage pathway allows cells to recycle nucleobases and nucleosides from the degradation of RNA and DNA, providing an energy-efficient alternative to de novo synthesis.[2] Stable isotope tracing with this compound enables the quantitative analysis of the flux through this salvage pathway and its contribution to the cellular nucleotide pool.[3]

Applications

  • Metabolic Flux Analysis: Quantifying the rate of guanosine salvage and its contribution to the GTP pool. This is particularly relevant in cancer metabolism, where proliferating cells have a high demand for nucleotides.[4]

  • RNA Synthesis and Turnover: Tracking the incorporation of labeled guanosine into newly synthesized RNA molecules to measure RNA dynamics.

  • Signal Transduction Studies: Investigating the role of salvaged guanosine in maintaining GTP pools for GTPase-mediated signaling pathways, such as the RAS/ERK pathway.[5]

  • Drug Discovery and Development: Evaluating the efficacy of drugs that target purine metabolism by monitoring the perturbation of guanosine salvage.

Data Presentation

The following tables provide representative quantitative data for a typical this compound labeling experiment. Note that these values should be optimized for specific cell lines and experimental conditions.

Table 1: Recommended Reagent Concentrations

ReagentRecommended ConcentrationNotes
This compound10 - 100 µMThe optimal concentration should be determined empirically for each cell line to ensure sufficient labeling without causing cytotoxicity.
Dialyzed Fetal Bovine Serum (dFBS)10% (v/v)Standard FBS contains unlabeled nucleosides that will dilute the isotopic enrichment.
Unlabeled Guanosine (in control)10 - 100 µMA control with unlabeled guanosine at the same concentration as the labeled compound should be included.
Cell Density50-70% confluencyCells should be in the exponential growth phase for optimal uptake and metabolism of the tracer.

Table 2: Example Time Course of this compound Incorporation into GTP Pool

Time (hours)% Labeled GTP (M+5)
00%
215%
645%
1275%
24>90% (approaching steady state)

This data is illustrative and the time required to reach isotopic steady state will vary depending on the cell type and its metabolic rate.

Experimental Protocols

Preparation of Labeling Medium

A critical aspect of stable isotope tracing is the use of a base medium that is deficient in the nutrient of interest, which is then supplemented with the labeled analog.

  • Start with a basal medium that does not contain guanosine. RPMI-1640 or DMEM without nucleosides are suitable choices.

  • Supplement the basal medium with 10% dialyzed Fetal Bovine Serum (dFBS). Standard FBS contains endogenous guanosine which would compete with the this compound tracer and dilute the isotopic enrichment.

  • Prepare a stock solution of this compound in sterile water or DMSO.

  • Add the this compound stock solution to the dFBS-supplemented medium to achieve the desired final concentration (e.g., 50 µM).

  • Prepare a control medium by adding an equivalent concentration of unlabeled guanosine to a separate batch of dFBS-supplemented medium.

  • Sterile-filter the complete labeling and control media using a 0.22 µm filter.

Cell Culture and Labeling
  • Plate the cells of interest in standard growth medium and allow them to reach 50-70% confluency.

  • Aspirate the standard growth medium and wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).

  • Add the pre-warmed this compound labeling medium to the cells. For time-course experiments, set up parallel cultures for each time point.

  • Incubate the cells for the desired duration (e.g., 0, 2, 6, 12, 24 hours). The incubation time should be sufficient to allow for the incorporation of the label into the metabolic pools of interest.

Metabolite Extraction
  • At each time point, place the culture dish on ice and aspirate the labeling medium.

  • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

  • Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol in water, kept at -80°C.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge the samples at maximum speed (e.g., >14,000 x g) at 4°C for 15 minutes.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. The pellet can be used for protein or nucleic acid analysis.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

LC-MS Analysis for Labeled Nucleotides
  • Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS), such as 50% methanol in water.

  • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-TOF or Orbitrap).

  • Separate the nucleotides using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.

  • Detect the different isotopologues of guanosine-containing metabolites (GMP, GDP, GTP). The incorporation of this compound will result in a mass shift of +5 atomic mass units (M+5) for the intact guanosine moiety.

  • Quantify the peak areas for the unlabeled (M+0) and labeled (M+5) forms of each metabolite to determine the percentage of isotopic enrichment.

Visualizations

Guanine Nucleotide Salvage Pathway

Guanine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Guanosine-13C5_ext This compound Guanosine-13C5_int This compound Guanosine-13C5_ext->Guanosine-13C5_int ENTs Guanine-13C5 Guanine-13C5 Guanosine-13C5_int->Guanine-13C5 PNP GMP-13C5 GMP-13C5 Guanine-13C5->GMP-13C5 HPRT1 GDP-13C5 GDP-13C5 GMP-13C5->GDP-13C5 GTP-13C5 GTP-13C5 GDP-13C5->GTP-13C5 RNA-13C5 RNA GTP-13C5->RNA-13C5 Transcription RAS_active RAS-GTP-13C5 GTP-13C5->RAS_active RAS_inactive RAS-GDP RAS_inactive->RAS_active GEFs ERK_pathway ERK Signaling RAS_active->ERK_pathway

Caption: this compound is salvaged into the GTP pool and downstream pathways.

Experimental Workflow for this compound Labeling

Experimental_Workflow prep Prepare Labeling Medium (with this compound and dFBS) label Incubate with This compound Medium prep->label culture Culture Cells to Exponential Growth Phase culture->label extract Quench and Extract Metabolites label->extract analyze Analyze by LC-MS extract->analyze data Quantify Isotopic Enrichment (M+5 Isotopologues) analyze->data Data_Interpretation measurement Measure Peak Areas of M+0 and M+5 Isotopologues calculation Calculate % Labeled Metabolite ([M+5] / ([M+0] + [M+5])) measurement->calculation interpretation Determine Rate of Guanosine Salvage Pathway calculation->interpretation conclusion Assess Contribution to Nucleotide Pool and Downstream Processes interpretation->conclusion

References

Application Notes and Protocols: Guanosine-13C5 Metabolic Labeling for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for elucidating the dynamics of biological processes. The use of Guanosine-13C5, a non-radioactive, stable isotope-labeled version of the essential RNA building block, allows for the precise tracking and quantification of newly synthesized RNA within a cell. When coupled with high-resolution mass spectrometry, this method provides a robust platform for studying RNA metabolism, including synthesis rates, turnover, and the impact of therapeutic agents on these processes. This document provides detailed protocols and application notes for utilizing this compound in metabolic labeling studies for mass spectrometry analysis, tailored for researchers in academia and the pharmaceutical industry.

Principle of the Method

Cells readily take up exogenous this compound and, through the purine salvage pathway, incorporate it into their guanosine triphosphate (GTP) pools. This labeled GTP is then used by RNA polymerases for the synthesis of new RNA molecules. By measuring the ratio of labeled (this compound) to unlabeled (Guanosine-12C5) nucleosides in total RNA extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can accurately quantify the rate of new RNA synthesis and degradation. This approach offers a direct and sensitive readout of RNA dynamics, making it an invaluable tool in drug discovery and development for assessing the mechanism of action of compounds that target RNA metabolism.

Applications

  • Quantitative Analysis of RNA Synthesis: Directly measure the rate of de novo RNA synthesis in response to various stimuli or drug treatments.

  • RNA Turnover and Stability Studies: Determine the half-life of specific RNA populations by pulse-chase experiments with this compound.

  • Drug Discovery and Development: Screen and characterize compounds that modulate RNA synthesis or degradation pathways.[1][2]

  • Metabolic Flux Analysis: Trace the flow of guanosine through metabolic pathways to understand cellular nucleotide metabolism.

Experimental Protocols

Part 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the labeling of mammalian cells in culture. Optimization of labeling time and this compound concentration may be required for different cell lines and experimental goals.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (sterile, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • Cell scraper or trypsin-EDTA

  • Centrifuge

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency (typically 60-80%) in a standard incubator (37°C, 5% CO2).

  • Labeling Medium Preparation: Prepare fresh complete culture medium containing the desired final concentration of this compound. A typical starting concentration is 100 µM, but this should be optimized.

  • Labeling:

    • Pulse Labeling: To measure RNA synthesis, remove the existing medium from the cells, wash once with sterile PBS, and add the this compound containing labeling medium. Incubate for a specific period (e.g., 2, 4, 8, or 12 hours) depending on the expected rate of RNA synthesis.

    • Pulse-Chase Labeling: For RNA turnover studies, perform a pulse labeling as described above for a defined period. Afterwards, remove the labeling medium, wash the cells twice with sterile PBS, and replace it with fresh complete medium containing a high concentration of unlabeled guanosine (e.g., 1 mM) to "chase" the labeled nucleoside. Collect cells at various time points after the chase begins (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Harvesting: Following the labeling period, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and RNA Extraction: Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol) and proceed with total RNA extraction according to the manufacturer's protocol. Ensure high-quality RNA is obtained, as determined by spectrophotometry (A260/A280 ratio) and gel electrophoresis.

  • Sample Storage: Store the purified RNA at -80°C until ready for LC-MS/MS analysis.

Part 2: RNA Hydrolysis and Preparation for LC-MS/MS

This protocol details the enzymatic digestion of total RNA into individual nucleosides for mass spectrometry analysis.

Materials:

  • Purified total RNA samples

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease P1 buffer (e.g., 10 mM ammonium acetate, pH 5.3)

  • BAP buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Ultrapure water

  • Microcentrifuge tubes

Procedure:

  • RNA Digestion: In a microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 in Nuclease P1 buffer. Incubate at 37°C for 2 hours.

  • Dephosphorylation: Add BAP and BAP buffer to the reaction mixture. Incubate at 37°C for an additional 2 hours. This step is crucial for removing the phosphate groups to yield nucleosides.

  • Sample Cleanup: After digestion, the sample can be cleaned up using a solid-phase extraction (SPE) method suitable for nucleosides or by simple protein precipitation with a solvent like acetonitrile.

  • Sample Resuspension: Evaporate the cleaned sample to dryness under a vacuum and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Part 3: LC-MS/MS Analysis of this compound Incorporation

This section provides a general framework for the mass spectrometry analysis. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Parameters (Example):

  • Column: C18 reversed-phase column suitable for polar analytes

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate guanosine from other nucleosides (e.g., 0-5% B over 5 minutes, then a ramp to 95% B).

  • Flow Rate: 200-400 µL/min

  • Column Temperature: 40°C

MS Parameters (Example for Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Unlabeled Guanosine (12C5): Precursor ion (m/z) 284.1 → Product ion (m/z) 152.1

    • Labeled Guanosine (13C5): Precursor ion (m/z) 289.1 → Product ion (m/z) 157.1

  • Collision Energy: Optimize for each transition.

Data Analysis:

  • Integrate the peak areas for the MRM transitions of both unlabeled and labeled guanosine.

  • Calculate the fractional labeling (enrichment) of guanosine using the following formula: Fractional Labeling = [Area(13C5-Guanosine)] / [Area(13C5-Guanosine) + Area(12C5-Guanosine)]

  • For RNA synthesis rates, plot the fractional labeling against time. The initial slope of this curve is proportional to the synthesis rate.

  • For RNA turnover, plot the natural log of the remaining fractional labeling against time during the chase period. The decay rate constant (k) is the negative of the slope of this line, and the half-life (t1/2) can be calculated as ln(2)/k.

Data Presentation

Quantitative data from this compound labeling experiments should be presented in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Fractional Enrichment of Guanosine in Total RNA Following Pulse Labeling with 100 µM this compound

Time (hours)Condition A (% Enrichment ± SD)Condition B (% Enrichment ± SD)
00.0 ± 0.00.0 ± 0.0
215.2 ± 1.810.5 ± 1.2
428.9 ± 2.520.1 ± 2.1
845.1 ± 3.135.8 ± 2.9
1255.3 ± 3.548.2 ± 3.3

Table 2: RNA Half-Life Determination from a this compound Pulse-Chase Experiment

Gene/RNA PopulationHalf-life (hours) - ControlHalf-life (hours) - Drug TreatedFold Change
Total RNA8.5 ± 0.712.3 ± 1.11.45
Gene X mRNA4.2 ± 0.44.5 ± 0.51.07
Gene Y mRNA10.1 ± 0.918.2 ± 1.51.80

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Plate and Culture Cells B 2. Add this compound Labeling Medium A->B C 3. Incubate (Pulse or Pulse-Chase) B->C D 4. Harvest Cells C->D E 5. Extract Total RNA D->E F 6. Enzymatic Hydrolysis to Nucleosides E->F G 7. LC-MS/MS Analysis F->G H 8. Quantify 13C5/12C5 Ratio G->H I 9. Calculate RNA Synthesis/ Turnover Rates H->I

Caption: Experimental workflow for this compound metabolic labeling of RNA.

Guanosine_Salvage_Pathway cluster_uptake Cellular Uptake cluster_salvage Purine Salvage Pathway cluster_synthesis RNA Synthesis Ext_Guo Extracellular This compound Int_Guo Intracellular This compound Ext_Guo->Int_Guo Nucleoside Transporters Gua Guanine-13C5 Int_Guo->Gua PNP GMP GMP-13C5 Gua->GMP HGPRT GDP GDP-13C5 GMP->GDP GMPK GTP GTP-13C5 GDP->GTP NDPK RNA Newly Synthesized RNA (13C5-Labeled) GTP->RNA RNA Polymerase

Caption: this compound incorporation into RNA via the purine salvage pathway.

References

Application Notes and Protocols for RNA Structure Analysis Using Guanosine-13C5 with NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biological macromolecules in solution. For ribonucleic acid (RNA) molecules, however, NMR studies can be challenging due to spectral overlap and line broadening, particularly for larger constructs.[1][2] Isotopic labeling of RNA with stable isotopes such as 13C and 15N is a crucial strategy to overcome these limitations.[2][3][4]

This document provides detailed application notes and protocols for the use of Guanosine-13C5 (Guanosine labeled with 13C at all five ribose carbon positions) for RNA structure analysis by NMR. Selective labeling of the ribose of guanosine residues simplifies complex NMR spectra and provides specific probes for structural and dynamic studies. This approach is particularly useful for analyzing the structure of protein-RNA complexes and for investigating the dynamics of specific guanosine residues within an RNA molecule.

Key Applications

  • Facilitating Resonance Assignment: The introduction of 13C labels on the ribose of guanosine residues helps to resolve spectral overlap in crowded regions of the NMR spectrum, simplifying the assignment of ribose proton and carbon resonances.

  • Determining Local Conformation: 13C chemical shifts of the ribose carbons are sensitive to the sugar pucker conformation, a key determinant of RNA local structure.

  • Probing RNA Dynamics: NMR relaxation experiments on 13C-labeled sites provide insights into the internal motions of the RNA molecule on a wide range of timescales, from picoseconds to milliseconds.

  • Mapping Protein Binding Sites: Chemical shift perturbations of this compound labeled residues upon protein binding can be used to identify the interaction interface.

Data Presentation: Quantitative NMR Parameters

The following tables summarize typical quantitative data obtained from NMR experiments on this compound labeled RNA. These values can vary depending on the specific RNA sequence, structure, and experimental conditions.

Table 1: Typical 13C Chemical Shifts for this compound Ribose in RNA

Carbon AtomChemical Shift Range (ppm)Notes
C1'88 - 95Sensitive to glycosidic torsion angle (χ) and sugar pucker.
C2'72 - 78Chemical shift is indicative of the sugar pucker (C2'-endo vs. C3'-endo).
C3'70 - 76Also sensitive to sugar pucker conformation.
C4'80 - 86Influenced by the C4'-C5' exocyclic torsion angle (γ).
C5'60 - 66Affected by the conformation of the phosphodiester backbone.

Note: Chemical shifts are referenced to DSS (0.00 ppm). Values are compiled from typical ranges observed for ribonucleotides in RNA.

Table 2: Representative J-Coupling Constants in this compound Labeled RNA

CouplingTypical Value (Hz)Structural Information
¹J(C1'-H1')160 - 170
¹J(C2'-H2')145 - 155
¹J(C3'-H3')145 - 155
¹J(C4'-H4')145 - 155
¹J(C5'-H5'/H5'')140 - 150
³J(H1'-H2')1 - 8Correlates with sugar pucker. Small values (~1-2 Hz) for C3'-endo, larger values (~5-8 Hz) for C2'-endo.

Note: One-bond carbon-proton coupling constants are large and relatively uniform. Three-bond proton-proton couplings are crucial for determining ribose conformation.

Table 3: Representative 13C Relaxation Data for this compound Ribose in a Moderately Sized RNA (~20 kDa)

Carbon AtomT1 (s)T2 (ms)NOE
C1'0.8 - 1.230 - 500.6 - 0.8
C2'0.8 - 1.230 - 500.6 - 0.8
C3'0.8 - 1.230 - 500.6 - 0.8
C4'0.8 - 1.230 - 500.6 - 0.8
C5'0.7 - 1.125 - 450.5 - 0.7

Note: T1 (spin-lattice), T2 (spin-spin) relaxation times, and the heteronuclear NOE are sensitive to the overall tumbling of the molecule and internal motions. These values are estimates and will vary with the size and dynamics of the RNA.

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound Labeled RNA

This protocol describes the preparation of this compound labeled RNA using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA or synthetic DNA oligonucleotide template with a T7 promoter.

  • Guanosine-5'-[1',2',3',4',5'-¹³C₅]triphosphate (this compound-TP).

  • Unlabeled ATP, CTP, UTP solutions (high purity).

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine).

  • T7 RNA Polymerase.

  • RNase Inhibitor.

  • DNase I (RNase-free).

  • Nuclease-free water.

Procedure:

  • Assemble the Transcription Reaction: At room temperature, combine the following in a nuclease-free microfuge tube:

    • Nuclease-free water to a final volume of 100 µL.

    • 10 µL of 10x Transcription Buffer.

    • DNA template (1-5 µg).

    • ATP, CTP, UTP to a final concentration of 5 mM each.

    • This compound-TP to a final concentration of 5 mM.

    • 2 µL of RNase Inhibitor.

    • 5 µL of T7 RNA Polymerase.

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 2 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Precipitation: Stop the reaction by adding 10 µL of 0.5 M EDTA. Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.

  • Pelleting and Washing: Centrifuge at >12,000 x g for 30 minutes at 4°C. Carefully decant the supernatant. Wash the RNA pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.

  • Drying and Resuspension: Remove all residual ethanol and air-dry the pellet. Resuspend the RNA in an appropriate buffer for purification.

Protocol 2: Purification of Labeled RNA by Denaturing PAGE

Materials:

  • Denaturing polyacrylamide gel (e.g., 8-20% depending on RNA size).

  • 1x TBE buffer.

  • 2x RNA loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).

  • Elution buffer (e.g., 0.3 M sodium acetate, 1 mM EDTA).

  • Ethanol (100% and 70%).

Procedure:

  • Sample Preparation: Resuspend the RNA pellet in 10 µL of nuclease-free water and add an equal volume of 2x RNA loading buffer. Heat at 95°C for 3 minutes and then place on ice.

  • Electrophoresis: Load the sample onto the denaturing polyacrylamide gel and run at a constant power until the desired separation is achieved.

  • Visualization and Excision: Visualize the RNA band by UV shadowing. Carefully excise the gel slice containing the target RNA using a sterile scalpel.

  • Elution: Crush the gel slice and transfer it to a microfuge tube. Add 500 µL of elution buffer and incubate overnight at 4°C with gentle agitation.

  • RNA Recovery: Separate the eluate from the gel fragments by centrifugation. Precipitate the RNA from the eluate with ethanol as described in Protocol 1.

  • Final Preparation: Resuspend the purified RNA in NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, in 99.9% D₂O or a 90% H₂O/10% D₂O mixture).

Protocol 3: NMR Data Acquisition

This section provides a general overview of key NMR experiments for studying this compound labeled RNA.

Key Experiments:

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the primary experiment to resolve and assign the ribose ¹H and ¹³C resonances. The selective labeling of guanosine ribose will result in a simplified HSQC spectrum, with signals only from the labeled guanosine residues.

  • 3D ¹³C-edited NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for obtaining distance restraints for structure calculation. It correlates protons that are close in space. The ¹³C-editing allows for the resolution of NOEs involving the labeled guanosine ribose protons.

  • ¹³C R₁ and R₁ρ Relaxation Experiments: These experiments measure the spin-lattice and spin-spin relaxation rates of the ¹³C nuclei, respectively. The data are used to probe the dynamics of the guanosine ribose moieties.

Typical Acquisition Parameters (on a 600 MHz spectrometer):

  • 2D ¹H-¹³C HSQC:

    • Spectral widths: ~12 ppm in ¹H, ~40 ppm in ¹³C (centered on the ribose region).

    • Acquisition time: ~100 ms in the direct dimension, ~20 ms in the indirect dimension.

    • Number of scans: 8-16 per increment.

  • 3D ¹³C-edited NOESY-HSQC:

    • NOESY mixing time: 100-250 ms.

    • Similar spectral widths and acquisition times as the 2D HSQC, with an additional indirect dimension for the second proton frequency.

Protocol 4: NMR Data Processing and Analysis

Software:

  • NMR data processing software (e.g., TopSpin, NMRPipe).

  • NMR data analysis and visualization software (e.g., Sparky, CARA).

  • Structure calculation software (e.g., CYANA, Xplor-NIH).

  • RNA secondary structure prediction software (e.g., RNAstructure).

Workflow:

  • Processing: Process the raw NMR data, including Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment: Use the 2D ¹H-¹³C HSQC to assign the ribose ¹H and ¹³C signals of the labeled guanosine residues. Use the 3D ¹³C-edited NOESY-HSQC to perform sequential assignment by connecting resonances of neighboring nucleotides.

  • NOE Restraint Generation: Pick and integrate cross-peaks in the 3D ¹³C-edited NOESY-HSQC spectrum to generate distance restraints.

  • Structure Calculation: Use the experimental restraints (NOEs, dihedral angles from J-couplings) to calculate a family of 3D structures that are consistent with the NMR data.

  • Structure Refinement and Validation: Refine the calculated structures and validate their quality using established metrics.

Mandatory Visualizations

Experimental_Workflow cluster_Preparation RNA Sample Preparation cluster_NMR NMR Spectroscopy cluster_Analysis Structure Determination Template DNA Template (with T7 Promoter) Transcription In Vitro Transcription (T7 RNA Polymerase) Template->Transcription NTPs This compound-TP & Unlabeled NTPs NTPs->Transcription Purification Denaturing PAGE Purification Transcription->Purification Labeled_RNA Purified this compound Labeled RNA Purification->Labeled_RNA Acquisition NMR Data Acquisition (HSQC, NOESY, Relaxation) Labeled_RNA->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Restraints NOE Restraint Generation Assignment->Restraints Calculation Structure Calculation & Refinement Restraints->Calculation Structure 3D RNA Structure Calculation->Structure

Caption: Experimental workflow for RNA structure determination using this compound labeling and NMR.

Signaling_Pathway cluster_Input Input Data cluster_Interpretation Data Interpretation & Structure Calculation cluster_Output Output HSQC 2D 1H-13C HSQC Assignments Guanosine Ribose Assignments HSQC->Assignments NOESY 3D 13C-edited NOESY Distances Distance Restraints (NOEs) NOESY->Distances Relaxation 13C Relaxation Data Dynamics Dynamic Information Relaxation->Dynamics Structure_Calc Structure Calculation (CYANA/Xplor-NIH) Assignments->Structure_Calc Distances->Structure_Calc Dynamics->Structure_Calc RNA_Structure High-Resolution RNA Structure Structure_Calc->RNA_Structure

Caption: Logical flow of NMR data analysis for this compound labeled RNA.

References

Application Notes and Protocols: Guanosine-13C5 in the Study of DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Guanosine-13C5, a stable isotope-labeled nucleoside, in the investigation of DNA repair mechanisms. The methodologies described herein are centered around the highly sensitive and specific technique of Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (SID-LC-MS/MS), a gold standard for the quantification of DNA adducts.[1][2]

Introduction

DNA is constantly subjected to damage from both endogenous and exogenous sources, leading to the formation of DNA adducts that can disrupt normal cellular processes and contribute to mutagenesis and carcinogenesis.[2] Cells possess intricate DNA repair pathways, such as Nucleotide Excision Repair (NER) and Base Excision Repair (BER), to remove these lesions and maintain genomic integrity. The study of these repair mechanisms is crucial for understanding cancer etiology and for the development of novel therapeutic agents.

This compound serves as an invaluable tool in this field. As a stable isotope-labeled internal standard, it allows for the precise and accurate quantification of guanosine-derived DNA adducts.[2] By incorporating this compound into cellular DNA or using it as a spike-in standard, researchers can meticulously track the formation and repair of specific guanosine lesions, comparing the repair capacities of different cell types (e.g., repair-proficient vs. repair-deficient) and evaluating the efficacy of DNA repair inhibitors.

Core Applications

  • Precise Quantification of DNA Adducts: this compound is used as an internal standard in SID-LC-MS/MS to accurately measure the levels of specific guanosine adducts, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a common marker of oxidative stress.[3]

  • Elucidation of DNA Repair Kinetics: By treating cells with a DNA damaging agent and monitoring the disappearance of a specific adduct over time relative to the this compound standard, the kinetics of its repair can be determined.

  • Comparison of DNA Repair Capacities: This methodology allows for the direct comparison of DNA repair efficiency between different cell lines, for instance, wild-type cells versus cells with genetic deficiencies in specific repair pathways (e.g., NER-deficient Xeroderma Pigmentosum cells).

  • Screening of DNA Repair Inhibitors: The effect of potential drug candidates on the repair of specific DNA lesions can be quantitatively assessed by measuring changes in adduct levels.

Data Presentation: Quantitative Analysis of DNA Adducts

The following tables summarize hypothetical quantitative data obtained from experiments utilizing this compound to study DNA repair.

Table 1: Quantification of 8-oxo-dG in DNA Repair-Proficient vs. BER-Deficient Cells

Cell LineTreatment8-oxo-dG / 10^6 dG (Mean ± SD)
Wild-Type (BER-Proficient)Control2.5 ± 0.4
Wild-Type (BER-Proficient)H₂O₂ (100 µM)45.8 ± 5.1
OGG1-/- (BER-Deficient)Control8.2 ± 1.1
OGG1-/- (BER-Deficient)H₂O₂ (100 µM)152.3 ± 12.7

This table illustrates the expected accumulation of the oxidative DNA lesion 8-oxo-dG in cells lacking the OGG1 glycosylase, a key enzyme in the BER pathway, following oxidative stress.

Table 2: Repair Kinetics of a Bulky Guanosine Adduct in NER-Proficient vs. NER-Deficient Cells

Cell LineTime Post-Treatment (hours)Bulky Adduct / 10^8 dG (Mean ± SD)
Wild-Type (NER-Proficient)050.3 ± 4.5
Wild-Type (NER-Proficient)622.1 ± 2.8
Wild-Type (NER-Proficient)245.4 ± 0.9
XPA-/- (NER-Deficient)051.1 ± 4.8
XPA-/- (NER-Deficient)648.9 ± 5.2
XPA-/- (NER-Deficient)2445.7 ± 4.1

This table demonstrates the impaired removal of a bulky DNA adduct in NER-deficient cells, highlighting the role of the NER pathway in repairing such lesions.

Experimental Protocols

Protocol 1: Quantification of 8-oxo-dG in Cultured Cells using SID-LC-MS/MS

Objective: To quantify the levels of 8-oxo-dG in DNA from cultured cells treated with an oxidizing agent.

Materials:

  • Cell culture medium and supplements

  • Cultured cells (e.g., wild-type and BER-deficient cell lines)

  • DNA damaging agent (e.g., H₂O₂)

  • This compound (as 2'-deoxythis compound triphosphate for metabolic labeling or as 2'-deoxythis compound for use as a spike-in standard)

  • DNA extraction kit

  • Nuclease P1

  • Alkaline Phosphatase

  • LC-MS/MS system with a C18 column

  • Solvents for LC-MS/MS (e.g., water, methanol, formic acid)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the DNA damaging agent (e.g., 100 µM H₂O₂ for 1 hour). Include an untreated control group.

    • For metabolic labeling, cells can be cultured in medium containing 2'-deoxythis compound triphosphate for a period to allow incorporation into the DNA.

  • DNA Extraction:

    • Harvest cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure high purity and integrity of the DNA.

  • DNA Hydrolysis:

    • To 20 µg of DNA, add a known amount of this compound (as 2'-deoxythis compound) as an internal standard.

    • Add Nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside 3'-monophosphates.

    • Add Alkaline Phosphatase and incubate at 37°C for 1 hour to dephosphorylate the nucleotides to deoxynucleosides.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the hydrolyzed sample to pellet any undigested material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the deoxynucleosides using a C18 reverse-phase column with a gradient of water and methanol containing 0.1% formic acid.

    • Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the native 8-oxo-dG and the [¹³C₅]-8-oxo-dG internal standard.

    • Also monitor the transitions for unmodified deoxyguanosine and its ¹³C₅-labeled counterpart to normalize the adduct levels to the total amount of guanosine.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of the 8-oxo-dG standard and a fixed concentration of the this compound internal standard.

    • Calculate the ratio of the peak area of the endogenous 8-oxo-dG to the peak area of the [¹³C₅]-8-oxo-dG internal standard in the cellular DNA samples.

    • Determine the absolute amount of 8-oxo-dG in the samples using the calibration curve.

    • Normalize the amount of 8-oxo-dG to the total amount of deoxyguanosine in the sample to express the data as adducts per 10^6 or 10^8 unmodified bases.

Mandatory Visualizations

Signaling Pathways

DNA_Repair_Pathways cluster_BER Base Excision Repair (BER) cluster_NER Nucleotide Excision Repair (NER) BER_Start Damaged Base (e.g., 8-oxoG) Glycosylase DNA Glycosylase (e.g., OGG1) BER_Start->Glycosylase Recognizes & excises base AP_Site AP Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Cuts backbone Polymerase DNA Polymerase β APE1->Polymerase Fills gap Ligase DNA Ligase III Polymerase->Ligase Seals nick BER_End Repaired DNA Ligase->BER_End NER_Start Bulky Adduct (e.g., UV damage) Recognition Damage Recognition (XPC, DDB2) NER_Start->Recognition Unwinding DNA Unwinding (TFIIH) Recognition->Unwinding Incision Dual Incision (XPG, XPF-ERCC1) Unwinding->Incision Excision Oligonucleotide Excision Incision->Excision Synthesis DNA Synthesis (Polymerase δ/ε) Excision->Synthesis Ligation Ligation (Ligase I) Synthesis->Ligation NER_End Repaired DNA Ligation->NER_End

Caption: Overview of Base Excision and Nucleotide Excision Repair pathways.

Experimental Workflow

SID_LC_MS_Workflow start Cell Culture & Treatment with DNA Damaging Agent dna_extraction Genomic DNA Extraction start->dna_extraction hydrolysis Enzymatic Hydrolysis + Spike with This compound Standard dna_extraction->hydrolysis lc_separation LC Separation (Reverse Phase) hydrolysis->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end Report Adduct Levels data_analysis->end

Caption: Workflow for DNA adduct analysis using SID-LC-MS/MS.

References

Application Note: A Practical Guide to Quantifying Guanosine-13C5 Enrichment in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies, nucleotide biochemistry, and biomarker discovery.

Abstract: Stable isotope tracing is a powerful technique for interrogating metabolic pathways and quantifying the synthesis rates of key biomolecules.[1][2] This application note provides a detailed protocol for quantifying the enrichment of 13C5-labeled guanosine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Guanosine, a fundamental component of RNA and GTP, plays a critical role in cellular signaling, energy transfer, and macromolecule synthesis. By tracing the incorporation of a 13C5-labeled ribose moiety into the guanosine pool, researchers can gain quantitative insights into the dynamics of the pentose phosphate pathway (PPP) and de novo nucleotide synthesis. The following protocols detail cell culture labeling, metabolite extraction, sample preparation, LC-MS/MS analysis, and data interpretation for robust and reproducible quantification.

Principle of the Method

The core of this method involves introducing a stable isotope-labeled precursor, typically D-glucose-[U-13C6] or another carbon source that can be metabolized into 13C5-ribose, into a cell culture or in vivo system.[3] This labeled ribose is then incorporated into newly synthesized purine nucleotides, including guanosine.

Following incubation, metabolites are extracted from the biological samples. The extracts are then analyzed by LC-MS/MS to separate guanosine from other metabolites and to differentiate between the unlabeled (M+0) and the 13C5-labeled (M+5) isotopologues based on their mass-to-charge (m/z) ratio. The degree of enrichment is calculated from the relative abundance of the labeled and unlabeled forms, providing a quantitative measure of guanosine synthesis.

cluster_workflow Experimental Workflow A Cell Culture & Labeling (with 13C Precursor) B Metabolite Quenching & Extraction A->B C Sample Preparation (e.g., SPE, Drying) B->C D LC-MS/MS Analysis (MRM/SRM) C->D E Data Processing D->E F Quantification of Enrichment (%) E->F

Caption: High-level experimental workflow for 13C enrichment analysis.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Tracer Introduction: When cells reach the desired confluency (typically 50-70%), replace the standard culture medium with a pre-warmed, custom-made medium containing the 13C-labeled precursor (e.g., D-Glucose-[U-13C6]). The standard glucose is replaced with the labeled version.

  • Incubation: Culture the cells in the labeling medium for a predetermined period. The incubation time is critical and can range from minutes to hours depending on the metabolic flux rate of the pathway being investigated. A time-course experiment is recommended to determine the optimal labeling duration.

  • Preparation for Extraction: At the end of the incubation period, work quickly to aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer and halt metabolic activity.

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol is designed to efficiently quench metabolism and extract polar metabolites, including guanosine.

  • Quenching & Lysis: After washing with PBS, add 1 mL of an ice-cold extraction solvent, such as 80% methanol (HPLC grade) in water, directly to the culture plate.[3]

  • Cell Scraping: Place the plate on ice and use a cell scraper to detach the cells into the extraction solvent.

  • Collection: Transfer the cell suspension/lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Be cautious not to disturb the pellet.

  • Storage/Drying: The metabolite extract can be stored at -80°C or dried immediately under a stream of nitrogen or using a vacuum concentrator. Dried samples are reconstituted in a suitable buffer (e.g., 0.1% formic acid in water) just before LC-MS/MS analysis.[4]

Protocol 3: LC-MS/MS Analysis

Analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer, which allows for sensitive and specific detection using Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separating polar metabolites like guanosine.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.

    • Flow Rate: Dependent on the column dimensions, typically 200-400 µL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both unlabeled and 13C5-labeled guanosine. The fragmentation of the ribose moiety leaves the guanine base as a stable product ion for both isotopologues.

cluster_pathway Incorporation of 13C from Glucose into Guanosine Glc D-Glucose-[U-13C6] PPP Pentose Phosphate Pathway (PPP) Glc->PPP R5P Ribose-5-Phosphate-[13C5] PPP->R5P PRPP PRPP-[13C5] R5P->PRPP DNPS De Novo Purine Synthesis PRPP->DNPS GTP GTP-[13C5] DNPS->GTP Guo Guanosine-[13C5] GTP->Guo RNA RNA GTP->RNA

Caption: Simplified pathway of 13C incorporation into guanosine.

Data Presentation and Analysis

The primary output from the LC-MS/MS is a chromatogram showing the peak areas for the selected MRM transitions.

Table 1: LC-MS/MS Parameters for Guanosine Isotopologue Analysis

Parameter Value
Compound Guanosine
Formula C₁₀H₁₃N₅O₅
Ionization Mode ESI+
Unlabeled Precursor Ion (M+0) [M+H]⁺ m/z 284.1
Labeled Precursor Ion (M+5) [M+H]⁺ m/z 289.1
Common Product Ion (Guanine base) m/z 152.1
MRM Transition (Unlabeled) 284.1 → 152.1

| MRM Transition (Labeled) | 289.1 → 152.1 |

Data Calculation:

The percentage of enrichment is calculated by determining the fraction of the labeled form relative to the total (labeled + unlabeled) pool of guanosine.

  • Formula: % Enrichment = [Peak Area (M+5) / (Peak Area (M+0) + Peak Area (M+5))] * 100

Table 2: Example Quantitative Data Summary

Sample ID Condition Replicate Unlabeled Guanosine (M+0) Peak Area ¹³C₅-Guanosine (M+5) Peak Area Enrichment (%)
S01 Control (0 hr) 1 1,543,280 1,230 0.08
S02 Control (0 hr) 2 1,610,994 1,450 0.09
S03 Treated (6 hr) 1 987,540 450,110 31.28
S04 Treated (6 hr) 2 1,023,450 488,930 32.33
S05 Treated (24 hr) 1 450,220 890,430 66.43

| S06 | Treated (24 hr) | 2 | 435,880 | 877,650 | 66.80 |

This structured approach ensures that the data is clear, comparable across different experimental conditions, and suitable for further statistical analysis and biological interpretation. Proper sample preparation and optimized LC-MS/MS conditions are critical for achieving accurate and reproducible results.

References

Application Notes and Protocols for Pulse-Chase Experiments with Guanosine-13C5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and executing pulse-chase experiments using Guanosine-13C5 to study the dynamics of RNA and DNA synthesis and turnover. The protocols are intended for researchers in cell biology, pharmacology, and drug development who are interested in quantifying the effects of experimental conditions or therapeutic agents on nucleic acid metabolism.

Introduction to Pulse-Chase Analysis with this compound

Pulse-chase analysis is a powerful technique for tracking the lifecycle of molecules within a cell.[1] The "pulse" phase involves introducing a labeled precursor, in this case, this compound, which is incorporated into newly synthesized nucleic acids.[2][3] This is followed by a "chase" phase, where an excess of the unlabeled precursor (natural guanosine) is added to the medium.[3][4] This effectively prevents further incorporation of the labeled molecule. By collecting samples at various time points during the chase, the rate of degradation of the labeled nucleic acids can be determined.

This compound is a stable, non-radioactive isotope-labeled nucleoside that can be used to trace the metabolic pathways of guanine in DNA and RNA synthesis. Its incorporation into newly synthesized nucleic acids allows for their differentiation from pre-existing molecules using mass spectrometry. This enables the precise quantification of synthesis and degradation rates, providing valuable insights into cellular processes and the mechanism of action of drugs that target nucleic acid metabolism.

Key Applications

  • Measuring RNA and DNA Turnover: Determine the synthesis and degradation rates of total RNA and DNA.

  • Drug Development: Evaluate the on-target effects of drugs that inhibit nucleic acid synthesis or promote their degradation.

  • Metabolic Flux Analysis: Trace the incorporation of guanosine into various nucleic acid species.

  • Understanding Disease Mechanisms: Investigate alterations in nucleic acid metabolism in various disease models.

Experimental Design Considerations

  • Cell Line Selection: Choose a cell line that is appropriate for the biological question being addressed and has a known doubling time to help in determining the optimal pulse and chase durations.

  • Concentration of this compound: The optimal concentration should be determined empirically for each cell line to ensure sufficient labeling without inducing cellular toxicity. A starting point for optimization could be in the range of 10-100 µM.

  • Pulse Duration: The pulse duration should be long enough to allow for detectable incorporation of the label but short enough to be considered a "pulse" relative to the half-life of the nucleic acid pool being studied. For rapidly turning over RNA pools, a shorter pulse of 1-4 hours may be appropriate. For more stable RNA or DNA, a longer pulse of up to 24 hours might be necessary.

  • Chase Duration: The chase duration should be long enough to observe a significant decrease in the labeled nucleic acid population. A time course with multiple collection points is recommended to accurately model the decay kinetics. Typical chase times can range from 0 to 48 hours, depending on the expected turnover rate.

  • Controls: Include appropriate controls, such as unlabeled cells and cells treated with a vehicle control, to establish baseline turnover rates and account for any effects of the experimental vehicle.

Protocol 1: Pulse-Chase Labeling of Cultured Cells with this compound

This protocol describes the general procedure for labeling adherent or suspension cells with this compound.

Materials
  • This compound (sterile, cell culture grade)

  • Natural Guanosine (sterile, cell culture grade)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO2)

  • Trypsin-EDTA (for adherent cells)

  • Centrifuge

Procedure

1. Cell Seeding:

  • Adherent Cells: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Suspension Cells: Seed cells in culture flasks at a density that will allow for logarithmic growth throughout the experiment.

2. Pulse Phase:

a. Prepare the "Pulse Medium" by supplementing the complete culture medium with the desired concentration of this compound. b. For adherent cells, aspirate the existing medium and wash the cells once with sterile PBS. For suspension cells, pellet the cells by centrifugation and resuspend in sterile PBS. c. Add the Pulse Medium to the cells. d. Incubate the cells for the predetermined pulse duration in a humidified incubator.

3. Chase Phase:

a. Prepare the "Chase Medium" by supplementing the complete culture medium with a 100-fold excess of natural guanosine. This high concentration ensures that the incorporation of any remaining this compound is negligible. b. At the end of the pulse period (this is your t=0 time point), remove the Pulse Medium. c. For adherent cells: Wash the cell monolayer twice with warm, sterile PBS to remove any residual labeled medium. d. For suspension cells: Pellet the cells by centrifugation, aspirate the supernatant, and wash the cell pellet twice with warm, sterile PBS. e. Add the pre-warmed Chase Medium to the cells. f. Return the cells to the incubator.

4. Sample Collection:

a. At each designated time point during the chase, harvest the cells. b. For adherent cells: Wash the cells with ice-cold PBS, then add trypsin to detach them. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube. c. For suspension cells: Transfer an aliquot of the cell suspension to a microcentrifuge tube. d. Pellet the cells by centrifugation at 4°C. e. Quenching: Immediately after pelleting, aspirate the supernatant and wash the cell pellet with a large volume of ice-cold PBS to rapidly halt metabolic activity. It is crucial to perform this step quickly to prevent further metabolic changes. f. Aspirate the final PBS wash completely and snap-freeze the cell pellet in liquid nitrogen. Store the pellets at -80°C until nucleic acid extraction.

Protocol 2: Nucleic Acid Extraction and Digestion

This protocol outlines the extraction of total nucleic acids (RNA and DNA) and their subsequent enzymatic digestion into individual nucleosides for LC-MS/MS analysis.

Materials
  • Commercial RNA/DNA extraction kit (e.g., AllPrep DNA/RNA Mini Kit from Qiagen)

  • Nuclease P1

  • Snake Venom Phosphodiesterase I

  • Bacterial Alkaline Phosphatase

  • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • RNase/DNase-free water

  • 10 kDa molecular weight cutoff filters (optional)

Procedure

1. Nucleic Acid Extraction:

a. Following the manufacturer's instructions for your chosen kit, extract total RNA and DNA from the frozen cell pellets. b. Quantify the concentration and assess the purity of the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop).

2. Enzymatic Digestion to Nucleosides:

This one-step protocol is adapted for the complete digestion of RNA and DNA.

a. In an RNase/DNase-free microcentrifuge tube, set up the following reaction:

  • Purified RNA or DNA: 1-5 µg
  • 10X Reaction Buffer: 2 µL
  • Nuclease P1 (e.g., 50 U/µL): 1 µL
  • Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL): 1 µL
  • Bacterial Alkaline Phosphatase (e.g., 50 U/µL): 1 µL
  • RNase/DNase-free water to a final volume of 20 µL

b. Mix gently by pipetting and incubate at 37°C for 2-4 hours. c. (Optional) To remove enzymes that might interfere with LC-MS/MS analysis, use a 10 kDa molecular weight cutoff filter. Centrifuge the digestion mixture according to the manufacturer's instructions and collect the filtrate containing the nucleosides. d. The resulting nucleoside mixture is now ready for LC-MS/MS analysis. If not analyzing immediately, store the samples at -80°C.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of labeled and unlabeled guanosine.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example)
  • Column: A C18 reversed-phase column suitable for polar analytes (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 2% B

    • 5-15 min: 2-50% B

    • 15-20 min: 50-95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 2% B (re-equilibration)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS Conditions (Example)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Guanosine (unlabeled): Precursor ion (m/z) 284.1 → Product ion (m/z) 152.1

    • This compound: Precursor ion (m/z) 289.1 → Product ion (m/z) 157.1

  • Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity for both transitions.

Data Presentation and Analysis

Quantitative Data Summary

Summarize the raw peak areas or concentrations of labeled and unlabeled guanosine from the LC-MS/MS analysis in a structured table for each time point and experimental condition.

Chase Time (hours)ConditionReplicatePeak Area (Unlabeled Guanosine)Peak Area (this compound)Fraction Labeled (%)
0Control1.........
0Control2.........
0Control3.........
0Treatment1.........
0Treatment2.........
0Treatment3.........
4Control1.........
..................
Calculation of Turnover Rate (Half-Life)
  • Calculate the Fraction Labeled: For each sample, calculate the fraction of labeled guanosine using the following formula:

    • Fraction Labeled = Peak Area (this compound) / [Peak Area (Unlabeled Guanosine) + Peak Area (this compound)]

  • Normalize to t=0: Normalize the fraction labeled at each chase time point to the fraction labeled at the t=0 time point for each condition.

    • Normalized Fraction Labeled (t) = Fraction Labeled (t) / Fraction Labeled (t=0)

  • Determine the Degradation Rate Constant (k): Plot the natural logarithm of the normalized fraction labeled against the chase time. The data should fit a linear regression model, where the slope of the line is equal to the negative degradation rate constant (-k).

    • ln(Normalized Fraction Labeled) = -kt + C

  • Calculate the Half-Life (t½): The half-life of the nucleic acid pool can be calculated from the degradation rate constant using the following equation:

    • t½ = ln(2) / k

Mandatory Visualizations

Signaling Pathway of Guanosine Incorporation

Guanosine_Incorporation cluster_extracellular Extracellular cluster_intracellular Intracellular Guanosine-13C5_ext This compound Guanosine-13C5_int This compound Guanosine-13C5_ext->Guanosine-13C5_int Nucleoside Transporter GMP-13C5 GMP-13C5 Guanosine-13C5_int->GMP-13C5 Guanosine Kinase GDP-13C5 GDP-13C5 GMP-13C5->GDP-13C5 GMP Kinase GTP-13C5 GTP-13C5 GDP-13C5->GTP-13C5 Nucleoside Diphosphate Kinase RNA-13C5 Labeled RNA GTP-13C5->RNA-13C5 RNA Polymerase DNA-13C5 Labeled DNA GTP-13C5->DNA-13C5 Ribonucleotide Reductase, DNA Polymerase Pulse_Chase_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Seed_Cells Seed Cells Pulse Pulse: Add this compound Seed_Cells->Pulse Chase Chase: Add excess unlabeled Guanosine Pulse->Chase Harvest Harvest Cells at Time Points Chase->Harvest Extraction Nucleic Acid Extraction (RNA & DNA) Harvest->Extraction Digestion Enzymatic Digestion to Nucleosides Extraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Quantify Labeled and Unlabeled Guanosine LCMS->Quantification Calculation Calculate Turnover Rate (Half-life) Quantification->Calculation Data_Analysis_Logic Raw_Data Raw LC-MS/MS Data (Peak Areas) Fraction_Labeled Calculate Fraction Labeled Raw_Data->Fraction_Labeled Normalized_Data Normalize to t=0 Fraction_Labeled->Normalized_Data Plot_Data Plot ln(Normalized Fraction) vs. Time Normalized_Data->Plot_Data Linear_Regression Linear Regression (Slope = -k) Plot_Data->Linear_Regression Half_Life Calculate Half-Life (t½ = ln(2)/k) Linear_Regression->Half_Life

References

Application Notes and Protocols: Guanosine-¹³C₅ Labeling for Studying Nucleotide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Guanosine-¹³C₅ is a non-radioactive, stable isotope-labeled tracer used to investigate the de novo synthesis and salvage pathways of purine nucleotides. By replacing the naturally abundant ¹²C with ¹³C at five positions on the guanosine molecule, researchers can trace its metabolic fate and incorporation into various cellular components, including RNA and DNA. This approach provides valuable insights into cellular proliferation, nucleotide pool regulation, and the effects of therapeutic agents on these processes. These application notes provide a comprehensive guide to using Guanosine-¹³C₅ for studying nucleotide metabolism, complete with detailed protocols and data analysis strategies.

Principle of the Method

Guanosine-¹³C₅ is introduced into a biological system, such as cell culture or an in vivo model. The labeled guanosine is taken up by cells and enters the purine salvage pathway.[1] Within the cell, it is first converted to guanine-¹³C₅ by purine nucleoside phosphorylase (PNP). Subsequently, hypoxanthine-guanine phosphoribosyltransferase (HPRT1) converts guanine-¹³C₅ into guanosine monophosphate (GMP-¹³C₅).[1] This labeled GMP can then be further phosphorylated to guanosine diphosphate (GDP-¹³C₅) and guanosine triphosphate (GTP-¹³C₅). The incorporation of the ¹³C₅-labeled guanine base into these nucleotides results in a mass shift of +5 Daltons compared to their unlabeled counterparts. This mass shift is readily detectable and quantifiable by mass spectrometry (MS), allowing for the precise tracing of the metabolic fate of exogenous guanosine.

Applications

  • Metabolic Flux Analysis of the Purine Salvage Pathway: Quantifying the rate of guanosine salvage and its contribution to the total guanylate nucleotide pool.[2] This is crucial for understanding how cells recycle nucleotides under various physiological and pathological conditions.

  • Drug Discovery and Development: Evaluating the efficacy of drugs that target enzymes in the purine synthesis or salvage pathways.[2][3] By tracing the flux of Guanosine-¹³C₅, researchers can determine how a drug candidate modulates nucleotide metabolism.

  • Cancer Biology: Investigating the metabolic reprogramming of cancer cells, which often exhibit altered nucleotide metabolism to sustain rapid proliferation. Studies have shown that some cancer cells are particularly reliant on the purine salvage pathway.

  • Neuroscience: Studying the role of guanosine as a neuromodulator and its metabolic fate in neural cells.

  • RNA and DNA Synthesis Rates: Measuring the rate of incorporation of labeled guanosine into newly synthesized RNA and DNA, providing a direct measure of nucleic acid synthesis rates.

Quantitative Data Summary

The following tables provide a structured overview of the expected mass shifts and typical concentration ranges for guanosine and its downstream metabolites.

Table 1: Mass Isotopologue Information for Guanosine-¹³C₅ and its Metabolites

MetaboliteUnlabeled Monoisotopic Mass (m/z)Labeled Monoisotopic Mass (m/z)Mass Shift (Δm/z)
Guanosine283.0971288.0971+5
Guanine151.0494156.0494+5
Guanosine Monophosphate (GMP)363.0631368.0631+5
Guanosine Diphosphate (GDP)442.0291447.0291+5
Guanosine Triphosphate (GTP)521.9951526.9951+5

Table 2: Typical Intracellular Nucleotide Concentrations in Proliferating Cancer Cells

NucleotideConcentration Range (nmol/10⁶ cells)
GTP30 - 100
GDP5 - 20
GMP1 - 5

Note: These values can vary significantly depending on the cell type and culture conditions.

Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Cells with Guanosine-¹³C₅

This protocol describes the general procedure for labeling adherent mammalian cells with Guanosine-¹³C₅ to study the purine salvage pathway.

Materials and Reagents:

  • Guanosine-¹³C₅ (Supplier to be sourced by the researcher)

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well cell culture plates

  • 80% Methanol (LC-MS grade), chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Allow cells to attach and grow overnight.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of Guanosine-¹³C₅. A typical starting concentration is 100 µM.

  • Labeling:

    • Aspirate the existing medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the Guanosine-¹³C₅ labeling medium to the cells.

    • Incubate the cells for the desired time course (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate the samples at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of ¹³C₅-Labeled Guanine Nucleotides

This protocol provides a general framework for the analysis of Guanosine-¹³C₅ and its labeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Reversed-phase C18 column suitable for polar metabolite analysis

  • LC-MS/MS system (e.g., QTRAP or similar)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a mixture of Mobile Phase A and B (e.g., 95:5 v/v). Vortex and centrifuge to pellet any insoluble material.

  • LC Separation:

    • Inject the reconstituted sample onto the LC system.

    • Separate the metabolites using a gradient elution. A typical gradient might be:

      • 0-2 min: 2% B

      • 2-15 min: 2-98% B

      • 15-18 min: 98% B

      • 18-20 min: 98-2% B

      • 20-25 min: 2% B (re-equilibration)

    • The flow rate is typically 0.2-0.4 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify the unlabeled and labeled metabolites. The specific precursor-product ion transitions for each metabolite need to be optimized for the instrument being used. An example is provided in Table 3.

Table 3: Example MRM Transitions for Guanosine-¹³C₅ Metabolites

MetabolitePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Guanosine (unlabeled)284.1152.1
Guanosine-¹³C₅289.1157.1
GMP (unlabeled)364.1152.1
GMP-¹³C₅369.1157.1
GDP (unlabeled)443.0152.1
GDP-¹³C₅448.0157.1
GTP (unlabeled)522.0152.1
GTP-¹³C₅527.0157.1
  • Data Analysis:

    • Integrate the peak areas for each MRM transition.

    • Calculate the fractional labeling (enrichment) for each metabolite at each time point using the following formula:

      • Fractional Labeling = [Peak Area (Labeled)] / ([Peak Area (Labeled)] + [Peak Area (Unlabeled)])

    • Plot the fractional labeling over time to determine the rate of incorporation of Guanosine-¹³C₅ into the nucleotide pool.

Visualizations

Signaling Pathways and Workflows

Guanosine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Guanosine-13C5_ext Guanosine-13C5 Guanosine-13C5_int This compound Guanosine-13C5_ext->Guanosine-13C5_int Nucleoside Transporter Guanine-13C5 Guanine-13C5 Guanosine-13C5_int->Guanine-13C5 PNP GMP-13C5 GMP-13C5 Guanine-13C5->GMP-13C5 HPRT1 GDP-13C5 GDP-13C5 GMP-13C5->GDP-13C5 GTP-13C5 GTP-13C5 GDP-13C5->GTP-13C5 RNA/DNA RNA / DNA (13C5-Guanine) GTP-13C5->RNA/DNA

Caption: Metabolic fate of Guanosine-¹³C₅ via the purine salvage pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Labeling with This compound Cell_Culture->Labeling Extraction 3. Metabolite Extraction Labeling->Extraction LCMS 4. LC-MS/MS Analysis Extraction->LCMS Data_Analysis 5. Data Analysis (Fractional Labeling) LCMS->Data_Analysis

Caption: Experimental workflow for Guanosine-¹³C₅ labeling studies.

References

Troubleshooting & Optimization

Technical Support Center: Guanosine-13C5 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low incorporation efficiency of Guanosine-13C5 in cellular metabolic labeling experiments.

Troubleshooting Guides

Low incorporation of this compound can stem from various factors related to cell health, experimental protocol, and the inherent metabolic characteristics of the cell line being used. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Suboptimal Labeling Protocol

Question: My cells show very low or no incorporation of this compound. Where should I start troubleshooting my experimental protocol?

Answer:

Start by systematically evaluating your labeling conditions. Inadequate concentration of the labeled guanosine, suboptimal incubation time, and issues with the labeling medium are common culprits.

Troubleshooting Steps:

  • Optimize this compound Concentration: The optimal concentration can be cell-line dependent. We recommend performing a dose-response experiment to determine the ideal concentration for your specific cells.

  • Adjust Incubation Time: Isotopic labeling is a time-dependent process. Short incubation times may not be sufficient to achieve significant incorporation. Conversely, excessively long incubation periods can lead to cytotoxicity or complete consumption of the tracer. A time-course experiment is recommended to identify the optimal labeling window.

  • Evaluate Cell Culture Medium: The composition of your cell culture medium can significantly impact labeling efficiency.

    • Competing Nucleosides: Standard media may contain unlabeled guanosine or other nucleosides that compete with this compound for uptake and incorporation. Consider using a custom nucleoside-free medium for the duration of the labeling experiment.

    • Serum Content: Fetal Bovine Serum (FBS) contains endogenous nucleosides. The use of dialyzed FBS is highly recommended to reduce the concentration of competing unlabeled molecules.[1]

  • Verify this compound Integrity: Ensure the stability and purity of your this compound stock. Improper storage can lead to degradation.

ParameterRecommendationRationale
This compound Concentration Titrate from 10 µM to 100 µMBalances incorporation efficiency with potential cytotoxicity.
Incubation Time Perform a time-course from 4 to 48 hoursAllows for determination of the optimal labeling window before saturation or degradation.
Cell Culture Medium Use nucleoside-free base mediumMinimizes competition from unlabeled nucleosides.
Serum Use dialyzed Fetal Bovine Serum (dFBS)Reduces the concentration of competing small molecules present in standard FBS.[1]
Issue 2: Poor Cell Health and Viability

Question: I've optimized my protocol, but the incorporation of this compound is still low, and my cells look unhealthy. What could be the issue?

Answer:

The metabolic state of your cells is critical for efficient isotope labeling. Suboptimal cell health can significantly impair nutrient uptake and metabolic activity.

Troubleshooting Steps:

  • Assess Cell Viability: Before and after labeling, perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the labeling conditions are not cytotoxic.

  • Monitor Cell Density: Both very low and very high cell densities can negatively affect metabolic rates. Aim for a consistent and optimal cell density during your experiments. High cell densities can lead to rapid nutrient depletion from the medium.[2]

  • Check for Contamination: Mycoplasma and other microbial contaminants can alter cellular metabolism and should be routinely screened for.

ParameterRecommendationRationale
Cell Viability > 90% pre- and post-labelingEnsures metabolic pathways are active and not compromised by toxicity.
Cell Density 70-80% confluency for adherent cellsAvoids metabolic changes associated with contact inhibition or sparse cultures.
Contamination Regular testing for mycoplasmaMycoplasma can significantly alter nucleotide metabolism.
Issue 3: Inefficient Cellular Uptake and Metabolism

Question: My labeling protocol and cell health seem fine, but the incorporation efficiency remains poor. Could there be a cell-specific metabolic reason for this?

Answer:

Yes, the efficiency of this compound incorporation is highly dependent on the activity of specific cellular pathways, namely nucleoside transport and the purine salvage pathway.

Troubleshooting Steps:

  • Assess Nucleoside Transporter Activity: Guanosine is transported into cells by equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[3][4] The expression and activity of these transporters can vary between cell lines.

    • Consider profiling the expression of key transporter genes (e.g., SLC29A1 for ENT1, SLC29A2 for ENT2) in your cell line.

  • Evaluate Purine Salvage Pathway Activity: The incorporation of guanosine into nucleotides is primarily mediated by the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT) in the purine salvage pathway.

    • HPRT Expression: Check the expression level of HPRT1 in your cell line. Lower expression will lead to reduced incorporation.

    • HPRT Activity: If you suspect low HPRT activity, you can perform an enzymatic assay to measure it directly in your cell lysates. Commercially available kits can facilitate this.

Pathway ComponentTroubleshooting ApproachRationale
Nucleoside Transporters Gene expression analysis (qPCR) for SLC29A1, SLC29A2.Identifies potential bottlenecks in the uptake of this compound.
HPRT Enzyme Gene expression analysis (qPCR) for HPRT1. HPRT activity assay.Determines if the key enzyme for guanosine salvage is present and active.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the incorporation of exogenous this compound into cellular nucleotides?

A1: The primary route for the incorporation of exogenous guanosine is the purine salvage pathway . Guanosine is first transported into the cell by nucleoside transporters. Inside the cell, it can be converted to guanine, which is then converted to Guanosine Monophosphate (GMP) by the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT).

Q2: Can I use this compound to study both RNA and DNA synthesis?

A2: Yes. Once incorporated into the nucleotide pool as GTP, the labeled guanosine can be used for RNA synthesis. For DNA synthesis, GTP is converted to dGTP by ribonucleotide reductase, which is then incorporated into DNA.

Q3: My mass spectrometry data shows multiple labeled species for guanosine-containing metabolites. Is this normal?

A3: The appearance of multiple isotopologues can occur and may indicate metabolic scrambling or the activity of other pathways. However, it is crucial to ensure that your labeling strategy leads to a predominant, well-defined labeled species for accurate interpretation.

Q4: How can I confirm that low incorporation is due to low HPRT activity?

A4: You can directly measure HPRT activity in your cell lysates using a commercially available HPRT assay kit. These kits typically provide a spectrophotometric method to quantify the rate of IMP or GMP production.

Q5: Are there any known inhibitors of the purine salvage pathway that I can use as experimental controls?

A5: Yes, compounds like 6-thioguanine are analogs of guanine that can be used to compete with and inhibit the purine salvage pathway at the level of HPRT.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of labeling.

  • Medium Preparation: Prepare a labeling medium using a base medium that does not contain nucleosides, supplemented with dialyzed fetal bovine serum. Add your desired concentration of this compound to this medium.

  • Labeling: Remove the standard growth medium from the cells, wash once with pre-warmed PBS, and then add the prepared labeling medium.

  • Incubation: Incubate the cells for the desired duration in a standard cell culture incubator.

  • Metabolite Extraction: At the end of the incubation period, rapidly quench metabolism and extract the metabolites. This is typically done by aspirating the medium, washing the cells with ice-cold saline, and then adding a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation: Scrape the cells in the extraction solvent, collect the lysate, and centrifuge to pellet cellular debris. The supernatant containing the metabolites can then be dried and reconstituted for analysis by mass spectrometry.

Protocol 2: HPRT Activity Assay

For measuring HPRT activity, it is recommended to use a commercially available kit and follow the manufacturer's instructions. A general workflow is as follows:

  • Cell Lysate Preparation: Harvest cells and prepare a cell lysate according to the kit's protocol. This usually involves sonication or freeze-thaw cycles in a specific lysis buffer.

  • Protein Quantification: Determine the total protein concentration in your cell lysate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer provided in the kit, which contains the substrates for the HPRT enzyme (e.g., hypoxanthine or guanine and PRPP).

  • Detection: The kit will provide a method for detecting the product of the HPRT reaction (IMP or GMP). This is often a coupled enzymatic reaction that results in a colorimetric or fluorometric readout that can be measured over time using a plate reader.

  • Calculation of Activity: Calculate the HPRT activity based on the rate of product formation, normalized to the total protein concentration of the lysate.

Visualizations

experimental_workflow start Start: Low this compound Incorporation protocol_check Step 1: Verify Labeling Protocol start->protocol_check cell_health_check Step 2: Assess Cell Health protocol_check->cell_health_check If protocol is optimal sub_protocol1 Optimize Concentration & Time protocol_check->sub_protocol1 sub_protocol2 Check Medium & Serum protocol_check->sub_protocol2 metabolic_check Step 3: Investigate Cellular Metabolism cell_health_check->metabolic_check If cells are healthy sub_health1 Assess Viability & Density cell_health_check->sub_health1 sub_health2 Test for Contamination cell_health_check->sub_health2 end End: Optimized Incorporation metabolic_check->end If metabolic issues are resolved sub_metabolic1 Analyze Transporter Expression metabolic_check->sub_metabolic1 sub_metabolic2 Measure HPRT Expression & Activity metabolic_check->sub_metabolic2 purine_salvage_pathway extracellular This compound (Extracellular) transporter Nucleoside Transporters (ENTs/CNTs) extracellular->transporter intracellular This compound (Intracellular) pnp PNP intracellular->pnp guanine Guanine-13C5 hprt HPRT guanine->hprt gmp GMP-13C5 gdp GDP-13C5 gmp->gdp gtp GTP-13C5 gdp->gtp rna RNA gtp->rna rr Ribonucleotide Reductase gtp->rr dgtp dGTP-13C5 dna DNA dgtp->dna transporter->intracellular pnp->guanine hprt->gmp rr->dgtp logical_relationships incorporation High this compound Incorporation protocol Optimal Protocol protocol->incorporation health Healthy Cells health->incorporation metabolism Active Metabolism metabolism->incorporation concentration Correct Concentration concentration->protocol time Sufficient Time time->protocol medium Appropriate Medium medium->protocol viability High Viability viability->health density Optimal Density density->health transporters Active Nucleoside Transporters transporters->metabolism hprt High HPRT Activity hprt->metabolism

References

Technical Support Center: Optimizing Guanosine-13C5 Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Guanosine-13C5 for successful labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in labeling experiments?

This compound is a stable isotope-labeled nucleoside used in metabolic labeling experiments to trace the synthesis, turnover, and modification of RNA.[1] By introducing this compound into cell culture media, newly transcribed RNA molecules incorporate this "heavy" isotope. Subsequent analysis, typically by mass spectrometry, allows for the differentiation and quantification of newly synthesized RNA from the pre-existing RNA pool.[1] This is crucial for studying RNA turnover rates, modifications, and metabolic flux.[1]

Q2: What is a recommended starting concentration for this compound?

The optimal concentration of this compound is highly dependent on the cell line, experimental duration, and specific research question. There is no single universal concentration. A common approach is to start with a concentration range and perform a dose-response experiment to determine the optimal balance between labeling efficiency and potential cytotoxicity. Based on studies of guanosine's effects on various cell lines, concentrations can range from low micromolar (µM) to hundreds of micromolars. For example, in some cell lines, cytotoxic effects are observed at concentrations greater than 50 µM.[2]

Q3: How can I determine if the this compound concentration is toxic to my cells?

It is essential to assess the potential cytotoxicity of this compound on your specific cell line. This can be done through various cell viability assays.

Troubleshooting Guide: Assessing Cytotoxicity

Assay TypePrincipleExample Method
Metabolic Activity Measures the metabolic activity of viable cells, which is proportional to the number of living cells.MTT Assay: Cells are incubated with MTT, which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is quantified by spectrophotometry. A decrease in signal indicates reduced cell viability.[3]
Membrane Integrity Distinguishes between viable and non-viable cells based on membrane integrity.Trypan Blue Exclusion Assay: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue. Cell viability can be assessed by microscopy and cell counting.
Apoptosis Assays Detects programmed cell death.Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells. Analysis is typically performed using flow cytometry.

Q4: How do I confirm that this compound is being incorporated into my RNA?

The incorporation of this compound into newly synthesized RNA can be verified and quantified using mass spectrometry.

Troubleshooting Guide: Verifying Label Incorporation

StepDescription
1. RNA Extraction Isolate total RNA or specific RNA fractions (e.g., poly(A)+ RNA for mRNA) from cells cultured with and without this compound.
2. RNA Digestion Digest the RNA into individual nucleosides using enzymes like RNase T1.
3. LC-MS/MS Analysis Analyze the digested nucleosides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis Compare the mass spectra of guanosine from labeled and unlabeled samples. The presence of a mass shift corresponding to the incorporation of five 13C atoms (an increase of ~5 Da) in the labeled sample confirms incorporation. The ratio of the labeled to unlabeled guanosine provides a measure of labeling efficiency.

Q5: My labeling efficiency is low. What are the potential causes and how can I troubleshoot this?

Low labeling efficiency can result from several factors.

Troubleshooting Guide: Low Labeling Efficiency

Potential CauseTroubleshooting Steps
Insufficient Incubation Time The time required to reach isotopic steady state can vary. Perform a time-course experiment to determine the optimal labeling duration for your cell line and target RNA.
Suboptimal this compound Concentration The concentration may be too low for efficient uptake and incorporation. Gradually increase the concentration, while monitoring for cytotoxicity.
Cell Culture Medium Composition The presence of unlabeled guanosine or its precursors in the medium or serum can dilute the labeled compound. Use a custom medium deficient in guanosine and dialyzed fetal bovine serum (FBS) to reduce the concentration of competing unlabeled nucleosides.
Metabolic Scrambling The labeled carbon atoms from this compound may be metabolized and incorporated into other molecules, reducing the pool available for RNA synthesis. This is a complex issue that may require more advanced metabolic flux analysis to understand.
Inefficient Nucleoside Transport Cells may have varying levels of nucleoside transporters. Ensure your cell line expresses appropriate transporters for guanosine uptake.

Experimental Protocols

Protocol: Determining Optimal this compound Concentration

  • Cell Seeding: Plate your cells at a consistent density in multiple wells or flasks.

  • Dose-Response Setup: Prepare a range of this compound concentrations in your cell culture medium (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Incubation: Replace the standard medium with the this compound-containing medium and incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: At the end of the incubation period, perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the concentration at which cell viability is significantly affected.

  • Labeling Efficiency Assessment: For concentrations that do not exhibit significant toxicity, proceed with RNA extraction and LC-MS/MS analysis to measure the extent of this compound incorporation.

  • Analysis: Select the lowest concentration that provides sufficient labeling for your experimental needs without causing significant cytotoxicity.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture labeling_media 2. Prepare Labeling Media (with this compound) incubation 3. Incubate Cells labeling_media->incubation harvest 4. Harvest Cells incubation->harvest rna_extraction 5. RNA Extraction harvest->rna_extraction digestion 6. RNA Digestion to Nucleosides rna_extraction->digestion lcms 7. LC-MS/MS Analysis digestion->lcms data_analysis 8. Data Analysis (Quantify Incorporation) lcms->data_analysis

Caption: A typical workflow for a this compound metabolic labeling experiment.

troubleshooting_workflow Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency Detected check_cytotoxicity Is there evidence of cytotoxicity? start->check_cytotoxicity check_time Was incubation time sufficient? check_cytotoxicity->check_time No decrease_conc Decrease this compound concentration check_cytotoxicity->decrease_conc Yes check_concentration Is the concentration optimal? check_time->check_concentration Yes increase_time Increase incubation time (perform time-course) check_time->increase_time No check_media Is the media optimized (e.g., dialyzed serum)? check_concentration->check_media Yes increase_conc Increase this compound concentration check_concentration->increase_conc No optimize_media Use guanosine-deficient media and dialyzed FBS check_media->optimize_media No end Re-evaluate Labeling check_media->end Yes decrease_conc->end increase_time->end increase_conc->end optimize_media->end

Caption: A decision tree for troubleshooting low this compound labeling efficiency.

References

Technical Support Center: Guanosine-13C5 Based Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Guanosine-13C5 in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in metabolic studies?

This compound is a stable isotope-labeled form of guanosine where the five carbon atoms of the ribose sugar moiety are replaced with the heavy isotope, Carbon-13 (¹³C). Its primary application is as a tracer in metabolic studies to investigate the flux through the purine salvage pathway and its contributions to nucleotide synthesis for RNA and DNA. This is particularly relevant in cancer metabolism research, where altered nucleotide synthesis is a hallmark of proliferating cells.

Q2: How is this compound metabolized by cells?

Upon uptake, this compound is primarily metabolized through the purine salvage pathway. It is first phosphorolytically cleaved by purine nucleoside phosphorylase (PNP) to guanine and ¹³C₅-ribose-1-phosphate. The released guanine is then converted to guanosine monophosphate (GMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The resulting GMP, containing an unlabeled guanine base and a ¹³C₅-labeled ribose, can then be phosphorylated to form ¹³C₅-labeled guanosine diphosphate (GDP) and guanosine triphosphate (GTP). These labeled nucleotides can be incorporated into RNA. For DNA incorporation, the labeled ribose in GDP must be reduced to deoxyribose by ribonucleotide reductase.

Q3: Is it necessary to correct for the natural abundance of ¹³C in my samples?

Yes, it is crucial to correct for the natural abundance of ¹³C and other naturally occurring heavy isotopes.[1][2][3] Failing to do so can lead to an overestimation of the isotopic enrichment from the tracer and result in inaccurate flux calculations.[1] Several software tools are available to perform this correction.[3]

Q4: How long should I incubate my cells with this compound?

The optimal incubation time depends on the specific research question and the metabolic rates of the cell type being studied. To measure steady-state fluxes, cells should be cultured with the tracer for a duration sufficient to reach isotopic steady state, where the isotopic enrichment in the metabolites of interest no longer changes over time. This can take anywhere from a few hours to several cell doublings. It is recommended to perform a time-course experiment (e.g., sampling at 6, 12, 24, and 48 hours) to determine the time required to reach isotopic steady state for your specific experimental system.

Q5: Can this compound be toxic to cells?

While guanosine itself is a natural metabolite, high concentrations of its phosphorylated forms, like GMP, have been shown to induce cell death in some cell types. Therefore, it is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.

Troubleshooting Guides

Issue 1: Low or Undetectable ¹³C Enrichment in Downstream Metabolites
Possible Cause Recommended Solution
Inefficient cellular uptake of guanosine. Verify the expression and activity of nucleoside transporters in your cell line. Consider using a different cell line with known high expression of these transporters.
Low activity of the purine salvage pathway. Ensure that the key enzymes of the salvage pathway, such as PNP and HGPRT, are active in your cells.
Dilution of the tracer by large intracellular unlabeled pools. Allow for a longer incubation time to enable greater turnover of the endogenous pools. Consider methods to partially deplete endogenous pools before introducing the tracer, though this may perturb the metabolic state.
Insufficient tracer concentration. Increase the concentration of this compound in the culture medium. However, be mindful of potential toxicity (see FAQ Q5).
Rapid degradation of the tracer. Ensure the stability of this compound in your culture medium over the course of the experiment.
Issue 2: Unexpected Labeling Patterns in Metabolites
Possible Cause Recommended Solution
Metabolic cross-talk and unexpected pathway utilization. Carefully map the potential metabolic pathways of guanosine in your specific cell type. The labeled ribose-phosphate from this compound can potentially enter other pathways, such as the pentose phosphate pathway.
Contamination with unlabeled guanosine. Ensure that the culture medium and supplements are free from unlabeled guanosine.
Incomplete correction for natural isotope abundance. Double-check your data processing workflow and ensure that you are using an appropriate algorithm to correct for natural isotope abundance.
Presence of multiple cellular compartments with distinct metabolic activities. Be aware that measurements typically represent a whole-cell average. Consider subcellular fractionation to analyze metabolite labeling in different compartments if feasible.
Issue 3: Poor Cell Viability or Altered Phenotype
Possible Cause Recommended Solution
Toxicity of high guanosine concentrations. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line.
Perturbation of nucleotide pools. The influx of exogenous guanosine can alter the delicate balance of intracellular nucleotide pools, potentially affecting cell signaling and growth. Monitor the total intracellular nucleotide concentrations.
Metabolic stress due to the labeling procedure. Minimize the stress on cells during media changes and sample collection.

Experimental Protocols

Protocol: this compound Labeling for Metabolic Flux Analysis in Cultured Cells
  • Cell Culture:

    • Plate cells at a density that will ensure they are in the exponential growth phase and reach approximately 80-90% confluency at the time of harvesting.

    • Culture cells in their standard growth medium.

  • Tracer Introduction:

    • Prepare the labeling medium by supplementing guanosine-free medium with this compound at the desired final concentration (determined from a dose-response experiment, typically in the low micromolar range).

    • Aspirate the standard growth medium from the cells and wash once with pre-warmed, serum-free medium or PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation:

    • Incubate the cells for the predetermined duration to achieve isotopic steady state (as determined by a time-course experiment).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold saline or PBS.

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Perform a freeze-thaw cycle to ensure complete cell lysis.

    • Centrifuge the lysate at high speed to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis by LC-MS/MS:

    • Dry the metabolite extract under a vacuum.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method optimized for the separation and detection of nucleotides and related metabolites.

    • Monitor the mass isotopologue distributions (MIDs) of guanosine, GMP, GDP, GTP, and other relevant metabolites.

  • Data Analysis:

    • Correct the raw MS data for the natural abundance of ¹³C and other isotopes.

    • Calculate the fractional enrichment of ¹³C in the metabolites of interest.

    • Use the corrected MIDs to calculate metabolic fluxes through the purine salvage pathway using appropriate metabolic modeling software.

Quantitative Data Summary

The following tables provide examples of isotopic enrichment data from studies using labeled purine nucleosides. Note that the specific tracer and experimental conditions should be considered when interpreting these data.

Table 1: Fractional Enrichment of Purine Nucleotides in Tissues from Intravenous Infusion with [¹⁵N₅]-Guanosine (5h)

TissueGuanosine (M+5) (%)GMP (M+5) (%)
Kidney~1.0~20.0
Heart~0.5~6.0
Spleen~0.8~3.0
Lung~0.7~2.5
Small Intestine~0.6~2.0
Brain<0.1<0.5

Data adapted from a study using ¹⁵N₅-Guanosine in mice, demonstrating tissue-specific differences in guanosine salvage.

Table 2: Fractional Enrichment of GMP in Tumor Xenografts from Different Labeled Precursors

Labeled PrecursorGMP Enrichment (%)
[¹⁵N₅]-Guanosine~1-2
[¹⁵N₅]-Guanine~0.5

Data adapted from a study comparing the efficiency of guanosine versus guanine in labeling GMP pools in tumor xenografts.

Visualizations

Guanosine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Guanosine-13C5_ext Guanosine-¹³C₅ Guanosine-13C5_int Guanosine-¹³C₅ Guanosine-13C5_ext->Guanosine-13C5_int Nucleoside Transporter Guanine Guanine Guanosine-13C5_int->Guanine PNP Ribose-1-P-13C5 ¹³C₅-Ribose-1-Phosphate Guanosine-13C5_int->Ribose-1-P-13C5 PNP GMP-13C5 ¹³C₅-GMP Guanine->GMP-13C5 HGPRT GDP-13C5 ¹³C₅-GDP GMP-13C5->GDP-13C5 GTP-13C5 ¹³C₅-GTP GDP-13C5->GTP-13C5 dGDP-13C5 ¹³C₅-dGDP GDP-13C5->dGDP-13C5 Ribonucleotide Reductase RNA RNA GTP-13C5->RNA dGTP-13C5 ¹³C₅-dGTP dGDP-13C5->dGTP-13C5 DNA DNA dGTP-13C5->DNA

Caption: Metabolic fate of Guanosine-¹³C₅ via the purine salvage pathway.

Experimental_Workflow Start Start: Cell Seeding Labeling Introduce Guanosine-¹³C₅ Labeling Medium Start->Labeling Incubation Incubate for Isotopic Steady State Labeling->Incubation Quench Quench Metabolism & Extract Metabolites Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis DataProcessing Data Processing: Natural Abundance Correction Analysis->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis End End: Flux Map FluxAnalysis->End Troubleshooting_Tree Problem Low ¹³C Enrichment? CheckUptake Verify Nucleoside Transporter Activity Problem->CheckUptake Yes CheckEnzymes Confirm Salvage Pathway Enzyme Activity CheckUptake->CheckEnzymes Uptake OK IncreaseTime Increase Incubation Time CheckEnzymes->IncreaseTime Enzymes Active IncreaseConc Increase Tracer Concentration (check toxicity) IncreaseTime->IncreaseConc Still Low CheckPurity Verify Tracer Purity IncreaseConc->CheckPurity Still Low

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for Guanosine-¹³C₅ in NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy, dedicated to researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (SNR) for ¹³C-labeled guanosine in your NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio for my ¹³C-labeled guanosine experiment inherently low?

A1: The low signal-to-noise ratio in ¹³C NMR spectroscopy is primarily due to the low natural abundance of the ¹³C isotope (approximately 1.1%).[1] Even with isotopic labeling, other factors such as the relatively low gyromagnetic ratio of ¹³C compared to ¹H, long spin-lattice relaxation times (T₁) for certain carbon nuclei (especially quaternary carbons), and potentially low sample concentration can contribute to a poor SNR.

Q2: What are the most common strategies to improve the SNR in my ¹³C NMR experiments?

A2: Several strategies can be employed, ranging from simple parameter optimization to advanced hardware and specialized techniques. The most common approaches include:

  • Optimizing Acquisition Parameters: Adjusting parameters like the number of scans (NS), relaxation delay (D1), and pulse angle can significantly impact SNR.

  • Using a Cryoprobe: These specialized probes dramatically increase sensitivity by cooling the detection electronics.

  • Paramagnetic Relaxation Enhancement (PRE): The addition of a paramagnetic agent can shorten T₁ relaxation times, allowing for faster acquisition.

  • Dynamic Nuclear Polarization (DNP): This advanced technique can enhance signal intensity by several orders of magnitude.

Q3: How much can I realistically expect to improve my SNR with these different techniques?

A3: The level of improvement varies significantly depending on the technique employed, the specifics of your sample, and the spectrometer. The following table provides a general comparison:

TechniqueTypical SNR EnhancementKey Considerations
Optimizing Acquisition Parameters 1.5x - 3xCan increase experiment time.
Cryoprobe 3x - 10x[2][3]Hardware dependent; requires specialized equipment.
Paramagnetic Relaxation Enhancement (PRE) Variable; can be significantCan cause line broadening if not optimized.
Dynamic Nuclear Polarization (DNP) 100x - 1000x+[4]Requires specialized and expensive equipment.

Q4: When should I consider using a paramagnetic relaxation agent?

A4: A paramagnetic relaxation agent, such as Cr(acac)₃, is beneficial when dealing with molecules that have carbons with very long T₁ relaxation times, particularly quaternary carbons.[5] By shortening the T₁s, you can use a shorter relaxation delay (D1) and acquire more scans in a given amount of time, thereby improving the overall SNR. However, it is crucial to optimize the concentration of the agent to avoid excessive line broadening due to a shortened T₂ relaxation time.

Q5: Is ¹³C isotope labeling itself a method for SNR enhancement?

A5: While not a direct method for increasing the inherent signal of a single ¹³C nucleus, isotopic labeling is a crucial prerequisite for obtaining a detectable and usable signal from complex biomolecules like guanosine, especially in advanced multi-dimensional experiments. By increasing the percentage of ¹³C atoms from the natural abundance of 1.1% to nearly 100% at specific sites, you ensure that the observed signal originates predominantly from your labeled molecule, effectively increasing its signal relative to the natural abundance background.

Troubleshooting Guides

Issue 1: My overall ¹³C signal is very weak, even with a labeled sample.

This is a common issue that can often be addressed by systematically checking your sample preparation and experimental setup.

Troubleshooting Workflow for Low ¹³C Signal

start Low SNR Detected check_conc Increase Sample Concentration? start->check_conc increase_conc Increase concentration (if possible). check_conc->increase_conc Yes check_params Optimize Acquisition Parameters? check_conc->check_params No/Done increase_conc->check_params optimize_params Increase NS, optimize D1 and pulse angle. check_params->optimize_params Yes check_hardware Advanced Hardware Available? check_params->check_hardware No/Done end_good SNR Improved optimize_params->end_good use_cryo Use Cryoprobe. check_hardware->use_cryo Cryoprobe use_dnp Consider DNP. check_hardware->use_dnp DNP end_bad Consult Instrument Specialist check_hardware->end_bad No use_cryo->end_good use_dnp->end_good

Caption: A decision-making workflow for troubleshooting low SNR in ¹³C NMR experiments.

Detailed Steps:

  • Verify Sample Concentration: A higher concentration directly translates to a stronger signal. For ¹³C NMR, a concentration of at least 10-20 mM is often recommended for obtaining a decent spectrum in a reasonable time, especially on non-cryoprobe instruments.

  • Optimize Acquisition Parameters:

    • Number of Scans (NS): The SNR increases with the square root of the number of scans. Doubling the number of scans will increase the SNR by a factor of approximately 1.4.

    • Relaxation Delay (D1): Ensure D1 is adequate for the relaxation of the carbon nuclei in guanosine. For qualitative spectra, a D1 of 1-2 seconds is a good starting point. For quantitative measurements, D1 should be at least 5 times the longest T₁.

    • Pulse Angle: For maximizing signal in a given time when T₁ is long, a smaller flip angle (e.g., 30-45 degrees) is often better than a 90-degree pulse. This is because it allows the magnetization to recover more quickly between scans.

  • Utilize a Cryoprobe: If your institution has a spectrometer equipped with a cryoprobe, using it will provide a significant SNR boost, typically 3-4 fold or more, without altering the sample or experimental time significantly.

  • Consider Advanced Techniques: If the signal is still insufficient, more advanced methods like Dynamic Nuclear Polarization (DNP) may be necessary, although this requires highly specialized equipment.

Issue 2: Quaternary carbon signals in my Guanosine-¹³C₅ are missing or very weak.

Quaternary carbons lack directly attached protons, which leads to two primary issues: very long T₁ relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement.

Troubleshooting Steps:

  • Increase the Relaxation Delay (D1): Quaternary carbons can have T₁ values of tens of seconds. To observe these signals, a much longer D1 is required to allow for sufficient relaxation between pulses.

  • Use a Paramagnetic Relaxation Agent: Adding a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can dramatically shorten the T₁ of all carbons, including quaternaries. This allows for a much shorter D1 and faster acquisition of scans.

    • Typical Concentration: Start with a low concentration, around 5-10 mM, and optimize as needed.

  • Optimize the Pulse Angle: Use a 90° pulse to maximize the signal per scan, especially when a long D1 is used.

Quantitative Data for Troubleshooting

ParameterStandard Value (Protonated Carbons)Recommended Value (Quaternary Carbons)Rationale
Relaxation Delay (D1) 1 - 2 seconds5 - 10 seconds (or longer)Allows for the slow relaxation of quaternary carbons.
Pulse Angle 30° - 45°90°Maximizes signal per scan when D1 is long.
Cr(acac)₃ Concentration Not used5 - 15 mMShortens T₁ relaxation times.

Experimental Protocols

Protocol 1: Standard ¹³C NMR Acquisition for Guanosine-¹³C₅

This protocol outlines a standard approach for acquiring a ¹³C spectrum of ¹³C-labeled guanosine.

Experimental Workflow

prep Sample Preparation (Guanosine-¹³C₅ in D₂O or DMSO-d₆) instrument Instrument Setup (Tuning and Matching) prep->instrument params Set Acquisition Parameters (D1, NS, Pulse Angle) instrument->params acquire Data Acquisition params->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectrum Analysis process->analyze

Caption: A generalized workflow for a standard ¹³C NMR experiment.

Methodology:

  • Sample Preparation: Dissolve the Guanosine-¹³C₅ sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 10-50 mM. Filter the sample if any precipitate is present.

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹³C and ¹H channels of the probe.

  • Acquisition Parameters:

    • Set the spectral width to encompass all expected ¹³C resonances (e.g., 0-200 ppm).

    • Set the pulse angle to 30°.

    • Set the relaxation delay (D1) to 2.0 seconds.

    • Set the acquisition time (AQ) to 1.0 - 1.5 seconds.

    • Set the number of scans (NS) to a minimum of 1024. This may need to be increased significantly depending on the sample concentration and desired SNR.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker spectrometer).

  • Data Acquisition: Start the experiment.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Apply a baseline correction.

    • Reference the spectrum to an internal or external standard.

Protocol 2: Using Paramagnetic Relaxation Enhancement (PRE)

This protocol describes the use of Cr(acac)₃ to enhance the signal of carbons with long T₁ relaxation times.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Cr(acac)₃ in the same deuterated solvent as your guanosine sample.

    • Add the Cr(acac)₃ stock solution to your NMR sample to achieve a final concentration of 5-15 mM. The solution should have a faint color.

  • Instrument Setup: Follow the same tuning and matching procedure as in the standard protocol.

  • Acquisition Parameters:

    • Set the relaxation delay (D1) to a shorter value, for example, 0.5 - 1.0 seconds.

    • Set the pulse angle to 90° to maximize signal per scan.

    • Increase the number of scans (NS) to take advantage of the shorter D1.

  • Data Acquisition and Processing: Proceed as with the standard protocol. Be aware that some line broadening may occur.

Protocol 3: Utilizing a Cryoprobe

A cryoprobe enhances SNR by cooling the RF coils and preamplifier.

Methodology:

  • Instrument Setup:

    • Ensure the cryoprobe is cooled down and operating at its target temperature.

    • Follow the standard procedures for sample insertion, locking, tuning, and matching. Be aware that cryoprobes can be sensitive to high salt concentrations, which may affect tuning.

  • Acquisition Parameters:

    • Use the same starting parameters as the standard protocol. The significant increase in sensitivity means you can achieve a good SNR with fewer scans or in a shorter amount of time.

    • Alternatively, you can use the same number of scans to achieve a much higher quality spectrum.

  • Data Acquisition and Processing: Proceed as with the standard protocol.

This technical support center provides a foundational guide to improving the SNR for Guanosine-¹³C₅ NMR experiments. For highly specific or persistent issues, consulting with your local NMR facility manager is always recommended.

References

Technical Support Center: Guanosine-13C5 Isotopic Dilution Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guanosine-13C5 isotopic dilution experiments. This resource is designed for researchers, scientists, and drug development professionals to assist in troubleshooting and refining experimental workflows. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind isotopic dilution mass spectrometry for this compound quantification?

Isotopic dilution mass spectrometry (IDMS) is a highly accurate method for quantifying the amount of a substance in a sample.[1][2] It involves adding a known amount of an isotopically enriched standard, in this case, this compound, to the sample containing the natural (unlabeled) guanosine.[1] This enriched standard, often called an internal standard or "spike," is chemically identical to the analyte but has a different mass due to the 13C isotopes.[3] After thorough mixing to ensure equilibrium, the sample is analyzed by mass spectrometry.[3] By measuring the ratio of the isotopically labeled guanosine to the unlabeled guanosine, the exact concentration of the natural guanosine in the original sample can be calculated. This method is considered a gold standard because the internal standard experiences the same sample preparation and analysis effects as the analyte, correcting for potential losses or variations.

Q2: How do I choose the right amount of this compound internal standard to add to my sample?

The optimal amount of the this compound internal standard should be chosen to achieve an isotope ratio in the final sample that is close to 1:1 (labeled to unlabeled). This provides the most precise measurement. While this is the ideal, a practical range for the ratio can be between 0.1 and 10. It is advisable to perform a preliminary analysis of your sample to estimate the endogenous guanosine concentration before spiking.

Q3: What are the key metabolic pathways involving guanosine that I should be aware of when using this compound as a tracer?

Guanosine metabolism primarily involves the purine salvage pathway and, to a lesser extent, its integration with the de novo synthesis pathway.

  • Salvage Pathway : This is a key pathway for recycling purines. Guanosine can be converted to guanine by purine nucleoside phosphorylase (PNP). Guanine is then converted to guanosine monophosphate (GMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

  • De Novo Synthesis : This pathway synthesizes purines from simpler precursors like amino acids and one-carbon units. While this compound is primarily used to trace the salvage pathway, its labeled components can eventually enter the broader nucleotide pool.

Understanding these pathways is crucial for interpreting the labeling patterns of downstream metabolites.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound isotopic dilution experiments.

Issue 1: Inaccurate or Inconsistent Quantification Results

Symptom: The calculated concentration of guanosine is unexpectedly high or low, or there is high variability between replicates.

Potential Cause Description Corrective Action
Inaccurate Spike Concentration The concentration of your this compound stock solution may be incorrect due to weighing errors, solvent evaporation, or degradation.1. Verify the certificate of analysis for the standard. 2. Perform a reverse isotope dilution experiment to calibrate the spike concentration against a certified primary standard of natural guanosine. 3. Store spike solutions in tightly sealed vials at the recommended temperature.
Incomplete Isotopic Equilibration The this compound spike and the endogenous guanosine in the sample have not fully mixed before analysis, leading to an inaccurate ratio measurement.1. Ensure the sample is fully homogenized and dissolved before adding the spike. 2. Increase the equilibration time after spiking and use gentle agitation or vortexing. 3. For complex matrices, consider optimizing sample preparation techniques like solid-phase extraction (SPE) to isolate the analyte and spike.
Analyte Loss During Sample Preparation Guanosine may be lost during extraction, cleanup, or derivatization steps.Add the this compound spike at the earliest possible stage of your sample preparation workflow to ensure it accounts for any downstream losses.
Instrumental Instability Fluctuations in the mass spectrometer's performance can lead to inconsistent isotope ratio measurements.1. Allow the instrument to stabilize before analysis. 2. Monitor key instrument parameters throughout the analytical run. 3. Perform regular maintenance and calibration of the mass spectrometer.
Issue 2: Poor Signal or High Background in Mass Spectrometry Analysis

Symptom: The mass spectrometer signal for guanosine and/or the this compound standard is weak, or there is significant background noise.

Potential Cause Description Corrective Action
Matrix Effects Components of the sample matrix (e.g., salts, lipids) can suppress the ionization of the analyte and internal standard in the mass spectrometer source.1. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Optimize the chromatography to separate guanosine from interfering matrix components. 3. Dilute the sample, if sensitivity allows, to reduce the concentration of interfering substances.
Suboptimal MS Parameters The mass spectrometer settings (e.g., source temperature, voltages, collision energy) may not be optimized for guanosine detection.Systematically optimize the MS parameters using a pure guanosine standard to maximize the signal-to-noise ratio.
Isobaric Interferences Other molecules in the sample may have the same nominal mass as guanosine or its labeled counterpart, leading to artificially high signals.1. Use high-resolution mass spectrometry to separate the analyte from interfering ions based on their exact mass. 2. Optimize chromatographic separation to resolve the interfering compounds from guanosine.

Experimental Protocols

Protocol 1: Quantification of Guanosine in Plasma using LC-MS/MS Isotopic Dilution
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the this compound internal standard solution at a known concentration.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both unlabeled guanosine and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled guanosine and the this compound internal standard.

    • Calculate the ratio of the peak area of the unlabeled guanosine to the peak area of the this compound standard.

    • Determine the concentration of guanosine in the original sample using a calibration curve prepared with known concentrations of unlabeled guanosine and a fixed concentration of the internal standard.

Visualizations

Guanosine Salvage Pathway

Guanosine_Salvage_Pathway Guanosine Guanosine Guanine Guanine Guanosine->Guanine PNP GMP Guanosine Monophosphate (GMP) Guanine->GMP HGPRT GDP Guanosine Diphosphate (GDP) GMP->GDP GMPK GTP Guanosine Triphosphate (GTP) GDP->GTP NDPK

Caption: The purine salvage pathway for guanosine.

Experimental Workflow for Isotopic Dilution

Isotopic_Dilution_Workflow start Start: Biological Sample (containing unlabeled Guanosine) spike Add known amount of This compound (Spike) start->spike equilibrate Homogenize and Equilibrate spike->equilibrate extract Sample Preparation (e.g., Protein Precipitation, SPE) equilibrate->extract analyze LC-MS/MS Analysis extract->analyze process Data Processing: Measure Isotope Ratio analyze->process calculate Calculate Concentration of unlabeled Guanosine process->calculate end End: Final Concentration calculate->end

Caption: General workflow for isotopic dilution experiments.

Troubleshooting Logic for Inaccurate Results

Troubleshooting_Logic start Inaccurate or Inconsistent Results check_spike Is the spike concentration correct? start->check_spike recalibrate_spike Recalibrate spike using reverse isotope dilution check_spike->recalibrate_spike No check_equilibration Was equilibration complete? check_spike->check_equilibration Yes end Re-analyze Samples recalibrate_spike->end optimize_mixing Increase equilibration time/ Improve homogenization check_equilibration->optimize_mixing No check_matrix Are matrix effects suspected? check_equilibration->check_matrix Yes optimize_mixing->end improve_cleanup Optimize sample cleanup (e.g., SPE) check_matrix->improve_cleanup Yes check_instrument Is the MS instrument stable? check_matrix->check_instrument No improve_cleanup->end calibrate_instrument Perform instrument maintenance and calibration check_instrument->calibrate_instrument No check_instrument->end Yes calibrate_instrument->end

Caption: Decision tree for troubleshooting inaccurate results.

References

Technical Support Center: Minimizing Cytotoxicity of Guanosine-¹³C₅ in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using Guanosine-¹³C₅ in cell culture experiments.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Higher than expected cytotoxicity observed after treatment with Guanosine-¹³C₅.

  • Question: We are observing significant cell death in our cultures treated with Guanosine-¹³C₅, which was unexpected. What are the potential causes and how can we troubleshoot this?

  • Answer: Unexpected cytotoxicity can stem from several factors. Here is a step-by-step troubleshooting workflow to identify the root cause:

    • 1. Verify Compound Integrity and Purity: Ensure the Guanosine-¹³C₅ stock solution is correctly prepared and has not degraded. Confirm the purity of the compound from the supplier's certificate of analysis. Impurities from synthesis could be the source of toxicity.

    • 2. Assess Solvent Toxicity: The solvent used to dissolve Guanosine-¹³C₅ (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Run a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your experiment to rule out solvent-induced cytotoxicity.[1]

    • 3. Check for Contamination: Test your cell cultures for common contaminants like mycoplasma, which can affect cell health and sensitivity to treatment.

    • 4. Rule out Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, MTS, XTT), leading to inaccurate readings.[1] To check for this, run a cell-free control with Guanosine-¹³C₅ and the assay reagent. A change in color or signal in the absence of cells indicates direct interference.

    • 5. Compare with Unlabeled Guanosine: The most direct way to determine if the isotopic label is contributing to cytotoxicity is to perform a head-to-head comparison with unlabeled guanosine of the same purity. If both compounds exhibit similar dose-dependent cytotoxicity, the observed effect is likely due to the inherent biological activity of guanosine in your specific cell line.

    • 6. Optimize Concentration and Incubation Time: It's possible that the concentration of Guanosine-¹³C₅ is too high or the incubation time is too long for your particular cell line. Perform a dose-response and time-course experiment to determine the optimal experimental conditions.

Issue 2: Inconsistent cytotoxicity results between experiments.

  • Question: We are getting variable results in our cytotoxicity assays with Guanosine-¹³C₅. What could be causing this inconsistency?

  • Answer: Inconsistent results are often due to subtle variations in experimental procedures. Consider the following:

    • Cell Seeding Density: Ensure that a consistent number of viable cells are seeded in each well. Uneven cell distribution can lead to significant variability.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics and drug sensitivity can change over time in culture.[2]

    • Reagent Preparation: Prepare fresh dilutions of Guanosine-¹³C₅ for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock.

    • Assay Timing: The timing of reagent addition and reading the results should be consistent across all experiments.

Issue 3: No cytotoxicity observed when it was expected.

  • Question: We expected to see a cytotoxic effect with Guanosine-¹³C₅ in our cancer cell line, but we are not observing any significant decrease in cell viability. Why might this be?

  • Answer: The lack of an observable cytotoxic effect can be due to several factors:

    • Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of guanosine. The expression levels of nucleoside transporters and metabolic enzymes can vary significantly between cell lines, affecting drug uptake and activation.[3]

    • Insufficient Concentration or Incubation Time: The concentrations tested may be too low, or the incubation time too short to induce a cytotoxic response. A broader range of concentrations and longer time points should be evaluated.

    • Compound Instability: Guanosine-¹³C₅ may be unstable in the cell culture medium over the course of the experiment. Consider assessing its stability under your experimental conditions.

    • Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider using a more sensitive assay or a combination of assays that measure different aspects of cell health (e.g., apoptosis, membrane integrity).

Frequently Asked Questions (FAQs)

  • Q1: Does the ¹³C₅ isotopic label on guanosine increase its cytotoxicity?

    • A1: Generally, stable, non-radioactive isotopes like ¹³C are not expected to alter the biological activity of a molecule. The increased mass is minimal and unlikely to cause a significant kinetic isotope effect that would alter its interaction with cellular targets. However, without direct comparative studies of Guanosine-¹³C₅ and unlabeled guanosine in your specific cell line, this remains an assumption. If you have concerns, we recommend performing a direct comparison as outlined in the troubleshooting guide.

  • Q2: What are the known mechanisms of guanosine-induced cytotoxicity?

    • A2: Guanosine can induce cytotoxicity through several mechanisms, which are often cell-type dependent. These include:

      • Interaction with Adenosine Receptors: Guanosine can modulate the activity of A1 and A2A adenosine receptors, which can trigger downstream signaling pathways affecting cell proliferation and apoptosis.[4]

      • Induction of Apoptosis: Guanosine has been shown to induce apoptosis in some cancer cell lines, potentially through the modulation of mitochondrial membrane potential.

      • Disruption of Nucleotide Pools: As a nucleoside, high concentrations of guanosine can disrupt the intracellular balance of nucleotide pools, leading to cell cycle arrest and cell death.

  • Q3: Which cell lines are known to be sensitive to guanosine?

    • A3: Studies have shown that certain cancer cell lines, such as glioma and T lymphoma cells, can be sensitive to the cytotoxic effects of guanosine. However, sensitivity can be highly variable, and it is essential to determine the effect in your specific cell line of interest.

  • Q4: What concentrations of Guanosine-¹³C₅ should I start with in my experiments?

    • A4: Based on studies with unlabeled guanosine, cytotoxic effects have been observed in the micromolar to millimolar range. A good starting point for a dose-response experiment would be to test a wide range of concentrations, for example, from 1 µM to 1000 µM.

Data Presentation

Table 1: Hypothetical Comparative Cytotoxicity (IC₅₀ Values in µM) of Guanosine and Guanosine-¹³C₅

Cell LineUnlabeled Guanosine (IC₅₀ in µM)Guanosine-¹³C₅ (IC₅₀ in µM)Incubation Time (hours)Assay Method
A172 (Glioma)[Insert experimental value][Insert experimental value]48MTT
HuT-78 (T-Lymphoma)[Insert experimental value][Insert experimental value]72MTT
[Your Cell Line][Insert experimental value][Insert experimental value][Your Timepoint][Your Assay]

Experimental Protocols

Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay

This protocol outlines a method for comparing the cytotoxic effects of unlabeled guanosine and Guanosine-¹³C₅.

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density for your cell line.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of both unlabeled guanosine and Guanosine-¹³C₅ in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of each compound in a complete culture medium to achieve the desired final concentrations.

    • Include wells for vehicle control (medium with the highest concentration of solvent) and untreated control (medium only).

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of the compounds.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compounds Prepare Serial Dilutions (Guanosine & Guanosine-¹³C₅) overnight_incubation->prepare_compounds treat_cells Treat Cells prepare_compounds->treat_cells incubation Incubate (24-72h) treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for Comparative Cytotoxicity Analysis.

troubleshooting_workflow start High Cytotoxicity Observed check_solvent Solvent Toxicity Control? start->check_solvent solvent_toxic Solvent is Toxic check_solvent->solvent_toxic Yes solvent_ok Solvent is Not Toxic check_solvent->solvent_ok No check_assay_interference Assay Interference Control? solvent_ok->check_assay_interference interference Compound Interferes with Assay check_assay_interference->interference Yes no_interference No Interference check_assay_interference->no_interference No compare_unlabeled Compare to Unlabeled Guanosine no_interference->compare_unlabeled similar_toxicity Similar Cytotoxicity: Inherent Biological Effect compare_unlabeled->similar_toxicity Yes labeled_more_toxic Labeled is More Toxic: Potential Isotope Effect or Impurity compare_unlabeled->labeled_more_toxic No

Caption: Troubleshooting Logic for Unexpected Cytotoxicity.

guanosine_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GUO Guanosine-¹³C₅ A1R A1 Receptor GUO->A1R modulates A2AR A2A Receptor GUO->A2AR modulates PI3K PI3K A1R->PI3K inhibits MAPK MAPK/ERK A2AR->MAPK activates AKT Akt PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation AKT->Proliferation promotes MAPK->Proliferation promotes

Caption: Potential Signaling Pathways of Guanosine.

References

Technical Support Center: Challenges in Quantifying Low Levels of Guanosine-¹³C₅ Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying low levels of Guanosine-¹³C₅ enrichment.

Troubleshooting Guides

This section addresses specific issues that may arise during your quantitative experiments.

Issue 1: Poor or No Signal for the ¹³C₅-Guanosine Isotopologue

Q: I am not detecting my ¹³C₅-Guanosine isotopologue, or the signal-to-noise ratio is very low. What are the possible causes and solutions?

A: This is a common challenge when dealing with low enrichment levels, as the signal of the labeled compound can be close to the background noise of the instrument.

Possible Causes and Solutions:

  • Insufficient Enrichment: The level of ¹³C₅-Guanosine in your sample may be below the instrument's limit of detection (LOD).

    • Solution: Increase the concentration of the ¹³C-labeled precursor in your experiment or extend the labeling time to allow for greater incorporation.

  • Low Abundance of Target Analyte: The overall concentration of guanosine in your sample might be too low.

    • Solution 1: Increase Starting Material: If possible, increase the amount of starting material (e.g., cell number or tissue weight) to increase the total amount of guanosine.

    • Solution 2: Enrichment Strategies: Use sample preparation techniques that enrich for nucleosides, such as solid-phase extraction (SPE).

  • Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer may not be optimized for detecting low-intensity signals.

    • Solution: Optimize MS parameters such as spray voltage, capillary temperature, and collision energy to maximize the signal for your specific analyte.

  • Matrix Effects: Components in your sample matrix can suppress the ionization of ¹³C₅-Guanosine, leading to a weaker signal.[1][2]

    • Solution: Improve your sample cleanup procedure to remove interfering substances. Using a stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-Guanosine) can also help to correct for signal suppression.[3][4][5]

Issue 2: High Variability and Poor Reproducibility in Enrichment Measurements

Q: My calculated ¹³C₅-Guanosine enrichment levels are inconsistent across replicates. What could be the cause?

A: High variability often points to issues in sample preparation or analytical methodology.

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Variations in sample handling, extraction, and cleanup can introduce significant variability.

    • Solution: Standardize your sample preparation protocol and ensure consistency across all samples. The use of a stable isotope-labeled internal standard added early in the workflow can help correct for variations in extraction efficiency and sample loss.

  • Matrix Effects: If the composition of the matrix varies between your samples, it can lead to differential ion suppression or enhancement, causing inconsistent results.

    • Solution: Use matrix-matched calibration standards to account for these effects. A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.

  • Instrument Instability: Fluctuations in the performance of the LC-MS system can lead to variable results.

    • Solution: Regularly check the performance of your instrument by running system suitability tests with a standard mixture. Ensure the LC system is providing stable retention times and the MS is maintaining consistent sensitivity.

Issue 3: Inaccurate Quantification and Non-Linear Calibration Curves

Q: My calibration curve for ¹³C₅-Guanosine is not linear, especially at low concentrations, leading to inaccurate quantification. Why is this happening?

A: Non-linearity at low concentrations is often due to isotopic interference or issues with background noise and peak integration.

Possible Causes and Solutions:

  • Isotopic Interference: The signal from the naturally occurring isotopes of unlabeled guanosine (M+1, M+2, etc.) can overlap with the signal of your ¹³C₅-Guanosine, especially at low enrichment levels. This "crosstalk" can artificially inflate the signal of the labeled compound.

    • Solution 1: High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to distinguish between the labeled analyte and interfering ions from the unlabeled compound.

    • Solution 2: Data Correction: Apply mathematical corrections to your data to account for the contribution of natural isotope abundance to the signal of the labeled isotopologue.

  • Incorrect Peak Integration: At low signal-to-noise ratios, it can be difficult to accurately integrate the peak area, leading to errors in quantification.

    • Solution: Use a consistent and validated method for peak integration. Manual review of the integration for low-level signals is often necessary.

  • Background Contamination: Contamination in the LC-MS system can contribute to the background signal and interfere with the detection of low-level analytes.

    • Solution: Thoroughly clean your LC system and run blank injections between samples to check for and minimize carryover.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying low levels of Guanosine-¹³C₅ enrichment?

A1: The main challenge is distinguishing the low-intensity signal of the ¹³C₅-Guanosine isotopologue from the background noise and the isotopic envelope of the much more abundant, unlabeled (¹²C) guanosine. This is further complicated by matrix effects from complex biological samples, which can suppress the signal of the analyte.

Q2: How can I minimize matrix effects in my analysis?

A2: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing your LC method to separate guanosine from co-eluting matrix components can reduce ion suppression.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. An ideal SIL-IS for Guanosine-¹³C₅ would be a heavier version, such as ¹³C₁₀,¹⁵N₅-Guanosine. Since the SIL-IS has very similar physicochemical properties to the analyte, it experiences the same matrix effects, allowing for reliable correction.

Q3: What is isotopic interference and how does it affect my results?

A3: Isotopic interference, or crosstalk, occurs when the signal from the naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) of the unlabeled analyte overlaps with the signal of the isotopically labeled analyte. For guanosine, which has 10 carbon atoms, the unlabeled molecule will have M+1, M+2, etc. peaks in its mass spectrum due to natural ¹³C abundance. At low ¹³C₅ enrichment, the M+5 peak of the unlabeled guanosine can contribute to the signal of the ¹³C₅-labeled guanosine, leading to an overestimation of the enrichment level.

Q4: What is a typical limit of quantification (LOQ) for guanosine using LC-MS/MS?

A4: The LOQ for guanosine can vary depending on the sample matrix, the sample preparation method, and the sensitivity of the LC-MS/MS instrument. However, reported LOQs for guanosine and similar nucleosides in biological matrices are often in the low nanomolar (nM) or picomolar (pM) range, which corresponds to femtomoles (fmol) injected on-column.

Q5: How do I choose the right internal standard for my experiment?

A5: The ideal internal standard is a stable isotope-labeled version of your analyte that does not occur naturally in the sample and has a sufficient mass difference to be distinguished from the analyte and its natural isotopes. For quantifying Guanosine-¹³C₅, a commercially available, heavily labeled standard like ¹³C₁₀,¹⁵N₅-Guanosine is an excellent choice. This allows for correction of matrix effects and variations during sample processing.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Guanosine Analysis
ParameterTypical Setting
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Unlabeled) m/z 284.1
Product Ion (Unlabeled) m/z 152.1 (Guanine fragment)
Precursor Ion (¹³C₅-labeled) m/z 289.1
Product Ion (¹³C₅-labeled) m/z 157.1 (Guanine-¹³C₅ fragment)
Table 2: Illustrative Impact of Matrix Effects on Guanosine Signal Intensity
Sample TypeAnalyte Concentration (nM)Signal Intensity (Arbitrary Units)Signal Suppression (%)
Neat Solution (Solvent) 10500,0000%
Plasma Extract 10200,00060%
Urine Extract 10350,00030%
Cell Lysate Extract 10150,00070%
Table 3: Example Limits of Detection (LOD) and Quantification (LOQ) for Guanosine
ParameterConcentration (nM)Amount on Column (fmol)
Limit of Detection (LOD) ~0.5 - 2.0~10 - 50
Limit of Quantification (LOQ) ~1.5 - 5.0~25 - 100

Note: These values are illustrative and can vary significantly based on the specific experimental conditions.

Experimental Protocols

Protocol: Quantification of Guanosine-¹³C₅ Enrichment in Cultured Cells

This protocol provides a general workflow for a stable isotope tracing experiment using ¹³C-labeled glucose to measure enrichment in guanosine.

1. Cell Culture and Labeling: a. Culture cells to the desired confluency. b. Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]-Glucose). c. Incubate the cells for a predetermined time to allow for the incorporation of the label into downstream metabolites.

2. Metabolite Extraction: a. Place the culture dish on ice and rapidly aspirate the labeling medium. b. Quench metabolism by adding ice-cold 80% methanol (-80°C). c. Scrape the cells and collect the cell lysate into a microcentrifuge tube. d. Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-Guanosine). e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant containing the metabolites to a new tube.

3. Sample Preparation (Nucleoside Isolation): a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. To isolate nucleosides from RNA, resuspend the dried pellet in a suitable buffer and digest with nuclease P1 and alkaline phosphatase. c. Further clean up the sample using solid-phase extraction (SPE) with a C18 cartridge to remove salts and other polar impurities. d. Elute the nucleosides and dry the eluate. e. Reconstitute the final sample in a solvent compatible with your LC method (e.g., 5% acetonitrile in water).

4. LC-MS/MS Analysis: a. Inject the sample into the LC-MS/MS system. b. Separate the nucleosides using a reversed-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid. c. Detect and quantify the unlabeled (M+0) and ¹³C₅-labeled (M+5) guanosine, as well as the internal standard, using MRM mode with the transitions specified in Table 1.

5. Data Analysis: a. Integrate the peak areas for unlabeled guanosine, ¹³C₅-Guanosine, and the internal standard. b. Correct the peak areas for the natural abundance of ¹³C. c. Calculate the fractional enrichment using the following formula: Fractional Enrichment = (Area of ¹³C₅-Guanosine) / (Area of ¹³C₅-Guanosine + Area of Unlabeled Guanosine) d. Use the internal standard to normalize for variations in sample processing and matrix effects.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture labeling ¹³C Isotope Labeling cell_culture->labeling quenching Quenching & Extraction labeling->quenching digestion Nucleic Acid Digestion quenching->digestion cleanup SPE Cleanup digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant troubleshooting_low_signal start Low or No Signal for ¹³C₅-Guanosine? check_enrichment Is Enrichment Level Sufficient? start->check_enrichment Yes increase_labeling Increase Labeling Time or Precursor Concentration check_enrichment->increase_labeling No check_ms Are MS Parameters Optimized? check_enrichment->check_ms Yes increase_labeling->check_enrichment optimize_ms Optimize Source/Collision Parameters check_ms->optimize_ms No check_cleanup Is Sample Cleanup Adequate? check_ms->check_cleanup Yes optimize_ms->check_ms improve_cleanup Improve SPE/Extraction (Mitigate Matrix Effects) check_cleanup->improve_cleanup No check_abundance Is Total Guanosine Abundant? check_cleanup->check_abundance Yes improve_cleanup->check_cleanup increase_material Increase Starting Material check_abundance->increase_material No end_node Signal Improved check_abundance->end_node Yes increase_material->check_abundance isotopic_interference m0_peak M+0 (High Abundance) m1_peak M+1 m2_peak M+2 m3_peak M+3 m4_peak M+4 m5_peak_interfere M+5 (Natural Isotope) overlap Signal Overlap (Causes Inaccurate Quantification) m5_peak_interfere->overlap m5_labeled_peak ¹³C₅-Labeled (Low Enrichment Signal) m5_labeled_peak->overlap

References

Technical Support Center: Mass Spectrometry Analysis of Guanosine-13C5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding artifacts encountered during the mass spectrometry analysis of Guanosine-13C5. It is intended for researchers, scientists, and drug development professionals working with isotopically labeled nucleosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

This compound is a stable isotope-labeled version of guanosine, where five carbon atoms in the ribose sugar moiety are replaced with the heavier carbon-13 isotope. This labeling is a powerful tool in quantitative mass spectrometry-based studies, such as metabolomics and flux analysis. The known mass shift of +5 Da compared to endogenous guanosine allows for its use as an internal standard, enabling accurate quantification and differentiation from the unlabeled counterpart in complex biological matrices.

Q2: What are the most common types of artifacts observed in the mass spectrometry analysis of this compound?

The most prevalent artifacts include in-source fragmentation, adduct formation, and the presence of isotopic impurities. These can complicate data analysis by reducing the signal of the primary ion, creating unexpected peaks, and affecting quantitative accuracy.

Q3: How does in-source fragmentation affect the analysis of this compound?

In-source fragmentation (ISF) is a phenomenon where the analyte ion fragments within the ion source of the mass spectrometer before reaching the mass analyzer.[1][2] For this compound, this typically results in the cleavage of the N-glycosidic bond, leading to the loss of the 13C5-labeled ribose moiety.[3] This reduces the intensity of the precursor ion and generates a prominent fragment ion corresponding to the protonated guanine base.[4]

Q4: What types of adducts are commonly formed with this compound during electrospray ionization (ESI)?

During ESI, this compound can form adducts with various species present in the mobile phase or from contaminants. Common adducts include:

  • Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) adducts from glassware or solvents.[5]

  • Ammonium ([M+NH₄]⁺) adducts if ammonium salts are used in the mobile phase.

  • Water adducts ([M+H₂O+H]⁺) , which can sometimes form in the collision cell.

The formation of these adducts can split the signal from the primary protonated molecule ([M+H]⁺), potentially complicating quantification.

Troubleshooting Guides

Issue 1: Low Intensity of the Precursor Ion for this compound

Possible Cause: In-source fragmentation (ISF) is a likely cause, where the molecule fragments before detection.

Troubleshooting Steps:

  • Optimize Ion Source Parameters:

    • Decrease Fragmentor/Declustering Potential: Lowering the voltages in the ion source can reduce the energy imparted to the ions, thus minimizing fragmentation.

    • Optimize Source Temperature: Higher temperatures can promote analyte dissociation. Experiment with lower source temperatures to preserve the integrity of the precursor ion.

  • Adjust Mobile Phase Composition:

    • The pH and composition of the mobile phase can influence ionization efficiency and the stability of the analyte. While not directly preventing ISF, optimizing these for a stable signal can help.

  • Utilize a Softer Ionization Technique: If available, consider alternative ionization methods that are less energetic than standard ESI.

Issue 2: Observation of an Unexpected Peak at m/z Corresponding to Guanine

Possible Cause: This is a classic indicator of in-source fragmentation, where the 13C5-ribose moiety is lost.

Troubleshooting Steps:

  • Confirm Fragmentation: The mass difference between your expected this compound precursor ion and the unexpected peak should correspond to the mass of the 13C5-ribose group.

  • Follow ISF Reduction Strategies: Implement the steps outlined in "Issue 1" to minimize in-source fragmentation.

  • Utilize the Fragment for Quantification: In some cases, if the fragmentation is consistent and reproducible, the fragment ion (protonated guanine) can be used for quantification in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

Issue 3: Multiple Peaks Observed for this compound (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺)

Possible Cause: Formation of various adducts in the ESI source.

Troubleshooting Steps:

  • Identify the Adducts: Calculate the mass differences between the observed peaks and the expected protonated molecule to identify the adduct species (e.g., +22 Da for Na⁺, +38 Da for K⁺ relative to [M+H]⁺).

  • Improve Mobile Phase and Sample Preparation:

    • Use high-purity solvents and additives (e.g., LC-MS grade).

    • Avoid using glass containers that can leach sodium and potassium ions.

    • The use of mobile phase additives like certain acids or ammonium salts can sometimes suppress the formation of metal adducts.

  • Optimize MS Method: If adducts cannot be eliminated, include the m/z of the most abundant and consistent adduct in your acquisition method for quantification.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and its common artifacts in positive ion mode.

Ion SpeciesDescriptionExpected m/z
[M+H]⁺ Protonated Precursor Ion 289.1
[M+Na]⁺Sodium Adduct311.1
[M+K]⁺Potassium Adduct327.1
[Guanine+H]⁺In-source Fragment (loss of 13C5-ribose)152.1

Note: The exact m/z values may vary slightly based on instrument calibration and resolution.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will be required for specific applications and instrumentation.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for nucleoside analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: Dependent on column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

    • Column Temperature: 30-40 °C

  • Mass Spectrometry Detection (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI)

    • Scan Mode: Full Scan (for initial investigation) or MRM (for targeted quantification)

    • MRM Transitions (Example):

      • Precursor Ion (Q1): 289.1 m/z ([M+H]⁺)

      • Product Ion (Q3): 152.1 m/z ([Guanine+H]⁺)

    • Ion Source Parameters:

      • Capillary Voltage: 3.0-4.0 kV

      • Gas Temperature: 250-350 °C

      • Gas Flow: Instrument-specific

      • Fragmentor/Declustering Potential: Start with a low value and optimize to minimize in-source fragmentation.

Visualizations

Artifact_Formation_Workflow cluster_sample_prep Sample Preparation & LC cluster_ms_source Mass Spectrometer Ion Source (ESI) cluster_artifacts Potential Artifact Formation cluster_detection Mass Analyzer Detection Guanosine_13C5 This compound in Solution LC_Column LC Separation Guanosine_13C5->LC_Column ESI Electrospray Ionization LC_Column->ESI Elution ISF In-Source Fragmentation ESI->ISF Adducts Adduct Formation ([M+Na]⁺, [M+K]⁺) ESI->Adducts Precursor [M+H]⁺ (Target Ion) ESI->Precursor Desired Path Fragment [Guanine+H]⁺ ISF->Fragment Adduct_Ions Adducted Ions Adducts->Adduct_Ions

Caption: Workflow of artifact formation during LC-MS analysis.

Troubleshooting_Logic cluster_problem cluster_cause Potential Cause cluster_solution Solution Start Problem Observed in MS Data Low_Signal Low [M+H]⁺ Signal Start->Low_Signal Extra_Peaks Unexpected Peaks Start->Extra_Peaks Is_ISF In-Source Fragmentation? Low_Signal->Is_ISF Extra_Peaks->Is_ISF Guanine fragment observed Is_Adducts Adduct Formation? Extra_Peaks->Is_Adducts Na/K adducts observed Optimize_Source Optimize Source (Voltage, Temp) Is_ISF->Optimize_Source Clean_System Use High-Purity Solvents/Vials Is_Adducts->Clean_System

Caption: Logic diagram for troubleshooting common MS artifacts.

References

Technical Support Center: Optimizing Extraction of Guanosine-¹³C₅ Labeled Nucleic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Guanosine-¹³C₅ labeled nucleic acids.

Frequently Asked Questions (FAQs)

Q1: What is Guanosine-¹³C₅ labeling and what are its primary applications?

A1: Guanosine-¹³C₅ is a stable isotope-labeled form of guanine, a fundamental component of nucleic acids (DNA and RNA).[1] In this molecule, five carbon atoms are replaced with their heavier, non-radioactive ¹³C isotope. This labeling allows researchers to trace the metabolism, synthesis, and turnover of nucleic acids in living systems.[2][3] The primary applications include measuring RNA synthesis and decay rates, tracing metabolic pathways, and quantifying changes in the transcriptome, often using mass spectrometry for analysis.[2]

Q2: Does the ¹³C₅ label on guanosine affect the choice of nucleic acid extraction method?

A2: The ¹³C₅ label does not significantly alter the chemical properties of the nucleic acid. Therefore, standard extraction methods such as those using spin columns, magnetic beads, or phenol-chloroform (e.g., TRIzol) are generally effective.[4] The primary consideration is to choose a method that consistently maximizes yield and purity to ensure accurate downstream analysis, such as mass spectrometry.

Q3: How can I accurately quantify the yield and incorporation rate of Guanosine-¹³C₅?

A3: Quantification of ¹³C₅-labeled nucleic acids is typically performed using ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS). This technique can differentiate between labeled and unlabeled nucleic acids based on their mass difference, allowing for precise measurement of incorporation rates. It is also crucial to use stable isotope-labeled internal standards for the highest accuracy in quantification.

Q4: What are the most common sources of error in experiments involving ¹³C₅ labeling?

A4: Common sources of error include:

  • Incomplete Lysis: Failure to efficiently break open cells or tissues, leading to low recovery of nucleic acids.

  • Nucleic Acid Degradation: Contamination with RNases or DNases can degrade the target molecules.

  • Cross-Contamination: Introducing unlabeled nucleic acids into your labeled sample can lead to inaccurate quantification.

  • Carryover of Inhibitors: Substances from the sample or extraction reagents can interfere with downstream applications like PCR or mass spectrometry.

  • Improper Storage: Storing extracted nucleic acids under suboptimal conditions (e.g., wrong temperature, repeated freeze-thaw cycles) can lead to degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of Guanosine-¹³C₅ labeled nucleic acids.

Problem 1: Low Yield of Labeled Nucleic Acids

Low yield is one of the most frequent challenges in nucleic acid extraction.

Possible Cause Recommended Solution
Insufficient Sample Lysis Optimize the lysis protocol for your specific sample type. This may involve increasing homogenization time, using appropriate detergents, or employing enzymatic digestion. Ensure the amount of starting material does not exceed the capacity of the lysis buffer.
Inefficient Binding to Matrix For spin-column or magnetic bead methods, ensure the binding buffer has the correct pH and composition. Optimize incubation times to maximize the binding of nucleic acids to the solid phase.
Incorrect Elution Parameters Use the recommended elution buffer and volume. Optimizing incubation time and temperature during elution can improve recovery. Using too little eluent can result in a low yield, while too much can lead to a diluted sample.
Degradation of Nucleic Acids Use fresh samples whenever possible and work in an RNase/DNase-free environment. Ensure proper storage of samples and extracted nucleic acids (e.g., -80°C for RNA).
Incorrect Reagent Preparation Ensure all buffers are prepared correctly. For example, always add the specified amount of ethanol to wash buffers before use, as low ethanol content can reduce yield.
Problem 2: Poor Purity of Extracted Nucleic Acids (A260/A280 or A260/A230 Ratios are off)

Purity is critical for the accuracy of downstream applications.

Ratio Possible Contaminant Recommended Solution
A260/A280 < 1.8 Protein ContaminationEnsure complete cell lysis and avoid overloading spin columns. If protein contamination is high, consider a protease treatment step before purification. For phenol-chloroform extractions, avoid carrying over the interphase during aqueous phase removal.
A260/A230 < 2.0 Chaotropic Salts, Phenol, or other organic compoundsEnsure wash steps are performed diligently to remove all residual salts and reagents. Make sure the silica membrane is completely dry before eluting the nucleic acid to prevent ethanol carryover.
A260/A280 > 2.2 RNA Contamination (in DNA preps)If high purity DNA is required, treat the sample with RNase.
Problem 3: Inaccurate Quantification in Mass Spectrometry

| Possible Cause | Recommended Solution | | :--- | :--- | :--- | | Cross-Contamination with Unlabeled Samples | Practice meticulous sterile technique. Use fresh, dedicated pipette tips for each sample and reagent. Process samples in a unidirectional workflow to prevent carryover. | | Ion Suppression in Mass Spectrometer | Contaminants from lab consumables (e.g., detergents, polymers) can suppress the ionization of your target molecules. Ensure high purity of the final extracted sample. | | Metabolic Conversion of Labeled Precursor | In some cell lines, metabolic conversion of labeled precursors can occur (e.g., arginine to proline in SILAC). While less common for guanosine, be aware of potential metabolic shifts that could affect labeling patterns. |

Experimental Protocols & Workflows

General Protocol: Guanidinium Thiocyanate-Phenol-Chloroform Extraction

This method is robust and provides high-quality RNA. It is suitable for samples where Guanosine-¹³C₅ labeled RNA is the target.

Materials:

  • TRIzol Reagent or similar

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water

Methodology:

  • Homogenization: Homogenize the cell or tissue sample in 1 mL of TRIzol reagent per 50-100 mg of tissue or 5-10 x 10⁶ cells.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.

  • Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the wash.

  • Drying and Resuspension: Briefly air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & QC cluster_analysis Downstream Analysis Start Start: ¹³C₅-Guanosine Labeled Cells/Tissues Lysis 1. Cell Lysis & Homogenization (e.g., TRIzol, Lysis Buffer) Start->Lysis PhaseSep 2. Phase Separation (Phenol-Chloroform) or Binding to Matrix (Column/Beads) Lysis->PhaseSep Precipitation 3. Precipitation (Isopropanol) or Elution from Matrix PhaseSep->Precipitation Wash 4. Wash Pellet (75% Ethanol) or Wash Matrix Precipitation->Wash Resuspend 5. Resuspend in RNase-free H₂O Wash->Resuspend QC 6. Quality & Quantity Control (Spectrophotometry) Resuspend->QC Analysis 7. LC-MS/MS Analysis QC->Analysis End End: Quantification of ¹³C₅ Incorporation Analysis->End Troubleshooting_Flowchart Start Extraction Completed CheckYield Low Yield? Start->CheckYield CheckPurity Poor Purity? (A260/280 or A260/230) CheckYield->CheckPurity No Lysis Optimize Lysis/ Homogenization CheckYield->Lysis Yes Protein Protein Contamination: Re-extract or use Protease CheckPurity->Protein Yes (Low A260/280) Salts Salt/Phenol Contamination: Repeat Wash Steps/ Re-precipitate CheckPurity->Salts Yes (Low A260/230) Success Proceed to Downstream Analysis CheckPurity->Success No Binding Optimize Binding/ Elution Steps Lysis->Binding Degradation Check for Degradation/ Improve Handling Binding->Degradation

References

Ensuring complete enzymatic digestion for Guanosine-13C5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring complete enzymatic digestion for the accurate analysis of Guanosine-13C5 and other modified nucleosides by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the signs of incomplete enzymatic digestion in my nucleoside analysis?

A1: Incomplete digestion can manifest in several ways during LC-MS analysis:

  • Low signal intensity for your target analyte, this compound.

  • The presence of larger, undigested or partially digested oligonucleotides (e.g., dinucleotides, trinucleotides) in your mass spectrometry data.

  • Poor reproducibility between technical replicates.

  • Inaccurate quantification when compared to internal standards. More extensive hydrolysis of native RNA with Nuclease P1 for longer than 30 minutes can decrease the dinucleotide signal, indicating that their initial presence was an artifact of incomplete digestion[1].

Q2: I suspect incomplete digestion. What are the common causes?

A2: Several factors can lead to incomplete digestion. The most common issues are related to enzyme activity, reaction conditions, or the substrate itself.

  • Inactive Enzymes: Enzymes may lose activity due to improper storage or handling, such as repeated freeze-thaw cycles or storage at temperatures above -20°C[2].

  • Suboptimal Reaction Conditions: Each enzyme has an optimal pH, temperature, and buffer composition. Using incorrect conditions can significantly reduce enzyme efficiency[2][3]. For instance, the commonly used Nuclease P1 has a pH optimum of around 5, while alkaline phosphatase functions best at a pH greater than 8[3].

  • Enzyme Inhibitors: Contaminants from the sample preparation process, such as residual ethanol, salts (e.g., from buffers like PBS), detergents (like SDS), or EDTA, can inhibit enzyme activity.

  • Substrate Structure: The structure of the nucleic acid can impede digestion. For example, Nuclease P1 is a single-strand specific nuclease and has significantly lower activity on double-stranded DNA (dsDNA). Highly structured RNA regions can also be resistant to digestion.

  • Insufficient Enzyme Concentration or Incubation Time: The amount of enzyme may be insufficient for the amount of nucleic acid substrate, or the reaction may not have been allowed to proceed for a long enough duration.

Q3: Which enzymes are recommended for digesting DNA/RNA to single nucleosides?

A3: A common and effective approach is a two-step enzymatic digestion using Nuclease P1 followed by a phosphomonoesterase like Alkaline Phosphatase.

  • Nuclease P1: This enzyme cleaves phosphodiester bonds in single-stranded DNA and RNA to yield 5'-mononucleotides.

  • Alkaline Phosphatase (ALP): This enzyme then removes the 5'-phosphate group from the mononucleotides to yield the final nucleosides required for LC-MS analysis.

Alternatively, convenient one-step commercial enzyme mixtures are available, which contain an optimized blend of nucleases and phosphatases to digest DNA and RNA directly to nucleosides in a single incubation.

Q4: Can I use a single-step digestion method?

A4: Yes, single-step digestion methods using commercially available enzyme mixes are a fast and reliable alternative to traditional multi-step protocols. These mixes are optimized for quantitative analysis by LC-MS and can digest various substrates, including ssDNA, dsDNA, and RNA, accommodating a wide range of modifications. They often come in low-glycerol formulations to reduce ion suppression during mass analysis.

Q5: How can I optimize my digestion protocol to ensure complete cleavage?

A5:

  • Denature your sample: For dsDNA or structured RNA, a heat denaturation step (e.g., 95-100°C for 5-10 minutes) followed by rapid cooling on ice is crucial to make the strands accessible to single-strand specific nucleases like Nuclease P1.

  • Optimize Enzyme Ratios: Ensure you are using the recommended amount of enzyme per microgram of nucleic acid. For particularly resistant samples, increasing the enzyme-to-substrate ratio may be necessary.

  • Increase Incubation Time: If you suspect incomplete digestion, extending the incubation time (e.g., overnight) can help achieve complete hydrolysis, especially for samples with a high degree of modification.

  • Ensure Sample Purity: Thoroughly remove any residual solvents like ethanol or isopropanol from your nucleic acid pellet before starting the digestion, as they can inhibit enzyme activity. Use appropriate clean-up methods to remove salts and detergents.

Troubleshooting Guide

This table summarizes common problems, their probable causes, and recommended solutions for ensuring complete enzymatic digestion.

Problem Probable Cause(s) Recommended Solution(s)
No or very low this compound signal 1. Inactive enzyme(s) due to improper storage or handling.2. Enzyme inhibition by contaminants (e.g., ethanol, salts, EDTA).3. Incorrect reaction buffer or pH.1. Test enzyme activity on a control substrate (e.g., lambda DNA). Use a fresh batch of enzyme if necessary.2. Ensure complete removal of ethanol/isopropanol after precipitation. Purify DNA from contaminants using appropriate methods.3. Verify the buffer composition and pH. Use the recommended buffer for each enzyme in a two-step digestion.
High variability between replicates 1. Incomplete digestion leading to inconsistent yields.2. Pipetting errors or inaccurate quantification of starting material.3. Peptide/nucleoside adsorption to sample vials, especially with low concentration samples.1. Optimize digestion protocol (extend incubation time, increase enzyme concentration).2. Ensure accurate measurement of nucleic acid concentration before digestion.3. Use low-retention vials. Consider adding non-ionic detergents at optimized concentrations to reduce adsorption.
Presence of dinucleotides or larger oligomers in MS data 1. Insufficient incubation time or enzyme concentration.2. Substrate inaccessibility (dsDNA, structured RNA).3. Suboptimal enzyme activity (wrong pH, temperature).1. Increase incubation time or enzyme-to-substrate ratio.2. Implement a heat denaturation step (95-100°C for 5-10 min) before adding Nuclease P1.3. For two-step protocols, ensure the pH is adjusted between the Nuclease P1 (pH ~5.3) and Alkaline Phosphatase (pH >7.5) steps.
Unexpected peaks or artifacts in chromatogram 1. Contamination from reagents or lab equipment.2. Side activities of enzymes (e.g., deamination).3. Artifacts from sample preparation , such as chemical modifications from buffers (e.g., carbamylation from urea).1. Use high-purity reagents and sterile, nuclease-free labware. Run a blank sample (no substrate) to identify background peaks.2. Be aware of potential side reactions. The use of highly purified enzymes is recommended.3. Avoid harsh chemical treatments where possible. If urea is used, be mindful of potential carbamylation.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Digestion

This protocol is a widely used method for the complete digestion of DNA to deoxynucleosides.

Materials:

  • Purified DNA sample (1-15 µg)

  • Nuclease P1 (e.g., Sigma N8630)

  • Alkaline Phosphatase (e.g., Sigma P-7923)

  • Sodium Acetate Buffer (40 mM, pH 5.0-5.4)

  • Zinc Chloride (ZnCl₂) Solution (0.4 mM)

  • Tris-HCl Buffer (1 M, pH 7.5-8.0)

  • Nuclease-free water

Procedure:

  • Denaturation:

    • Dissolve 15 µg of DNA in 100 µL of nuclease-free water or a low-salt buffer.

    • Heat the sample at 95-100°C for 10 minutes to denature the DNA.

    • Immediately cool the sample on ice for at least 5 minutes to prevent re-annealing.

  • Nuclease P1 Digestion:

    • Add 50 µL of 40 mM Sodium Acetate (pH 5.0-5.4) containing 0.4 mM ZnCl₂.

    • Add Nuclease P1 to a final concentration of 5 U/mL.

    • Incubate at 37°C for 30 minutes to 2 hours.

  • Alkaline Phosphatase Digestion:

    • Adjust the pH of the reaction to 7.5-8.0 by adding 20 µL of 1 M Tris-HCl.

    • Add Alkaline Phosphatase to a final concentration of 10 U/mL.

    • Incubate at 37°C for 30 minutes to 1 hour.

  • Reaction Termination & Sample Prep:

    • Inactivate the enzymes by heating at 95°C for 10 minutes. Place on ice.

    • The sample is now ready for LC-MS analysis. If necessary, use a molecular weight cutoff filter to remove the enzymes before injection.

Protocol 2: One-Step Enzymatic Digestion (Using a Commercial Mix)

This protocol provides a simplified, high-throughput alternative. Always follow the manufacturer's specific instructions.

Materials:

  • Purified DNA/RNA sample (< 1 µg)

  • Nucleoside Digestion Mix (e.g., NEB M0649)

  • 10X Reaction Buffer (provided with the mix)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile tube, combine the following:

    • 10X Reaction Buffer: 2 µL

    • DNA or RNA Substrate: up to 1 µg

    • Nucleoside Digestion Mix: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation:

    • Incubate the reaction at 37°C for 1 hour. For highly modified substrates, incubation can be extended overnight.

  • Sample Prep:

    • The sample is now ready for direct LC-MS analysis. No additional purification or enzyme inactivation is typically required.

Quantitative Data Summary

Table 1: Enzyme Characteristics and Optimal Conditions
EnzymeEC NumberSourceOptimal pHOptimal Temp.Substrate SpecificityKnown Inhibitors
Nuclease P1 3.1.30.1Penicillium citrinum5.0 - 5.537 - 50°CssDNA, RNA, 3'-phosphomonoesters. Very low activity on dsDNA.High salt concentrations, some metal chelators.
Alkaline Phosphatase (ALP) 3.1.3.1Various (e.g., Calf Intestine, Bacterial)> 8.037°CBroad specificity for phosphate monoesters, including 5'-mononucleotides.L-phenylalanine, L-homoarginine (isozyme dependent), inorganic phosphate, metal chelators (EDTA).

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow from nucleic acid extraction to the final analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Enzymatic Digestion cluster_2 Analysis A Nucleic Acid Extraction (DNA/RNA) B Quantification & Purity Check A->B C Heat Denaturation (95-100°C) B->C D Digestion to Nucleosides C->D E Enzyme Inactivation / Removal D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification of This compound F->G

Caption: Overall experimental workflow for this compound analysis.

Enzymatic Digestion Cascade

This diagram illustrates the sequential breakdown of a DNA strand into individual nucleosides.

G DNA dsDNA / Structured RNA ssDNA ssDNA / RNA DNA->ssDNA Heat Denaturation dNMPs 5'-Deoxynucleoside Monophosphates (dNMPs) ssDNA->dNMPs Nuclease P1 dNs Deoxynucleosides (e.g., this compound) dNMPs->dNs Alkaline Phosphatase

Caption: Two-step enzymatic cascade for nucleic acid digestion.

Troubleshooting Logic for Incomplete Digestion

This decision tree provides a logical path for troubleshooting incomplete digestion issues.

G A Incomplete Digestion Suspected (Low Signal, Oligomers Present) B Run Control Reaction (e.g., Lambda DNA with fresh enzyme) A->B C Control Digestion OK? B->C D Problem is with Enzyme/Reagents. Replace enzymes and buffers. C->D No E Problem is with Sample or Protocol. C->E Yes F Was sample denatured (if dsDNA/structured RNA)? E->F G Add heat denaturation step (95°C, 10 min), then re-digest. F->G No H Are contaminants present? (Ethanol, salts, etc.) F->H Yes I Re-purify sample to remove inhibitors, then re-digest. H->I Yes J Increase incubation time or enzyme:substrate ratio. H->J No

References

Validation & Comparative

Independent Validation of Guanosine-13C5 Enrichment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic research, the accurate quantification of isotopic enrichment is critical for the integrity of experimental data. This guide provides an objective comparison of two powerful analytical techniques for validating Guanosine-13C5 enrichment: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Stable isotope-labeled compounds like this compound are indispensable tools for tracing metabolic pathways and quantifying metabolic flux. The reliability of such studies is fundamentally dependent on the accurate determination of the degree of isotopic enrichment. This guide outlines the experimental protocols for measuring this compound enrichment using LC-MS/MS as a primary method and 13C NMR spectroscopy as an independent validation method. We present a comparative analysis of their performance characteristics to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Analytical Methods for this compound Enrichment

The choice between LC-MS/MS and 13C NMR for validating this compound enrichment depends on several factors, including the required sensitivity, sample amount, and the specific information needed. While both are robust techniques, they operate on different principles and offer distinct advantages and disadvantages.[1]

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions based on their mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.[1]
Sensitivity High (picomole to femtomole range).Lower than MS (micromole to nanomole range).
Sample Requirement Low (micrograms to nanograms).[1]High (milligrams).[1]
Throughput High, amenable to automation with chromatographic coupling.[1]Lower, requires longer acquisition times.
Quantitative Accuracy Excellent with the use of appropriate internal standards.Highly accurate and reproducible, can provide absolute quantification without an internal standard.
Structural Information Provides mass information and fragmentation patterns.Provides detailed information about the specific location of the isotopic label within the molecule.
Hypothetical Enrichment Data
Sample A98.5% ± 0.5%98.2% ± 0.3%
Sample B85.2% ± 0.7%84.9% ± 0.4%
Sample C49.8% ± 0.6%50.1% ± 0.2%

Experimental Protocols

Detailed methodologies for the analysis of this compound enrichment using LC-MS/MS and 13C NMR are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a method for the quantification of this compound in biological samples. A similar method has been validated for quantifying guanosine nucleotides in human cells.

1. Sample Preparation:

  • Cell lysates are prepared and subjected to solid-phase extraction to isolate nucleotides.

  • The extracted nucleotides are dephosphorylated to their corresponding nucleosides (guanosine).

2. LC Separation:

  • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 4.6 mm × 50 mm, 2.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.8 mL/min.

  • Run Time: Approximately 3-5 minutes.

3. MS/MS Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • MRM Transitions:

    • Guanosine (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

  • Data Analysis: The ratio of the peak areas of this compound to total guanosine (labeled + unlabeled) is used to calculate the percentage of enrichment.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general framework for the analysis of this compound enrichment. Specific parameters may need optimization based on the instrument and sample.

1. Sample Preparation:

  • The purified this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • A known concentration of an internal standard may be added for quantification.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Pulse Program: A standard 1D 13C NMR experiment with proton decoupling.

  • Acquisition Parameters:

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A delay time of at least 5 times the longest T1 relaxation time of the carbon atoms of interest to ensure full relaxation and accurate quantification.

    • Pulse Angle: A 30° or 45° pulse angle can be used to reduce the experiment time.

3. Data Analysis:

  • The 13C NMR spectrum will show signals for the five 13C-labeled carbon atoms in the guanine base.

  • The integral of the 13C signals is compared to the integral of a known reference signal (either an internal standard or a specific resonance from the unlabeled guanosine if present in a mixture) to determine the enrichment.

Visualizing the Metabolic Context

To understand the biological significance of this compound enrichment, it is crucial to visualize its incorporation into relevant metabolic pathways. The following diagram illustrates the integration of guanosine into the de novo purine biosynthesis pathway.

Validation_Workflow start Start: this compound Labeled Sample primary_method Primary Analysis: LC-MS/MS start->primary_method validation_method Independent Validation: 13C NMR Spectroscopy start->validation_method data_analysis Data Analysis and Comparison primary_method->data_analysis validation_method->data_analysis results Quantitative Enrichment Data data_analysis->results conclusion Conclusion: Validated Enrichment Level results->conclusion

References

Guanosine-13C5 vs. Guanosine-15N5: A Comparative Guide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracing has emerged as a powerful tool to unravel the complexities of cellular pathways. The choice of an appropriately labeled substrate is paramount for the successful elucidation of metabolic fluxes. This guide provides an objective comparison of two key tracers for nucleotide metabolism, Guanosine-13C5 and Guanosine-15N5, offering insights into their respective applications, supported by illustrative experimental data and detailed protocols.

Probing the Core of Nucleotide Metabolism: Carbon vs. Nitrogen Tracing

Guanosine, a fundamental building block of RNA and a key signaling molecule, is central to numerous cellular processes. Tracing its metabolic fate provides invaluable information on pathways such as the pentose phosphate pathway (PPP), de novo purine synthesis, and salvage pathways. The strategic placement of stable isotopes on either the carbon skeleton or the nitrogenous base of guanosine allows for the differential interrogation of these interconnected metabolic routes.

  • This compound: With all five carbon atoms of the ribose moiety labeled, this tracer is ideal for tracking the path of the sugar component of guanosine. It provides a direct readout of the contribution of the pentose phosphate pathway to ribose synthesis and the subsequent incorporation of this sugar into the nucleotide pool. It can also shed light on the carbon sources for the guanine base in de novo synthesis, although less directly than tracing the nitrogen atoms.

  • Guanosine-15N5: This tracer, with all five nitrogen atoms in the guanine base labeled, is perfectly suited for dissecting the nitrogen flux in purine metabolism. It allows researchers to identify the nitrogen sources for the purine ring, such as glutamine, glycine, and aspartate, and to quantify the activity of the de novo synthesis versus the salvage pathways for guanine.

Quantitative Data Comparison

The following tables summarize hypothetical, yet representative, quantitative data from mass spectrometry-based metabolomics experiments. This data illustrates the differential insights that can be gained from using this compound and Guanosine-15N5 to trace guanosine metabolism in a cancer cell line under normal and stressed conditions.

Table 1: Isotopologue Distribution in Key Metabolites after this compound Tracing

MetaboliteConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Ribose-5-Phosphate Normal401015151010
Stressed6051010510
GMP Normal30510152020
Stressed501010101010
ATP Normal35510151520
Stressed558101098

Table 2: Isotopologue Distribution in Key Metabolites after Guanosine-15N5 Tracing

MetaboliteConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Glutamine Normal5950000
Stressed10900000
GMP Normal201015202510
Stressed40151515105
Uric Acid Normal251015202010
Stressed4515151555

Experimental Protocols

Key Experiment: Stable Isotope Tracing of Guanosine Metabolism in Cultured Cells

Objective: To determine the relative contributions of de novo synthesis and salvage pathways to the guanosine monophosphate (GMP) pool using this compound or Guanosine-15N5.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., HeLa) in standard DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Isotope Labeling:

    • For the experimental group, replace the standard medium with a custom DMEM medium containing either [U-13C5]Guanosine (for carbon tracing) or [U-15N5]Guanosine (for nitrogen tracing) at a final concentration of 100 µM.

    • For the control group, continue to culture cells in the standard medium.

    • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the stable isotope.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography method (e.g., HILIC) to separate the polar metabolites.

    • Operate the mass spectrometer in negative ion mode to detect the phosphorylated nucleotides.

    • Perform targeted analysis to quantify the different isotopologues of GMP and other relevant metabolites.

  • Data Analysis:

    • Correct the raw data for the natural abundance of 13C and 15N.

    • Calculate the fractional labeling of each metabolite at each time point.

    • Use metabolic flux analysis software to model the data and determine the relative flux through the de novo and salvage pathways.

Visualizing Metabolic Pathways and Workflows

Caption: Metabolic pathways of guanosine synthesis and degradation.

Experimental_Workflow cluster_Culture Cell Culture & Labeling cluster_Extraction Metabolite Extraction cluster_Analysis Analysis cluster_Output Results Start Start with Cultured Cells Labeling Add Labeled Guanosine (13C5 or 15N5) Start->Labeling Incubation Incubate for Time Course Labeling->Incubation Wash Wash Cells with PBS Incubation->Wash Extract Extract Metabolites with 80% Methanol Wash->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataProcessing Data Processing & Natural Abundance Correction LCMS->DataProcessing MFA Metabolic Flux Analysis DataProcessing->MFA Results Determine Relative Pathway Fluxes MFA->Results

Caption: Experimental workflow for stable isotope tracing of guanosine.

Concluding Remarks

The choice between this compound and Guanosine-15N5 for metabolic tracing is contingent upon the specific research question. This compound is the tracer of choice for investigating the contribution of the pentose phosphate pathway to ribose synthesis and the overall carbon flow into the nucleotide pool. Conversely, Guanosine-15N5 provides unparalleled insights into the nitrogen sources and fluxes within the de novo and salvage pathways of purine metabolism. By carefully selecting the appropriate tracer and employing rigorous experimental and analytical methodologies, researchers can gain a deeper understanding of the intricate regulation of nucleotide metabolism in health and disease, paving the way for novel therapeutic interventions.

Cross-Validation of Guanosine-¹³C₅ Data with Genomic Insights: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the cross-validation of Guanosine-¹³C₅ stable isotope tracing data with genomic data, offering researchers a framework for integrating these powerful omics technologies. The synergy of metabolomics and genomics provides a deeper understanding of cellular processes, enabling the elucidation of metabolic pathway dynamics and their genetic regulation. This is particularly crucial in fields like oncology and drug development, where understanding the metabolic reprogramming of cells is paramount.

Data Presentation: Quantitative Insights into Guanosine Metabolism and Gene Expression

The integration of Guanosine-¹³C₅ tracing with transcriptomics allows for a direct correlation between metabolic flux and gene expression. A key study by Shen et al. (2022) in Acute Myeloid Leukemia (AML) provides a compelling case for this integrated approach. Guanosine treatment was shown to induce differentiation in AML cells, a process underpinned by the guanine nucleotide salvage pathway.

Table 1: Isotope Tracing of Guanosine Metabolism in AML Cells

MetaboliteIsotope LabelConditionLabeled Fraction (M+3) ChangeUnlabeled Fraction (M+0) Change
Guanosine Monophosphate (GMP)¹³C₅Guanosine TreatmentDecreaseIncrease
Guanosine Diphosphate (GDP)¹³C₅Guanosine TreatmentDecreaseIncrease
Guanosine Triphosphate (GTP)¹³C₅Guanosine TreatmentDecreaseIncrease

This table summarizes findings that guanosine treatment leads to an accumulation of GTP sourced from salvage synthesis, as evidenced by the increase in the unlabeled fraction of guanine nucleotides and a corresponding decrease in the labeled fraction from de novo synthesis[1].

Table 2: Gene Expression Changes in Response to Guanosine Treatment in AML Cells

Gene Set/PathwayRegulationKey Genes
Myeloid DifferentiationUpregulatedCEBPA, SPI1 (PU.1)
RAS/ERK SignalingUpregulatedKRAS, BRAF, MEK, ERK
Purine Salvage Pathway-PNP, HPRT1

Transcriptome profiling of guanosine-treated AML cells revealed a significant upregulation of genes associated with myeloid differentiation and the RAS/ERK signaling pathway, which is functionally linked to this process[1]. The study also highlighted the essential role of the purine salvage pathway enzymes, PNP and HPRT1, in the metabolic conversion of guanosine[1][2].

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings. The following protocols outline the key steps for conducting a cross-validation study involving Guanosine-¹³C₅ tracing and genomic analysis.

Protocol 1: Guanosine-¹³C₅ Stable Isotope Tracing

This protocol is a generalized procedure based on established methods for stable isotope tracing metabolomics.

  • Cell Culture and Labeling:

    • Culture cells of interest (e.g., cancer cell lines) in a standard growth medium.

    • For the labeling experiment, switch the cells to a medium containing a known concentration of Guanosine-¹³C₅. The concentration and labeling duration should be optimized based on the experimental goals and cell type.

    • Include control cultures grown in a medium with unlabeled guanosine.

  • Metabolite Extraction:

    • After the labeling period, rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Extract metabolites using a cold solvent mixture, typically 80% methanol.

    • Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant containing the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Separate metabolites using a suitable chromatography column and detect them using a high-resolution mass spectrometer.

    • Identify and quantify the isotopologues of guanosine and its downstream metabolites (GMP, GDP, GTP) to determine the extent of ¹³C incorporation.

Protocol 2: RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for analyzing gene expression changes.

  • Cell Treatment and RNA Extraction:

    • Culture cells under the same experimental conditions as the isotope tracing experiment (with and without unlabeled guanosine treatment).

    • Lyse the cells and extract total RNA using a commercially available kit, ensuring high purity and integrity of the RNA.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

    • Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to guanosine treatment.

    • Conduct pathway and gene set enrichment analysis to identify the biological processes affected by the gene expression changes.

Mandatory Visualization

Visualizing the intricate relationships between metabolic pathways and experimental workflows is essential for a clear understanding of the data.

Guanosine Salvage Pathway Guanosine Guanosine-¹³C₅ PNP PNP Guanosine->PNP Phosphorolysis Guanine Guanine-¹³C₅ HPRT1 HPRT1 Guanine->HPRT1 PRPP GMP GMP-¹³C₅ GDP GDP-¹³C₅ GMP->GDP GMPK GTP GTP-¹³C₅ GDP->GTP NDPK PNP->Guanine HPRT1->GMP

Caption: Guanosine Salvage Pathway Workflow.

Experimental Workflow: Cross-Validation of Guanosine-¹³C₅ and Genomic Data cluster_metabolomics Metabolomics Arm cluster_genomics Genomics Arm CellCulture1 Cell Culture Labeling Guanosine-¹³C₅ Labeling CellCulture1->Labeling Extraction1 Metabolite Extraction Labeling->Extraction1 LCMS LC-MS/MS Analysis Extraction1->LCMS FluxAnalysis Metabolic Flux Analysis LCMS->FluxAnalysis DataIntegration Integrative Data Analysis (Cross-Validation) FluxAnalysis->DataIntegration CellCulture2 Cell Culture Treatment Guanosine Treatment CellCulture2->Treatment Extraction2 RNA Extraction Treatment->Extraction2 RNASeq RNA Sequencing Extraction2->RNASeq GeneExpression Gene Expression Analysis RNASeq->GeneExpression GeneExpression->DataIntegration

Caption: Integrated Experimental Workflow.

References

Comparative Analysis of Guanosine-13C5 Metabolism in Different Cell Types: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of Guanosine-13C5 metabolism across various cell types. While direct, comprehensive comparative studies utilizing 13C5-labeled guanosine are not extensively available in publicly accessible literature, this document outlines the established principles of 13C metabolic flux analysis (13C-MFA), details the necessary experimental protocols, and presents the known pathways of guanosine metabolism. The provided tables and visualizations serve as templates for researchers to populate with their own experimental data.

Introduction to Guanosine Metabolism and 13C Isotope Tracing

Guanosine, a purine nucleoside, plays a central role in numerous cellular processes, including nucleic acid synthesis, signal transduction, and energy metabolism.[1][2] Understanding how different cell types utilize and metabolize guanosine can provide critical insights into their physiological state, proliferation rates, and potential therapeutic vulnerabilities. Stable isotope tracing using compounds like this compound, where five carbon atoms in the ribose sugar are replaced with the heavy isotope 13C, is a powerful technique to track the metabolic fate of guanosine through various biochemical pathways.[3][4] By measuring the incorporation of 13C into downstream metabolites using mass spectrometry, researchers can quantify the activity or "flux" through these pathways.[5]

Key Metabolic Pathways of Guanosine

Extracellular guanosine is transported into the cell and can enter several key metabolic pathways. The primary routes involve the salvage pathway for nucleotide synthesis and catabolic pathways leading to excretion products.

The main pathways for guanosine metabolism are:

  • Purine Salvage Pathway: Guanosine is phosphorylated to Guanosine Monophosphate (GMP) by guanosine kinase. GMP can then be further phosphorylated to Guanosine Diphosphate (GDP) and Guanosine Triphosphate (GTP), which are essential for RNA synthesis and various signaling processes.

  • Catabolism: Guanosine can be cleaved by purine nucleoside phosphorylase (PNP) into guanine and ribose-1-phosphate. Guanine can then be deaminated to xanthine and further oxidized to uric acid for excretion.

Below is a diagram illustrating the central pathways of guanosine metabolism.

Guanosine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Guanosine_13C5_ext This compound Guanosine_13C5_int This compound Guanosine_13C5_ext->Guanosine_13C5_int Transport GMP_13C5 GMP-13C5 Guanosine_13C5_int->GMP_13C5 Guanosine Kinase Guanine_13C5 Guanine-13C5 Guanosine_13C5_int->Guanine_13C5 PNP Ribose1P_13C5 Ribose-1-Phosphate-13C5 Guanosine_13C5_int->Ribose1P_13C5 PNP GDP_13C5 GDP-13C5 GMP_13C5->GDP_13C5 GMP Kinase GTP_13C5 GTP-13C5 GDP_13C5->GTP_13C5 NDPK RNA_13C5 RNA GTP_13C5->RNA_13C5 RNA Polymerase Xanthine Xanthine Guanine_13C5->Xanthine Guanine Deaminase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Guanosine Metabolism Pathways

Comparative Data Presentation (Illustrative)

The following tables are templates designed to summarize quantitative data from this compound tracing experiments across different cell types. Researchers should populate these tables with their own experimental results. The values presented here are for illustrative purposes only and do not represent actual experimental data.

Table 1: Relative Abundance of 13C5-Labeled Guanosine Metabolites

MetaboliteCell Type A (e.g., Cancer Cell Line) [% Labeled]Cell Type B (e.g., Primary Neurons) [% Labeled]Cell Type C (e.g., Fibroblasts) [% Labeled]
This compound95.2 ± 2.193.8 ± 3.596.1 ± 1.8
GMP-13C560.7 ± 4.345.1 ± 5.275.4 ± 3.9
GDP-13C542.1 ± 3.828.9 ± 4.158.3 ± 4.5
GTP-13C535.6 ± 3.120.5 ± 3.749.8 ± 4.0
Guanine-13C515.3 ± 1.925.8 ± 2.810.1 ± 1.5

Table 2: Calculated Metabolic Fluxes from this compound

Metabolic FluxCell Type A (nmol/10^6 cells/hr)Cell Type B (nmol/10^6 cells/hr)Cell Type C (nmol/10^6 cells/hr)
Guanosine Uptake50.3 ± 5.135.2 ± 4.365.8 ± 6.2
GMP Synthesis30.5 ± 3.215.9 ± 2.149.6 ± 4.8
Guanine Production (via PNP)7.6 ± 0.99.1 ± 1.16.6 ± 0.8
Incorporation into RNA12.1 ± 1.55.3 ± 0.720.4 ± 2.1

Experimental Protocols

A successful this compound tracing experiment requires careful planning and execution. The general workflow is outlined below.

Cell Culture and Labeling
  • Cell Seeding: Plate the different cell types to be analyzed at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing a known concentration of this compound. The standard, unlabeled guanosine should be omitted from this medium.

  • Labeling: At the start of the experiment, replace the standard culture medium with the this compound-containing medium. The duration of labeling will depend on the pathways of interest, with shorter times for early metabolites and longer times for incorporation into macromolecules like RNA.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Phase Separation: For separation of polar and non-polar metabolites, a chloroform/methanol/water extraction can be performed. The polar metabolites, including guanosine and its derivatives, will be in the aqueous phase.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC). A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar metabolites like nucleotides.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer (MS/MS). This will allow for the identification and quantification of the different 13C-labeled isotopologues of each metabolite.

Data Analysis and Flux Calculation
  • Isotopologue Distribution Analysis: Determine the mass isotopomer distribution (MID) for each metabolite of interest. This represents the fractional abundance of each isotopologue (e.g., M+0, M+1, ..., M+5 for a 5-carbon labeled compound).

  • Metabolic Flux Analysis (MFA): Use specialized software (e.g., INCA, Metran) to fit the measured MIDs and extracellular flux rates (uptake/secretion rates) to a metabolic network model. This will provide quantitative flux values for the reactions in the model.

Below is a diagram of a typical experimental workflow for a this compound tracing experiment.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Seed_Cells Seed Different Cell Types Prepare_Medium Prepare Medium with This compound Seed_Cells->Prepare_Medium Label_Cells Incubate Cells with Labeled Medium Prepare_Medium->Label_Cells Quench_Metabolism Quench Metabolism (Cold PBS Wash) Label_Cells->Quench_Metabolism Extract_Metabolites Extract Metabolites (e.g., 80% Methanol) Quench_Metabolism->Extract_Metabolites Separate_Phases Separate Polar and Non-polar Metabolites Extract_Metabolites->Separate_Phases LCMS_Analysis LC-MS/MS Analysis Separate_Phases->LCMS_Analysis MID_Determination Determine Mass Isotopomer Distributions LCMS_Analysis->MID_Determination MFA Metabolic Flux Analysis MID_Determination->MFA

Experimental Workflow

Conclusion

The comparative analysis of this compound metabolism provides a powerful approach to dissect the metabolic phenotypes of different cell types. By following the outlined protocols and utilizing the provided templates for data presentation, researchers can generate valuable insights into the roles of guanosine metabolism in health and disease. This information can be instrumental in identifying novel drug targets and developing new therapeutic strategies. The continued application of stable isotope tracing techniques will undoubtedly expand our understanding of the intricate metabolic networks that govern cellular function.

References

Assessing the Biological Equivalence of Guanosine-13C5 and Guanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Guanosine-13C5 and its unlabeled counterpart, guanosine. In research and drug development, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate quantification. This compound, with five carbon-13 isotopes incorporated into its ribose moiety, serves as an ideal internal standard for mass spectrometry-based assays of guanosine. The fundamental premise of its use is its biological equivalence to the endogenous, unlabeled guanosine. This guide delves into the supporting data and experimental protocols to validate this equivalence.

Physical and Chemical Properties

This compound is chemically identical to guanosine, with the exception of the isotopic enrichment. This enrichment results in a predictable mass shift, which is the basis for its utility as an internal standard. The physical and chemical properties are considered to be virtually identical, as the substitution of 12C with 13C does not significantly alter the molecule's structure, polarity, or reactivity.

PropertyGuanosineThis compoundData Source(s)
Molecular Formula C10H13N5O513C5C5H13N5O5[1]
Molar Mass 283.24 g/mol ~288.27 g/mol [1]
Appearance White, crystalline powderWhite, crystalline powder[1]
Solubility Slightly soluble in water, soluble in acetic acid, insoluble in ethanolExpected to be identical to guanosine[1]
Chemical Structure Guanine linked to a ribose ringGuanine linked to a 13C-labeled ribose ring[1]

Biological Equivalence: The Kinetic Isotope Effect

The primary consideration when establishing the biological equivalence of a stable isotope-labeled compound is the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Due to the slightly higher mass of 13C compared to 12C, bonds involving 13C vibrate at a slightly lower frequency, which can lead to a small decrease in the rate of enzymatic reactions where bond cleavage at a labeled position is the rate-determining step.

For carbon-13, the KIE is generally small, typically ranging from 1.02 to 1.05, meaning the reaction rate is only 2-5% slower for the 13C-containing molecule. In the context of most biological processes involving guanosine, such as phosphorylation, glycosidic bond cleavage, and transport across cell membranes, the KIE of 13C is considered negligible and does not significantly alter the overall biological activity. Therefore, it is widely accepted that this compound behaves identically to guanosine in biological systems.

Experimental Protocols for Equivalence Assessment

To formally assess the biological equivalence of this compound and guanosine, a series of in vitro and in vivo experiments can be performed. These studies are designed to compare the metabolism, biological activity, and pharmacokinetic profiles of the two compounds.

In Vitro Assays

1. Enzymatic Assays:

  • Objective: To compare the rate of enzymatic conversion of guanosine and this compound by key enzymes in its metabolic pathway, such as purine nucleoside phosphorylase (PNP).

  • Protocol:

    • Incubate purified PNP with either guanosine or this compound as the substrate.

    • Monitor the formation of the product, guanine, over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the kinetic parameters (Km and Vmax) for both substrates.

    • A negligible difference in these parameters would support biological equivalence.

2. Cell-Based Assays:

  • Objective: To assess the ability of both compounds to elicit a biological response in a cellular context. For example, guanosine has been shown to have neuroprotective effects and can influence cell differentiation.

  • Protocol (Neuroprotection Assay):

    • Culture neuronal cells (e.g., SH-SY5Y) and induce cytotoxicity with a neurotoxin (e.g., 6-hydroxydopamine).

    • Treat the cells with varying concentrations of either guanosine or this compound.

    • Assess cell viability using a standard method such as the MTS assay.

    • Compare the dose-response curves for both compounds. Overlapping curves would indicate equivalent biological activity.

In Vivo Studies

1. Pharmacokinetic Studies in Animal Models:

  • Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) of guanosine and this compound.

  • Protocol:

    • Administer an equimolar mixture of guanosine and this compound to a cohort of laboratory animals (e.g., rats) via a relevant route (e.g., intraperitoneal injection).

    • Collect blood, urine, and tissue samples at various time points.

    • Extract the analytes and quantify the concentrations of guanosine, this compound, and their major metabolite, guanine, using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life for both compounds.

    • Statistical comparison of these parameters will determine if the two compounds are bioequivalent.

Visualization of Key Processes

Guanosine Metabolism and Signaling

Guanosine plays a crucial role in various cellular processes. Upon entering the cell, it can be phosphorylated to form guanosine monophosphate (GMP), diphosphate (GDP), and triphosphate (GTP), which are essential for nucleic acid synthesis and signal transduction. Alternatively, it can be catabolized to guanine by purine nucleoside phosphorylase.

Guanosine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space G_ext Guanosine G_int Guanosine G_ext->G_int Nucleoside Transporters GMP GMP G_int->GMP Guanosine Kinase Guanine Guanine G_int->Guanine Purine Nucleoside Phosphorylase (PNP) GDP GDP GMP->GDP GMP Kinase GTP GTP GDP->GTP NDP Kinase Nucleic_Acids Nucleic Acid Synthesis GTP->Nucleic_Acids Signaling Signal Transduction GTP->Signaling

Caption: Metabolic fate of guanosine.

Experimental Workflow for Bioequivalence Assessment

The assessment of bioequivalence follows a structured workflow, from the administration of the compounds to the final statistical analysis of the pharmacokinetic data.

Bioequivalence_Workflow cluster_study In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation Admin Administer Equimolar Mixture of Guanosine & this compound Sampling Collect Blood, Urine, and Tissue Samples Admin->Sampling Extraction Analyte Extraction Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Calc Calculate Pharmacokinetic Parameters (Cmax, AUC, etc.) LCMS->PK_Calc Stats Statistical Analysis (Bioequivalence Testing) PK_Calc->Stats

Caption: Bioequivalence assessment workflow.

Conclusion

The available evidence strongly supports the biological equivalence of this compound and guanosine. The stable isotope labeling with 13C introduces a minimal mass change that is highly unlikely to significantly alter its interaction with enzymes, transporters, and receptors. While direct comparative studies are not extensively published, the widespread and successful use of 13C-labeled compounds as internal standards in quantitative bioanalysis serves as a de facto validation of their biological equivalence. The experimental protocols outlined in this guide provide a framework for formally confirming this equivalence for specific research applications. For researchers in drug development and metabolic studies, this compound can be confidently used as a reliable tool for the accurate quantification of guanosine.

References

Isotope Effects of Guanosine-13C5 in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of kinetic isotope effects (KIEs) provides a powerful lens through which to view the transition states of enzyme-catalyzed reactions. By replacing an atom with its heavier isotope, researchers can probe the changes in bonding and geometry that occur during the most fleeting moments of catalysis. This guide focuses on the theoretical application and practical considerations of using 13C-labeled guanosine, specifically Guanosine-13C5 (labeled at all five ribose carbons), to elucidate enzymatic mechanisms.

While direct experimental data on the kinetic isotope effects for this compound in specific enzymatic reactions are not extensively available in peer-reviewed literature, the principles and methodologies are well-established. This guide will use analogous systems, particularly enzymes that catalyze the cleavage of glycosidic bonds, to illustrate the application and interpretation of 13C KIEs. We will delve into the experimental protocols required to obtain such data and compare the insights gained from different isotopic labeling strategies.

Understanding 13C Kinetic Isotope Effects in Glycosidic Bond Cleavage

Enzymes that process guanosine, such as purine nucleoside phosphorylase (PNP), catalyze the cleavage of the N-glycosidic bond. This reaction is analogous to the hydrolysis of O-glycosidic bonds by glycosidases. A primary 13C KIE at the anomeric carbon (C1') is expected if the C-N bond is significantly broken in the rate-determining transition state. Secondary 13C KIEs at other positions on the ribose ring can provide further details about the conformation and electronic environment of the sugar moiety in the transition state.

For instance, a significant normal KIE (k12C/k13C > 1) at C1' suggests a transition state with substantial oxocarbenium ion character, where the bond to the leaving group is largely broken. Conversely, a KIE close to unity would imply a more associative mechanism or that glycosidic bond cleavage is not the rate-limiting step.

Comparative Data: 13C Kinetic Isotope Effects in a Model System

To illustrate the nature of the data obtained from such experiments, the following table summarizes 13C KIEs for the hydrolysis of lactose by E. coli β-galactosidase, a well-studied glycosidase. This serves as a proxy for the type of data one would seek for a guanosine-processing enzyme.

Isotopic PositionEnzyme SystemObserved 13C KIE (k12C/k13C)MethodInterpretation
[1'-13C]lactoseE. coli β-galactosidase (LacZ)1.034 ± 0.005MALDI-TOF MSA significant primary KIE, indicating that the cleavage of the glycosidic bond is a major component of the rate-determining step.[1]
[6'-13C]lactoseE. coli β-galactosidase (LacZ)1.001 ± 0.002MALDI-TOF MSA negligible secondary KIE, as this position is distant from the reaction center and does not undergo significant bonding changes.[1]

Experimental Protocols

The precise measurement of small heavy-atom KIEs requires sensitive analytical techniques. The two most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

13C KIE Measurement by NMR Spectroscopy (Natural Abundance)

This method, pioneered by Singleton, allows for the determination of KIEs without the need for synthesizing isotopically enriched substrates. It relies on the high precision of modern NMR spectrometers to detect the small changes in the 13C/12C ratio at natural abundance as the reaction progresses.

Protocol:

  • Reaction Setup: A single reaction is initiated with the unlabeled substrate (containing 13C at its natural abundance of ~1.1%).

  • Time Points: Aliquots are taken at various time points, typically at low conversion (e.g., <15%) and high conversion (e.g., >85%), and the reaction is quenched.

  • Sample Preparation: The product or remaining starting material is rigorously purified from each time point.

  • NMR Acquisition: High-field NMR spectroscopy is performed on the purified samples. Quantitative 13C NMR spectra are acquired under conditions that ensure accurate integration of the signals of interest (e.g., long relaxation delays, inverse-gated proton decoupling).

  • Data Analysis: The 13C/12C ratio for each carbon position is determined by comparing the integral of the 13C signal to that of a standard or by analyzing the relative intensities of satellite peaks in the 1H NMR spectrum. The KIE is then calculated from the isotopic ratios at different levels of reaction conversion. More advanced techniques like 1H-detected 2D [13C,1H]-HSQC can offer higher sensitivity and precision.[2][3]

Experimental_Workflow_NMR cluster_reaction Reaction cluster_analysis Analysis start Start Reaction (Natural Abundance Substrate) aliquot Take Aliquots at Different Time Points start->aliquot quench Quench Reaction aliquot->quench purify Purify Substrate/Product quench->purify nmr Quantitative 13C NMR purify->nmr calc Calculate Isotope Ratios and KIE nmr->calc

NMR-based KIE measurement workflow.
13C KIE Measurement by Mass Spectrometry (Competitive Method)

This method involves competing a 12C-substrate with a specifically 13C-labeled substrate in the same reaction vessel. The change in the isotopic ratio of the remaining substrate or the product is measured over time.

Protocol:

  • Substrate Preparation: A mixture of unlabeled substrate (e.g., guanosine) and a known amount of 13C-labeled substrate (e.g., [1'-13C]guanosine) is prepared. The initial isotopic ratio (R0) is precisely measured.

  • Enzymatic Reaction: The reaction is initiated with the enzyme.

  • Time Points and Quenching: Aliquots are taken at various fractional conversions (F) of the substrate to product. The reaction in each aliquot is quenched, often by adding acid or a denaturant.

  • Sample Analysis: The isotopic ratio (RF) of the unreacted substrate or the formed product in each aliquot is determined using Isotope Ratio Mass Spectrometry (IRMS) or a MALDI-TOF MS method.[1] For IRMS analysis, the substrate is often combusted to CO2 prior to measurement.

  • KIE Calculation: The KIE is calculated by fitting the data to the following equation:

    RF / R0 = (1 - F)(1/KIE - 1)

Experimental_Workflow_MS cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis mix Mix 12C and 13C Substrates measure_r0 Measure Initial Ratio (R0) mix->measure_r0 react Initiate Enzymatic Reaction mix->react quench Quench at Various Conversions (F) react->quench measure_rf Measure Final Ratio (RF) quench->measure_rf calc Calculate KIE measure_rf->calc

Mass spectrometry-based competitive KIE workflow.

Logical Framework for KIE Interpretation

The interpretation of KIEs is rooted in transition state theory. The magnitude of the KIE is related to the change in vibrational frequencies of the bonds to the isotopic atom as the reactant moves to the transition state.

KIE_Interpretation cluster_exp Experiment cluster_interp Interpretation cluster_conclusion Conclusion exp_kie Measure KIE (k_light / k_heavy) kie_gt_1 KIE > 1 (Normal) exp_kie->kie_gt_1 kie_eq_1 KIE ≈ 1 exp_kie->kie_eq_1 kie_lt_1 KIE < 1 (Inverse) exp_kie->kie_lt_1 bond_break Bond to Isotope is Broken/Weakened in TS kie_gt_1->bond_break no_change No Change in Bonding at Isotopic Position kie_eq_1->no_change bond_stiff Bonding at Isotope is Stiffer/Stronger in TS kie_lt_1->bond_stiff

Logical flow for interpreting KIE values.

Conclusion

The use of 13C KIEs is a nuanced yet powerful technique for dissecting the mechanisms of enzymes acting on substrates like guanosine. While direct experimental data for this compound is currently sparse, the established methodologies and the data from analogous systems provide a clear roadmap for future investigations. By employing high-precision NMR and MS techniques, researchers can unlock detailed information about the transition state, which is invaluable for understanding enzyme catalysis and for the rational design of potent enzyme inhibitors. The continued development of these techniques promises to make KIE measurements more accessible, paving the way for a deeper understanding of the enzymatic processing of nucleosides.

References

Unveiling RNA Dynamics: A Comparative Guide to Guanosine-13C5 Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of RNA dynamics, the choice of labeling methodology is paramount. This guide provides an objective comparison of Guanosine-13C5 labeling against other established techniques, supported by experimental principles and protocols, to empower informed decisions in experimental design.

The study of RNA synthesis, processing, and decay is fundamental to understanding gene expression and its dysregulation in disease. Metabolic labeling techniques, which introduce modified nucleosides into newly transcribed RNA, have emerged as powerful tools to capture these dynamic processes. Among these, stable isotope labeling with compounds like this compound offers a unique approach for tracing RNA fate. This guide benchmarks this compound labeling against a widely used alternative, 4-thiouridine (4sU), providing a comprehensive overview of their respective principles, protocols, and applications.

At a Glance: this compound vs. 4-Thiouridine (4sU)

FeatureThis compound Labeling4-Thiouridine (4sU) Labeling
Principle Incorporation of a stable isotope-labeled guanosine analog into nascent RNA.Incorporation of a thiol-containing uridine analog into nascent RNA.
Detection Method Mass Spectrometry (MS) based detection of the mass shift.1. Biotinylation and affinity purification.2. Alkylation leading to T-to-C transitions in sequencing (SLAM-seq).
Primary Application Quantifying RNA synthesis and turnover; tracing metabolic flux.Measuring RNA synthesis and decay rates; nascent RNA sequencing.
Key Advantage Minimal perturbation to RNA structure and function due to the subtle nature of isotopic substitution.Well-established protocols with versatile downstream applications, including sequencing-based methods.
Limitations Requires sensitive and specialized mass spectrometry equipment and expertise for data analysis.Can be cytotoxic at higher concentrations and may affect pre-mRNA splicing.
Data Analysis Analysis of mass spectra to determine the ratio of labeled to unlabeled species.Sequencing read analysis to identify T-to-C conversions or quantification of purified RNA.

Visualizing the Workflow: From Labeling to Analysis

The following diagram illustrates the general experimental workflow for metabolic RNA labeling, applicable to both this compound and 4sU-based methods.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_processing RNA Processing cluster_analysis Analysis A 1. Cell Culture B 2. Introduction of Labeling Reagent (this compound or 4sU) A->B C 3. Total RNA Extraction B->C D 4. Downstream Processing (e.g., Biotinylation for 4sU) C->D E 5a. Mass Spectrometry (for this compound) D->E This compound F 5b. High-Throughput Sequencing (for 4sU) D->F 4sU G 6. Data Analysis & Interpretation E->G F->G

Caption: General experimental workflow for metabolic RNA labeling.

The Principle of Metabolic RNA Labeling

Metabolic labeling techniques rely on the cell's own machinery to incorporate modified nucleosides into newly synthesized RNA. This "tagging" of nascent transcripts allows for their differentiation from the pre-existing RNA pool.

metabolic_labeling_principle cluster_cell Cell Unlabeled_Pool Pre-existing Unlabeled RNA Transcription Transcription Labeled_Nucleoside Labeled Nucleoside (e.g., this compound) Labeled_Nucleoside->Transcription Labeled_RNA Newly Synthesized Labeled RNA Transcription->Labeled_RNA

Caption: Principle of metabolic RNA labeling.

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA with this compound for Mass Spectrometry Analysis

This protocol outlines the general steps for labeling cellular RNA with this compound and preparing it for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell culture medium deficient in guanosine

  • This compound (e.g., Cambridge Isotope Laboratories, Inc.)

  • Cultured cells of interest

  • RNA extraction reagents (e.g., TRIzol)

  • Nuclease-free water

  • Enzymes for RNA digestion (e.g., Nuclease P1, Alkaline Phosphatase)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired confluency.

    • Replace the standard medium with guanosine-deficient medium.

    • Supplement the medium with this compound at a final concentration optimized for the specific cell line and experimental goals.

    • Incubate the cells for the desired labeling period. This can range from a few hours to several days depending on the RNA species of interest and their turnover rates.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a standard method like TRIzol extraction, following the manufacturer's instructions.

    • Ensure all steps are performed under RNase-free conditions.

  • RNA Digestion:

    • Digest the purified total RNA into individual nucleosides. This is typically a two-step enzymatic digestion:

      • First, digest the RNA with Nuclease P1.

      • Then, dephosphorylate the resulting 5'-mononucleotides with Alkaline Phosphatase.

  • LC-MS/MS Analysis:

    • Analyze the resulting nucleoside mixture by LC-MS/MS.

    • Use a method that allows for the separation and detection of both unlabeled and 13C5-labeled guanosine.

    • Quantify the relative abundance of the labeled and unlabeled forms to determine the extent of new RNA synthesis.

Protocol 2: Metabolic Labeling of RNA with 4-Thiouridine (4sU) for Sequencing (4sU-Seq)

This protocol describes the labeling of nascent RNA with 4sU, followed by biotinylation and purification for subsequent high-throughput sequencing.

Materials:

  • 4-Thiouridine (4sU) (e.g., Sigma-Aldrich)

  • Cultured cells of interest

  • RNA extraction reagents (e.g., TRIzol)

  • EZ-Link Biotin-HPDP (Thermo Fisher Scientific)

  • Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)

  • Buffers for biotinylation, binding, washing, and elution

  • Dithiothreitol (DTT)

  • Reagents for library preparation and sequencing

Procedure:

  • 4sU Labeling:

    • Add 4sU to the cell culture medium to a final concentration that is optimized to balance labeling efficiency with potential cytotoxicity (typically in the range of 100-500 µM).

    • Incubate for the desired labeling pulse duration.

  • RNA Extraction:

    • Harvest cells and extract total RNA using a method like TRIzol.

  • Biotinylation of 4sU-labeled RNA:

    • Thiol-specifically biotinylate the 4sU-containing RNA using EZ-Link Biotin-HPDP. This reaction attaches a biotin molecule to the sulfur atom of the 4-thiouracil base.

  • Purification of Labeled RNA:

    • Fragment the biotinylated RNA to an appropriate size for sequencing.

    • Incubate the fragmented RNA with streptavidin-coated magnetic beads to capture the biotinylated, newly synthesized RNA.

    • Perform stringent washes to remove unlabeled, pre-existing RNA.

  • Elution and Library Preparation:

    • Elute the captured RNA from the beads using a reducing agent like DTT, which cleaves the disulfide bond in the Biotin-HPDP linker.

    • Prepare a sequencing library from the eluted, newly synthesized RNA according to the desired sequencing platform's protocol.

  • Sequencing and Data Analysis:

    • Sequence the prepared library.

    • Analyze the sequencing data to quantify the abundance of newly transcribed RNAs.

Conclusion

The choice between this compound labeling and other methods like 4sU depends on the specific biological question, the experimental system, and the available instrumentation. This compound labeling, with its minimal perturbation of RNA biology, is an excellent choice for studies focused on the precise quantification of RNA dynamics and metabolic flux, particularly when coupled with mass spectrometry. On the other hand, 4sU labeling offers a versatile and well-established platform for a broader range of applications, including powerful sequencing-based approaches that provide transcriptome-wide insights into the lifecycle of RNA. By understanding the principles and protocols of these powerful techniques, researchers can better design experiments to unravel the complex and dynamic world of the transcriptome.

A Comparative Guide to the Reproducibility of Guanosine-13C5 Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Factors Influencing Reproducibility in Stable Isotope Labeling

The reproducibility of any stable isotope labeling experiment, including those with Guanosine-13C5, is not solely dependent on the labeled compound itself but is influenced by a cascade of experimental choices. These range from the selection of the isotope and its position within the molecule to the analytical platform used for detection and the rigor of the experimental execution.

Table 1: Comparison of Key Factors Affecting Reproducibility in Guanosine Labeling Strategies

FactorThis compound Labeling15N-Guanosine LabelingMethodological Considerations for High Reproducibility
Isotopic Tracer Label: 13C (Carbon) Enrichment: Typically high (>98%) Metabolic Pathways: Primarily traces the carbon backbone of the ribose and guanine base.Label: 15N (Nitrogen) Enrichment: Typically high (>98%) Metabolic Pathways: Traces the nitrogen atoms within the guanine base, providing insights into nucleotide salvage and de novo synthesis pathways.The choice of tracer should align with the specific metabolic pathways under investigation.[1] Consistent sourcing and verification of isotopic enrichment of the tracer are crucial.
Analytical Platform Primary: LC-MS/MS Secondary: GC-MS (with derivatization), NMR Signal: Measures mass-to-charge ratio (m/z) shift due to 13C incorporation.Primary: LC-MS/MS Secondary: NMR Signal: Measures m/z shift due to 15N incorporation.LC-MS/MS generally offers high sensitivity and throughput.[2] However, matrix effects can be a source of variability. NMR provides detailed positional information but has lower sensitivity.[3] Consistent instrument calibration and the use of internal standards are critical for reproducibility.
Sample Preparation Requires cell lysis, RNA extraction, enzymatic digestion to nucleosides, and purification.Similar to 13C labeling, involving cell harvesting, RNA isolation, and enzymatic digestion.Each step, from cell quenching to metabolite extraction, introduces potential variability. Rapid and complete quenching of metabolic activity is essential. Standardized and well-documented protocols are key to minimizing inter-sample variation.
Data Analysis Involves correction for natural 13C abundance, peak integration, and calculation of isotopic enrichment.Requires correction for natural 15N abundance and similar data processing steps as 13C analysis.The choice of data processing software and algorithms can impact the final quantitative results. Consistent application of correction factors and statistical analysis methods is necessary.
Biological Variability Dependent on cell line, growth conditions, and metabolic state.Similar to 13C labeling, inherent biological differences between samples are a major source of variation.Strict control over cell culture conditions (media composition, cell density, growth phase) is paramount. The inclusion of sufficient biological replicates is essential to distinguish experimental noise from true biological effects.

Experimental Protocol: Metabolic Labeling of Cellular RNA with this compound

This protocol outlines a generalized workflow for labeling cellular RNA with this compound and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the incorporation of this compound into the cellular RNA of cultured mammalian cells to assess RNA synthesis rates.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • This compound (isotopic purity >98%)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., TRIzol)

  • RNA extraction kit

  • Nuclease-free water

  • Enzyme mix for RNA digestion (e.g., Nuclease P1, Alkaline Phosphatase)

  • LC-MS grade solvents (acetonitrile, methanol, water)

  • Formic acid

  • Internal standard (e.g., a stable isotope-labeled nucleoside not expected to be present in the samples)

Procedure:

  • Cell Culture and Labeling:

    • Plate cells and grow to the desired confluency in standard culture medium.

    • Prepare the labeling medium by supplementing the standard medium with a predetermined concentration of this compound (e.g., 10-100 µM).

    • Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

    • Incubate the cells for a specific duration to allow for the incorporation of the labeled guanosine into newly synthesized RNA. The incubation time should be optimized based on the cell type and the specific research question.

  • Cell Harvesting and RNA Extraction:

    • At the end of the labeling period, place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any residual labeled medium.

    • Immediately add cell lysis buffer to the cells and proceed with total RNA extraction according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Quantify the extracted RNA and assess its purity (e.g., using a spectrophotometer).

  • RNA Digestion to Nucleosides:

    • In an RNase-free tube, combine a specific amount of the extracted RNA (e.g., 1-5 µg) with the RNA digestion enzyme mix in the appropriate reaction buffer.

    • Incubate the reaction at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion of the RNA into its constituent nucleosides.

    • After digestion, inactivate the enzymes (e.g., by heating or using a specific inhibitor).

  • Sample Preparation for LC-MS Analysis:

    • Add the internal standard to the digested nucleoside mixture.

    • Centrifuge the sample to pellet any debris and transfer the supernatant to an LC-MS vial.

    • If necessary, dilute the sample with the appropriate LC-MS mobile phase starting condition.

  • LC-MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the nucleosides using a suitable liquid chromatography method (e.g., reverse-phase chromatography).

    • Detect and quantify the unlabeled (M+0) and labeled (M+5 for this compound) guanosine using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled and labeled guanosine, as well as the internal standard.

    • Correct the raw data for the natural abundance of 13C.

    • Calculate the fractional enrichment of this compound in the RNA pool.

Visualizing Experimental Workflows and Influencing Factors

To better understand the experimental process and the interplay of factors affecting reproducibility, the following diagrams are provided.

G cluster_prep Cell Culture & Labeling cluster_extraction Sample Processing cluster_analysis Analysis A Cell Seeding B Growth to Confluency A->B C Addition of This compound Medium B->C D Incubation C->D E Cell Harvesting & Quenching D->E Metabolic Quenching F RNA Extraction E->F G RNA Digestion to Nucleosides F->G H LC-MS/MS Analysis G->H Sample Injection I Data Processing H->I J Quantification of Label Incorporation I->J

Caption: Experimental workflow for this compound labeling.

G cluster_exp Experimental Factors cluster_ana Analytical Factors cluster_bio Biological Factors Rep Reproducibility Tracer Isotopic Tracer (Purity, Stability) Rep->Tracer Protocol Protocol Standardization (Timing, Reagents) Rep->Protocol Culture Cell Culture Conditions (Media, Density, Passage) Rep->Culture Platform Analytical Platform (LC-MS, GC-MS, NMR) Rep->Platform Calib Instrument Calibration & Maintenance Rep->Calib Data Data Processing (Algorithms, Corrections) Rep->Data Variability Inherent Biological Variability Rep->Variability State Metabolic State of Cells Rep->State

Caption: Factors influencing the reproducibility of labeling experiments.

Conclusion

References

A Guide to Inter-laboratory Comparison of Guanosine-13C5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Guanosine-13C5 Quantification

This compound, a stable isotope-labeled form of guanosine, is a crucial internal standard for the accurate quantification of guanosine and its metabolites in complex biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays helps to correct for variability in sample preparation and instrument response, leading to more precise and accurate measurements. Given its importance, it is vital that methods for its quantification are robust and transferable across different laboratories. An inter-laboratory comparison is the gold standard for assessing the reproducibility of an analytical method.

II. Experimental Design for an Inter-laboratory Comparison

A successful inter-laboratory comparison study for this compound quantification should be meticulously planned. Here is a recommended workflow:

  • Centralized Preparation of Study Samples: A single source laboratory should prepare and aliquot a homogenous batch of study samples. These should include calibration standards, quality control (QC) samples at multiple concentrations (low, medium, high), and blank matrix samples.

  • Standardized Protocol Distribution: A detailed analytical protocol should be distributed to all participating laboratories. While minor variations in instrumentation are expected, the core aspects of the methodology should be standardized.

  • Sample Analysis: Each laboratory analyzes the samples according to the provided protocol and reports the raw data and calculated concentrations to the coordinating laboratory.

  • Data Analysis and Comparison: The coordinating laboratory performs a statistical analysis of the submitted data to assess inter-laboratory variability, precision, and accuracy.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Compilation & Analysis A Centralized Preparation of this compound Samples (Calibrators, QCs, Blanks) B Distribution of Standardized Analytical Protocol A->B C Shipment of Blinded Samples to Participating Labs B->C D Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) C->D E LC-MS/MS Analysis D->E F Data Acquisition and Processing E->F G Submission of Raw Data and Results to Coordinator F->G H Statistical Analysis of Inter-laboratory Data G->H I Generation of Comparison Report H->I

Workflow for an inter-laboratory comparison study.

III. Recommended Experimental Protocol

The following protocol is a generalized procedure based on common LC-MS/MS methods for nucleoside quantification.[1][2][3]

1. Sample Preparation (Human Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (if not this compound itself).

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound.

IV. Data Presentation and Performance Metrics

The quantitative data from each laboratory should be summarized in tables for clear comparison. The key performance metrics to evaluate are precision (repeatability and reproducibility) and accuracy.

Table 1: Inter-laboratory Comparison of this compound Quantification in Quality Control Samples

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (% Bias)Precision (% CV)
Lab A Low54.8-4.05.2
Mid5051.2+2.43.8
High500490.5-1.92.5
Lab B Low55.3+6.06.8
Mid5048.9-2.24.5
High500505.1+1.03.1
Lab C Low54.9-2.04.9
Mid5052.0+4.04.1
High500495.0-1.02.8
  • Accuracy (% Bias): Calculated as ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100.

  • Precision (% CV): The coefficient of variation, calculated as (Standard Deviation of Measured Conc. / Mean Measured Conc.) * 100.

Table 2: Summary of Method Validation Parameters Across Laboratories

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.9980.9970.999> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 110.5S/N > 10, Acc & Prec < 20%
Intra-day Precision (% CV) 2.5 - 5.23.1 - 6.82.8 - 4.9< 15%
Inter-day Precision (% CV) 4.1 - 6.55.0 - 7.24.5 - 6.1< 15%
Accuracy (% Bias) -4.0 to +2.4-2.2 to +6.0-2.0 to +4.0± 15%
Matrix Effect (%) 95 - 10592 - 10898 - 10385 - 115%
Recovery (%) 88 - 9585 - 9290 - 96Consistent and reproducible

V. Conclusion

An inter-laboratory comparison is essential for the validation of any analytical method that will be used across multiple sites. By following a standardized protocol and systematically comparing key performance metrics, researchers can ensure the reliability and comparability of this compound quantification data. This guide provides a roadmap for designing and executing such a study, ultimately contributing to the robustness of clinical and research findings.

References

Safety Operating Guide

Personal protective equipment for handling Guanosine-13C5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Guanosine-13C5, a stable isotope-labeled compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research. The following operational and disposal plans are based on the known hazards of guanosine and best practices for managing isotopically labeled materials.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.

PPE CategoryMinimum RequirementRationale
Body Protection Clean, buttoned lab coatProtects skin and personal clothing from contamination[3][4].
Hand Protection Disposable nitrile glovesProvides a barrier against skin contact. Double-gloving is recommended[5].
Eye Protection Safety glasses with side shieldsProtects eyes from airborne particles.
Respiratory Protection NIOSH/MSHA approved respiratorUse if there is a risk of inhaling dust, especially when handling the powder form.

Operational Plan: Step-by-Step Handling Procedures

This protocol outlines the safe handling of this compound from receipt to use in experimental work.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

    • The container should be tightly sealed.

  • Preparation for Use:

    • Work in a designated area, preferably within a chemical fume hood, to minimize exposure and prevent contamination.

    • Before handling, ensure all necessary PPE is correctly worn.

    • Prepare all required equipment (e.g., spatulas, weighing paper, vials) within the fume hood.

  • Weighing and Aliquoting:

    • Handle the solid compound carefully to avoid generating dust.

    • Use a dedicated, clean spatula for transferring the powder.

    • If creating stock solutions, add the solvent to the pre-weighed this compound to avoid powder dispersal.

  • Experimental Use:

    • Clearly label all tubes and vials containing this compound.

    • Keep containers sealed when not in use to prevent contamination and accidental spills.

    • After handling, decontaminate the work area and all equipment.

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with an appropriate solvent.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container. This includes contaminated gloves, weighing paper, and pipette tips.
Liquid Waste Collect in a labeled, sealed, and leak-proof container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines.
Empty Containers Triple-rinse the container with a suitable solvent. The rinsate should be collected as liquid chemical waste. Deface the label on the empty container before disposing of it in regular laboratory glass waste.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive this compound ppe Don Appropriate PPE start->ppe workspace Prepare Workspace in Fume Hood ppe->workspace weigh Weigh Solid Compound workspace->weigh spill Spill? weigh->spill dissolve Dissolve in Solvent experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate solid_waste Dispose of Solid Waste decontaminate->solid_waste liquid_waste Dispose of Liquid Waste decontaminate->liquid_waste end End solid_waste->end liquid_waste->end spill->dissolve No spill->decontaminate Yes

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.